molecular formula C8H9BrO3 B1589970 6-Bromo-2,3-dimethoxyphenol CAS No. 114605-75-3

6-Bromo-2,3-dimethoxyphenol

Cat. No.: B1589970
CAS No.: 114605-75-3
M. Wt: 233.06 g/mol
InChI Key: GLFHKBHNESVSIM-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dimethoxyphenol (CAS 114605-75-3) is a brominated phenolic compound with a molecular weight of 233.06 g/mol and the molecular formula C8H9BrO3 . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. The structure features a phenol ring substituted with bromine and two methoxy groups, which allows for further functionalization via various coupling reactions and nucleophilic substitutions . As a member of the bromophenol family, this compound is of significant interest in pharmaceutical and bioactive molecule research . Bromophenols, in general, have demonstrated a range of biological activities in scientific studies, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects . The presence of the bromine atom can enhance the molecule's lipophilicity and metabolic stability, influencing its binding affinity to biological targets and making it a crucial scaffold in drug discovery . A common and efficient synthetic route to this compound involves the regioselective electrophilic bromination of 2,3-dimethoxyphenol using N-Bromosuccinimide (NBS). When performed in tetrahydrofuran (THF) at low temperatures (e.g., -78 °C), this method yields the desired product as a single regioisomer in high yield . Attention: For research use only. Not for human or veterinary use . Handling and Storage: This product is typically supplied as a solid and should be stored sealed in a dry environment, often recommended at 2-8°C . Please refer to the specific Safety Data Sheet (SDS) for detailed hazard and precautionary information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2,3-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFHKBHNESVSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552951
Record name 6-Bromo-2,3-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114605-75-3
Record name 6-Bromo-2,3-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 6-Bromo-2,3-dimethoxyphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-2,3-dimethoxyphenol is a valuable substituted phenol derivative that serves as a key intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a bromine atom ortho to the hydroxyl group and adjacent to two methoxy groups, makes it a strategic building block for introducing specific functionalities and directing further chemical transformations. This guide provides an in-depth exploration of the synthetic methodologies for obtaining this compound, with a focus on regioselectivity and practical laboratory implementation. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer a comparative analysis of different synthetic routes to empower researchers in their chemical synthesis endeavors.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound primarily revolves around the regioselective bromination of a suitable precursor. The key challenge lies in controlling the position of the bromine atom on the aromatic ring, as the hydroxyl and methoxy groups are both activating and ortho-, para-directing. Two principal synthetic strategies are commonly considered:

  • Direct Bromination of 2,3-Dimethoxyphenol: This is the most straightforward approach, involving the direct electrophilic bromination of the commercially available or synthetically prepared 2,3-dimethoxyphenol. The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity.

  • Bromination of a Precursor followed by Functional Group Transformation: This multi-step approach involves the bromination of a precursor molecule, such as 2,3-dimethoxybenzaldehyde, followed by a subsequent chemical transformation to introduce the phenolic hydroxyl group. This strategy can offer better control over regioselectivity in some cases.

This guide will focus on the direct bromination of 2,3-dimethoxyphenol, as it represents a more atom-economical and efficient route.

Core Synthesis Pathway: Electrophilic Bromination of 2,3-Dimethoxyphenol

The hydroxyl and two methoxy groups on the 2,3-dimethoxyphenol ring are all activating groups, making the aromatic ring highly susceptible to electrophilic attack. The directing effects of these substituents must be carefully considered to predict the outcome of the bromination reaction. The hydroxyl group is a strongly activating ortho-, para-director. The methoxy groups are also activating and ortho-, para-directing. In 2,3-dimethoxyphenol, the positions ortho and para to the hydroxyl group are C6, C4, and C2 (already substituted). The positions ortho and para to the C2-methoxy group are C1 (substituted), C3 (substituted), and C6. The positions ortho and para to the C3-methoxy group are C2 (substituted), C4, and C5. The cumulative effect of these directing groups strongly favors electrophilic substitution at the C6 and C4 positions. The C6 position is sterically less hindered and is activated by both the hydroxyl and the C2-methoxy group, making it the most probable site for monosubstitution.

A common and effective method for the regioselective bromination of activated phenols is the use of N-Bromosuccinimide (NBS) as the brominating agent. NBS is a mild and selective source of electrophilic bromine, often leading to cleaner reactions and higher yields of the desired product compared to molecular bromine.

Visualizing the Reaction Workflow

An In-depth Technical Guide to 6-Bromo-2,3-dimethoxyphenol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Bromo-2,3-dimethoxyphenol, a substituted aromatic phenol of increasing interest to researchers, scientists, and drug development professionals. We will delve into a robust synthetic pathway, detailed characterization methodologies, and explore its potential applications in medicinal chemistry, grounded in established scientific principles and field-proven insights.

Introduction: The Significance of Substituted Phenols

Substituted phenols are a cornerstone of organic synthesis and medicinal chemistry. The introduction of various functional groups onto the phenolic ring allows for the fine-tuning of electronic properties, reactivity, and biological activity. Brominated phenols, in particular, are prevalent in marine natural products and have demonstrated a wide array of biological activities. The strategic placement of a bromine atom can enhance lipophilicity, influence metabolic stability, and provide a handle for further synthetic transformations. The methoxy groups in this compound also play a critical role, modulating the electronic environment of the aromatic ring and influencing its interactions with biological targets. Guaiacol (2-methoxyphenol) derivatives, for instance, have been investigated as potent inhibitors of myeloperoxidase, an enzyme implicated in cardiovascular diseases, highlighting the therapeutic potential of this class of compounds[1].

Synthesis of this compound: A Two-Step Approach

A direct and efficient synthesis of this compound can be achieved through a two-step process starting from the commercially available 2,3-dimethoxybenzaldehyde. This strategy involves an initial electrophilic bromination followed by a Baeyer-Villiger oxidation.

Step 1: Electrophilic Bromination of 2,3-dimethoxybenzaldehyde

The first step is the selective bromination of 2,3-dimethoxybenzaldehyde to yield 6-bromo-2,3-dimethoxybenzaldehyde. The methoxy groups are ortho-, para-directing activators, and the position para to the 2-methoxy group is the most sterically accessible and electronically favorable for electrophilic substitution.

Reaction Scheme:

  • 2,3-dimethoxybenzaldehyde reacts with N-Bromosuccinimide (NBS) in a suitable solvent like N,N-Dimethylformamide (DMF) to yield 6-bromo-2,3-dimethoxybenzaldehyde.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent, which is crucial for avoiding over-bromination or unwanted side reactions on the activated aromatic ring.

  • N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent that facilitates the dissolution of the starting material and the brominating agent, promoting a homogenous reaction mixture.

Experimental Protocol:

  • Dissolve 2,3-dimethoxybenzaldehyde in DMF in a round-bottom flask.

  • Slowly add a solution of NBS in DMF to the stirred solution at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to obtain 6-bromo-2,3-dimethoxybenzaldehyde[2].

Step 2: Baeyer-Villiger Oxidation of 6-bromo-2,3-dimethoxybenzaldehyde

The second step involves the conversion of the synthesized aldehyde to the target phenol via a Baeyer-Villiger oxidation. This reaction utilizes a peroxy acid to insert an oxygen atom between the carbonyl carbon and the aromatic ring, followed by hydrolysis to the phenol.

Reaction Scheme:

  • 6-bromo-2,3-dimethoxybenzaldehyde is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an intermediate formate ester, which is then hydrolyzed to this compound.

Causality of Experimental Choices:

  • meta-Chloroperoxybenzoic acid (m-CPBA): m-CPBA is a commonly used and effective reagent for Baeyer-Villiger oxidations due to its reactivity and relative stability[3][4][5].

  • Aprotic Solvent: The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) to prevent unwanted side reactions with the peroxy acid.

Experimental Protocol:

  • Dissolve 6-bromo-2,3-dimethoxybenzaldehyde in DCM.

  • Add m-CPBA portion-wise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to destroy excess peroxy acid.

  • Extract the organic layer, wash with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting formate ester by chromatography.

  • Hydrolyze the ester using a mild base (e.g., sodium hydroxide in methanol) followed by acidic workup to yield this compound.

Synthetic Workflow Diagram:

Caption: Synthetic pathway to this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₈H₉BrO₃
Molecular Weight 233.06 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available; expected to be a solid at room temperature
Solubility Soluble in methanol, ethanol, DMSO, ethyl acetate; sparingly soluble in water
Spectroscopic Analysis

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.1d1HAr-H
~ 6.8d1HAr-H
~ 5.5-6.0br s1HOH
~ 3.9s3HOCH
~ 3.8s3HOCH

The aromatic protons are expected to appear as doublets due to ortho-coupling.

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 150-155C -OH
~ 145-150C -OCH₃
~ 120-130Aromatic C -H
~ 110-120C -Br
~ 55-60OC H₃

3.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the hydroxyl, aromatic, and ether functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3200-3600BroadO-H stretch
3000-3100MediumAromatic C-H stretch
2850-3000MediumAliphatic C-H stretch (methoxy)
1500-1600StrongAromatic C=C stretch
1200-1300StrongAryl-O stretch (C-O of phenol)
1000-1100StrongAlkyl-O stretch (C-O of methoxy)
500-600MediumC-Br stretch

The broadness of the O-H stretch is indicative of hydrogen bonding[6][7].

3.2.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1 will be observed for all bromine-containing fragments[8][9].

m/zInterpretation
232/234[M]⁺, Molecular ion
217/219[M - CH₃]⁺
153[M - Br]⁺

Characterization Workflow Diagram:

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_properties Physicochemical Properties start Synthesized this compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir Infrared (IR) Spectroscopy start->ir ms Mass Spectrometry (MS) start->ms mp Melting Point Determination start->mp sol Solubility Testing start->sol purity Purity Assessment (e.g., HPLC) nmr->purity ir->purity ms->purity final Confirmed Structure and Purity purity->final

Caption: Workflow for the characterization of this compound.

Potential Applications in Drug Development

The structural motifs present in this compound suggest its potential as a valuable building block in medicinal chemistry. The guaiacol scaffold is found in numerous biologically active compounds. Specifically, derivatives of guaiacol have shown promise as inhibitors of myeloperoxidase (MPO), an enzyme implicated in the pathogenesis of atherosclerotic cardiovascular disease[1]. The presence of the bromo and additional methoxy substituents on the guaiacol core of this compound could modulate its inhibitory activity and pharmacokinetic properties.

Furthermore, brominated aromatic compounds are frequently utilized in the development of kinase inhibitors, and other targeted therapies. The bromine atom can engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity for a protein target.

Safety and Handling

As with all brominated aromatic compounds, this compound should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory system.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is an accessible and promising molecule for researchers in organic synthesis and drug discovery. The outlined synthetic route provides a clear pathway to its preparation, and the predicted characterization data will aid in its identification and quality control. Its structural similarity to known bioactive compounds, particularly in the context of cardiovascular disease, warrants further investigation into its therapeutic potential. This guide serves as a foundational resource for scientists looking to explore the chemistry and biological applications of this intriguing substituted phenol.

References

An In-depth Technical Guide to the Spectroscopic Data of 6-Bromo-2,3-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Structural Elucidation of a Niche Phenolic Compound

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is a foundational pillar of scientific integrity. This guide provides a comprehensive analysis of the spectroscopic data for 6-Bromo-2,3-dimethoxyphenol, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document leverages high-quality data from its immediate precursor, 6-bromo-2,3-dimethoxybenzaldehyde, and established principles of spectroscopic interpretation to present a robust and scientifically grounded predictive analysis. This approach mirrors the real-world challenges faced by scientists, where deductive reasoning based on analogous structures is a critical skill.

This guide is structured to provide not just the data, but the scientific rationale behind its interpretation, empowering researchers to apply these principles to their own structural elucidation challenges.

Molecular Structure and Isomeric Context

This compound is a polysubstituted benzene ring. Understanding the electronic environment of each atom is paramount to interpreting its spectroscopic signatures. The interplay between the electron-donating methoxy groups, the electron-withdrawing bromine atom, and the acidic phenolic hydroxyl group creates a unique electronic landscape.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Our analysis will predict the ¹H and ¹³C NMR spectra of this compound based on established chemical shift theory and data from analogous compounds.

Experimental Rationale: The Choice of Deuterated Solvents

The choice of solvent for NMR analysis is critical. A deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used to avoid overwhelming the spectrum with signals from the solvent's protons. For phenols, the choice of solvent can also influence the chemical shift of the hydroxyl proton due to varying degrees of hydrogen bonding.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and the connectivity of neighboring protons through spin-spin coupling.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ar-H (H-5)~ 7.1d~ 8.51H
Ar-H (H-4)~ 6.8d~ 8.51H
-OH~ 5.5 - 6.0s (broad)-1H
-OCH₃ (C2)~ 3.9s-3H
-OCH₃ (C3)~ 3.8s-3H

Interpretation and Causality:

  • Aromatic Protons (H-4 and H-5): The two aromatic protons are situated on adjacent carbons and will therefore appear as a pair of doublets due to ortho-coupling. The electron-withdrawing effect of the bromine atom will deshield the adjacent proton (H-5), causing it to appear at a slightly higher chemical shift compared to H-4.

  • Hydroxyl Proton (-OH): The chemical shift of the phenolic proton can vary depending on the solvent and concentration due to hydrogen bonding. In a relatively non-polar solvent like CDCl₃, it is expected to appear as a broad singlet.

  • Methoxy Protons (-OCH₃): The two methoxy groups are in distinct chemical environments and are expected to appear as two sharp singlets. The methoxy group at C2, being ortho to the hydroxyl group, may experience a slightly different electronic environment compared to the methoxy group at C3.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of unique carbon environments in a molecule.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-OH (C-1)~ 145
C-OCH₃ (C-2)~ 150
C-OCH₃ (C-3)~ 140
C-H (C-4)~ 115
C-H (C-5)~ 125
C-Br (C-6)~ 110
-OCH₃ (C2)~ 61
-OCH₃ (C3)~ 56

Interpretation and Causality:

  • Aromatic Carbons: The carbon atoms attached to electronegative oxygen atoms (C-1, C-2, and C-3) will be significantly deshielded and appear at higher chemical shifts. The carbon bearing the bromine atom (C-6) will also be influenced by the halogen's electronegativity and its "heavy atom effect," which can lead to a more upfield shift than might be expected based on electronegativity alone. The two carbons bearing protons (C-4 and C-5) will appear at lower chemical shifts.

  • Methoxy Carbons: The carbon atoms of the methoxy groups will appear in the typical range for such functionalities, generally between 55 and 65 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: Sample Preparation

For a solid sample like this compound, the IR spectrum can be obtained using the KBr pellet method or by dissolving the sample in a suitable solvent. The choice of method depends on the desired resolution and the potential for intermolecular interactions to affect the spectrum.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationIntensity
3550-3200O-H stretch (hydrogen-bonded)Strong, Broad
3100-3000C-H stretch (aromatic)Medium
2950-2850C-H stretch (methyl)Medium
1600-1450C=C stretch (aromatic ring)Medium-Strong
1250-1000C-O stretch (aryl ether)Strong
~1200C-O stretch (phenol)Strong
~600-500C-Br stretchMedium-Strong

Interpretation and Causality:

  • O-H Stretch: The most characteristic peak for a phenol is the broad absorption band corresponding to the O-H stretch, which is broadened due to hydrogen bonding.

  • C-H Stretches: The spectrum will show absorptions for both aromatic and aliphatic C-H stretches at their characteristic frequencies.

  • Aromatic C=C Stretches: A series of peaks in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.

  • C-O Stretches: Strong absorptions corresponding to the C-O stretching of the aryl ether and phenolic groups will be present.

  • C-Br Stretch: A peak in the fingerprint region will correspond to the C-Br stretch.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Workflow: Ionization and Detection

A common method for analyzing compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The sample is first vaporized and separated by GC, then ionized by a high-energy electron beam, causing fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum Fragmentation for this compound

m/zProposed FragmentComments
232/234[M]⁺Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for a single bromine atom.
217/219[M - CH₃]⁺Loss of a methyl radical from one of the methoxy groups.
189/191[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide from the fragment at m/z 217/219.
153[M - Br]⁺Loss of a bromine radical.

Interpretation and Causality:

  • Molecular Ion Peak: The presence of a pair of peaks of nearly equal intensity, separated by 2 m/z units, is a definitive indicator of the presence of a single bromine atom due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation Pattern: The fragmentation will likely be initiated by the loss of a methyl radical from one of the methoxy groups, a common fragmentation pathway for methoxy-substituted aromatic compounds. This can be followed by the loss of a molecule of carbon monoxide. The cleavage of the C-Br bond is also a likely fragmentation pathway.

Visualizing Molecular and Experimental Logic

To further clarify the relationships between the molecular structure and the expected spectroscopic data, the following diagrams are provided.

Caption: Correlation of atoms in this compound with their predicted NMR signals.

G cluster_workflow GC-MS Experimental Workflow Sample Sample Injection GC Gas Chromatography Separation Sample->GC Ionization Electron Ionization GC->Ionization MS Mass Analyzer Ionization->MS Detector Detector MS->Detector Spectrum Mass Spectrum Detector->Spectrum

An In-depth Technical Guide to the Chemical Properties of 6-Bromo-2,3-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-dimethoxyphenol is a halogenated aromatic compound of significant interest in synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom and two methoxy groups on a phenol scaffold, provides a versatile platform for the synthesis of more complex molecules. The interplay of these functional groups dictates its reactivity and potential applications, making a thorough understanding of its chemical properties essential for its effective utilization. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, reactivity, and handling of this compound, serving as a critical resource for researchers in the field.

Physicochemical Properties

PropertyValueSource
CAS Number 114605-75-3[1][2]
Molecular Formula C₈H₉BrO₃[2]
Molecular Weight 233.06 g/mol [1][2]
Appearance Solid[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a full experimental dataset is not publicly available, the expected spectral characteristics can be inferred from the analysis of related compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups. The chemical shifts and coupling constants will be influenced by the electronic effects of the bromine, hydroxyl, and methoxy substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atoms attached to the electron-withdrawing bromine and oxygen atoms are expected to appear at lower field.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-O stretching of the methoxy and phenol groups, and C-Br stretching. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of the bromine atom, which will aid in confirming the molecular formula and structure.

Synthesis and Reactivity

Synthesis: A plausible synthetic route to this compound involves the bromination of 2,3-dimethoxyphenol. A general procedure for the bromination of a related compound, 2,3-dimethoxybenzaldehyde, using N-bromosuccinimide (NBS) in DMF has been reported, which could be adapted for the synthesis of the target molecule.[3]

Synthesis of this compound 2,3-dimethoxyphenol 2,3-Dimethoxyphenol This compound This compound 2,3-dimethoxyphenol->this compound Bromination NBS_DMF NBS, DMF NBS_DMF->this compound

Caption: Proposed synthesis of this compound.

Reactivity: The chemical behavior of this compound is governed by its three key functional groups: the phenol, the methoxy groups, and the aryl bromide.

  • Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. This allows for reactions such as the Williamson ether synthesis to introduce alkyl or aryl groups.[4]

  • Aryl Bromide: The bromine atom can participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[5] This reaction is a powerful tool for the synthesis of biaryl compounds.

  • Aromatic Ring: The aromatic ring is activated by the electron-donating hydroxyl and methoxy groups, making it susceptible to further electrophilic aromatic substitution reactions. The positions of substitution will be directed by the existing substituents.

Potential Applications in Drug Discovery

The structural motif of this compound is a valuable starting point for the synthesis of a diverse range of compounds with potential biological activity. Brominated aromatic compounds are known to be present in various marine natural products with interesting pharmacological properties.[6] Furthermore, the dimethoxyphenyl moiety is a common feature in many biologically active molecules.[7] The ability to functionalize the molecule at the bromine and hydroxyl positions allows for the generation of libraries of compounds for screening in drug discovery programs.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Based on the safety data sheets of related compounds, it is likely to be an irritant to the skin, eyes, and respiratory system.[8] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. In case of contact, the affected area should be flushed with copious amounts of water.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling:

  • To a reaction flask, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Add a suitable solvent, such as a mixture of toluene and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Suzuki-Miyaura Coupling Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Solvent_Heat Solvent & Heat This compound->Solvent_Heat Boronic_Acid Boronic Acid Boronic_Acid->Solvent_Heat Pd_Catalyst Pd Catalyst Pd_Catalyst->Solvent_Heat Base Base Base->Solvent_Heat Extraction Extraction Solvent_Heat->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Chromatography Concentration->Chromatography Product Product Chromatography->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Representative Protocol for Williamson Ether Synthesis:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as DMF or acetone.

  • Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 eq.), to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.

  • Add the desired alkyl halide (1.2 eq.) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired ether.

Conclusion

This compound is a valuable building block in organic synthesis with significant potential for the development of novel compounds in medicinal chemistry and materials science. Its well-defined reactivity, stemming from the interplay of its phenolic, methoxy, and bromo functionalities, allows for predictable and versatile chemical transformations. This guide has provided a comprehensive overview of its known properties and offers a foundation for its further exploration and application in research and development.

References

Sources

Introduction: The Strategic Value of a Polysubstituted Phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 6-Bromo-2,3-dimethoxyphenol

This compound is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry. Its strategic importance lies in the orthogonal reactivity of its three distinct functional groups: a nucleophilic phenolic hydroxyl, an aromatic ring activated by multiple electron-donating groups, and a versatile carbon-bromine bond poised for cross-coupling reactions. This guide provides an in-depth analysis of the molecule's reactivity, offering field-proven insights and detailed protocols for its application in research and development, particularly within the pharmaceutical industry.

The precise arrangement of the substituents governs the molecule's electronic and steric properties. The hydroxyl and two methoxy groups act as strong activating, ortho, para-directing groups, significantly increasing the electron density of the aromatic ring. The bromine atom, while deactivating through its inductive effect, also directs incoming electrophiles to the ortho and para positions. This complex interplay of effects makes this compound a nuanced and powerful building block for the synthesis of complex molecular architectures.

PropertyValueSource
CAS Number 114605-75-3[1]
Molecular Formula C₈H₉BrO₃[2]
Molecular Weight 233.06 g/mol [3]
Appearance Solid[3]
Canonical SMILES COC1=C(C(=C(C=C1)Br)O)OC[2]

Part 1: Synthesis of the Core Scaffold

The most direct and logical pathway to this compound involves the electrophilic bromination of the parent phenol, 2,3-dimethoxyphenol. The strong activation provided by the hydroxyl and methoxy groups facilitates this reaction under relatively mild conditions. The regioselectivity is controlled by these activating groups, which direct the incoming electrophile to the positions para to the hydroxyl group (C4) and ortho/para to the methoxy groups. Given the substitution pattern, the C6 position is sterically accessible and electronically activated, making it a favorable site for bromination.

A common and effective brominating agent for activated phenols is N-Bromosuccinimide (NBS), which provides a controlled source of electrophilic bromine, minimizing over-bromination and side reactions.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is adapted from analogous brominations of activated aromatic systems.[4]

  • Reaction Setup: To a solution of 2,3-dimethoxyphenol (1.0 eq.) in a suitable solvent such as Dimethylformamide (DMF) or Acetonitrile, add N-Bromosuccinimide (NBS, 1.0-1.1 eq.) portion-wise at 0 °C to control the initial exotherm.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.

Part 2: Core Reactivity and Mechanistic Insights

The reactivity of this compound can be dissected into three key areas, each offering unique synthetic opportunities.

cluster_0 C-Br Bond Reactivity cluster_1 Phenolic -OH Reactivity cluster_2 Aromatic Ring Reactivity main This compound suzuki Aryl/Vinyl Groups (C-C Bond) main->suzuki Suzuki Coupling buchwald Amines (C-N Bond) main->buchwald Buchwald-Hartwig Amination ullmann Alcohols/Phenols (C-O Bond) main->ullmann Ullmann Condensation ether Alkyl/Aryl Halides (Etherification) main->ether Williamson Ether Synthesis ester Acyl Halides (Esterification) main->ester Schotten-Baumann Reaction eas Electrophiles (E+) (Further Substitution) main->eas Electrophilic Aromatic Substitution

Caption: Key reactivity pathways of this compound.

Reactivity of the Carbon-Bromine Bond: A Gateway to Complexity

The C-Br bond is the most versatile handle for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for their reliability, functional group tolerance, and broad scope.[5]

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the aromatic ring and various organoboron reagents.[6][7] This is a powerful method for constructing biaryl structures or introducing alkyl, alkenyl, or alkynyl fragments.

Causality Behind Protocol Choices:

  • Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a classic, reliable choice that is often effective for aryl bromides.[8] More advanced catalyst systems using ligands like SPhos or XPhos can offer higher turnover numbers and broader substrate scope, especially for challenging couplings.

  • Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[6] An aqueous solution of Na₂CO₃ or K₂CO₃ is standard, offering a good balance of reactivity and functional group compatibility.

  • Solvent: A two-phase solvent system like Toluene/Water or Dioxane/Water is often used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Solvent and Base Addition: Add a degassed solvent mixture, such as toluene, and an aqueous solution of 2M Na₂CO₃ (2.0-3.0 eq.).

  • Heating: Heat the biphasic mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, crucial for synthesizing anilines, which are prevalent in pharmaceuticals.[5] The reaction couples the aryl bromide with a primary or secondary amine.

Causality Behind Protocol Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a phosphine ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., BINAP, XPhos, JohnPhos) are essential.[9] They promote the crucial reductive elimination step and stabilize the palladium catalyst. A palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ is used to generate the active Pd(0) catalyst in situ.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine without competing as a nucleophile.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable biaryl phosphine ligand (2-4 mol%), and the base (NaOtBu, 1.2-1.4 eq.).

  • Addition of Reagents: Add this compound (1.0 eq.) and the desired amine (1.1-1.3 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Heating: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress.

  • Work-up and Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Dry the organic phase, concentrate, and purify by column chromatography.

Reactivity of the Phenolic Hydroxyl Group

The acidic proton of the hydroxyl group is readily removed by a base, converting it into a potent oxygen nucleophile. This enables classic reactions like Williamson ether synthesis and ester formation.

  • Deprotonation: Dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMF or acetone. Add a moderate base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide; 1.1 eq.) and stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Work-up and Purification: Filter off the inorganic salts and remove the solvent under reduced pressure. The residue can be purified by chromatography to yield the corresponding ether.

Reactivity of the Aromatic Ring

While the C-Br bond provides the most selective handle for functionalization, the electron-rich aromatic ring can undergo further electrophilic aromatic substitution. The combined directing effects of the -OH (strongest activator), and two -OMe groups will strongly favor substitution at the C4 and C5 positions. However, achieving high regioselectivity in the presence of the existing bromine can be challenging and may require careful selection of reagents and conditions to avoid complex product mixtures.

Part 3: Applications in Drug Development & Materials Science

Substituted bromophenols are critical building blocks in medicinal chemistry. The diaryl ether and arylamine motifs, readily accessible from this compound, are privileged structures found in numerous bioactive molecules. For example, the related compound 4-bromo-2-methoxyphenol serves as a key precursor in the synthesis of Bosutinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia.[11] The synthetic strategies used for Bosutinib, such as Ullmann condensation and subsequent heterocycle formation, are directly translatable to this compound, highlighting its potential for the rapid generation of novel kinase inhibitor scaffolds and other complex drug candidates.

Part 4: Safety and Handling

As a substituted bromophenol, this compound requires careful handling to minimize exposure.

  • Hazard Identification: Causes skin and serious eye irritation. May cause respiratory irritation.[12][13]

  • Prevention:

    • Wash hands and any exposed skin thoroughly after handling.[14]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

    • Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12]

    • Skin: Wash off immediately with soap and plenty of water. If skin irritation occurs, get medical advice.[14]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

References

  • 6 - SAFETY DATA SHEET. (2024-03-31). [No Source Provided]
  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. URL: [Link]

  • This compound (C8H9BrO3). PubChem. URL: [Link]

  • Synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde. PrepChem.com. URL: [Link]

  • First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. Semantic Scholar. URL: [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [No Source Provided]
  • Efficient Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination and Its Anti-Tumor Investigation. (2025-04-01). Preprints.org. URL: [Link]

  • Buchwald–Hartwig amination. Wikipedia. URL: [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. URL: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. URL: [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry. URL: [Link]

  • Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021-09-29). Royal Society of Chemistry. URL: [Link]

  • Method for synthesizing 2,6-dimethoxyphenol. Google Patents.
  • 2-Bromo-6-methoxyphenol. PubChem. URL: [Link]

  • A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol. Google Patents.
  • 2,3-Dimethoxyphenol. PubChem. URL: [Link]

  • Chemoselective Suzuki—Miyaura Cross-Coupling Reactions of 6-Bromo-3-(trifluoromethylsulfonyloxy)flavone. (2025-08-07). ResearchGate. URL: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. URL: [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC, NIH. URL: [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. [No Source Provided]
  • Visible light photoactivation of 6-bromo-2-naphthol for the photoacid-catalyzed acetalization of carbonyls. (2022-07-25). Royal Society of Chemistry. URL: [Link]

  • Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones. NIH. URL: [Link]

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An In-depth Technical Guide to the Synthesis of 6-Bromo-2,3-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 6-Bromo-2,3-dimethoxyphenol, a key intermediate in the development of various pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the strategic selection of starting materials, a detailed experimental protocol, and the mechanistic principles that govern the synthesis.

Introduction

This compound is a substituted phenol derivative with significant applications in medicinal chemistry. Its structure, featuring a bromine atom and two methoxy groups on the phenolic ring, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. The precise positioning of these functional groups is crucial for the desired biological efficacy of the final compounds. This guide focuses on a reliable and efficient method for the preparation of this important intermediate, starting from the commercially available 2,3-dimethoxyphenol.

Selection of the Optimal Starting Material

The most logical and efficient starting material for the synthesis of this compound is 2,3-dimethoxyphenol . This selection is based on the following key considerations:

  • Direct Synthetic Route: The target molecule can be obtained from 2,3-dimethoxyphenol in a single synthetic step—electrophilic bromination. This direct approach minimizes reaction steps, reducing overall synthesis time and potential for yield loss.

  • Commercial Availability: 2,3-dimethoxyphenol is readily available from various chemical suppliers, ensuring a consistent and reliable source for research and development purposes[1].

  • Favorable Electronic Properties: The hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzene ring are strong activating groups in electrophilic aromatic substitution reactions. This inherent reactivity facilitates the introduction of the bromine atom onto the ring under relatively mild conditions.

The Core Synthesis: Electrophilic Bromination

The key transformation in this synthesis is the regioselective bromination of the 2,3-dimethoxyphenol ring. This is an example of an electrophilic aromatic substitution reaction, a fundamental process in organic chemistry.

Mechanistic Rationale and Regioselectivity

The hydroxyl and methoxy groups are ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance. This increases the nucleophilicity of the ring, particularly at the positions ortho and para to these groups, making them more susceptible to attack by an electrophile (in this case, a bromine cation or its equivalent).

In 2,3-dimethoxyphenol, the positions are influenced by three activating groups: the hydroxyl group at C1, and the methoxy groups at C2 and C3. The positions ortho and para to the powerful hydroxyl group (C2, C4, C6) and the methoxy groups are all activated. However, the C6 position is sterically the most accessible and is strongly activated by both the hydroxyl group (para) and the C2-methoxy group (ortho). The C4 position is activated by the hydroxyl group (ortho) and the C3-methoxy group (para). The C5 position is less activated. Therefore, bromination is expected to occur preferentially at the C6 or C4 positions. The formation of this compound as the major product is a result of the combined directing effects of the substituents and steric accessibility.

For this synthesis, N-Bromosuccinimide (NBS) is the recommended brominating agent. NBS is a convenient and safer alternative to liquid bromine, and it provides a source of electrophilic bromine. The reaction is typically carried out in a polar solvent, such as methanol.

Experimental Protocol

This protocol is adapted from established procedures for the bromination of substituted phenols and related compounds.[2]

Materials and Reagents
Reagent/MaterialGradeSupplier
2,3-Dimethoxyphenol≥98%Commercially available
N-Bromosuccinimide (NBS)Reagent gradeCommercially available
Methanol (MeOH)AnhydrousCommercially available
Ethyl acetate (EtOAc)ACS gradeCommercially available
Saturated aq. Sodium Bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aq. NaCl)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially available
Silica Gel60 Å, 230-400 meshCommercially available
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethoxyphenol (1.0 equivalent) in anhydrous methanol (approximately 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of NBS: Slowly add N-Bromosuccinimide (1.05 equivalents) to the stirred solution in portions over 10-15 minutes. It is crucial to maintain the temperature at 0 °C during the addition to control the reaction rate and minimize the formation of byproducts.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The reaction is typically complete within 30-60 minutes.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of methanol).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pure solid.

Synthetic Workflow Diagram

SynthesisWorkflow Start 2,3-Dimethoxyphenol in Methanol Reaction Bromination (0°C, 30-60 min) Start->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Workup Aqueous Workup (NaHCO3, EtOAc extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons will appear as distinct signals in the aromatic region (typically 6.5-7.5 ppm). The methoxy groups will show singlets around 3.8-4.0 ppm. The phenolic proton will appear as a broad singlet.
¹³C NMR The spectrum will show eight distinct carbon signals corresponding to the aromatic carbons, the two methoxy carbons.
IR Spectroscopy Characteristic peaks for the O-H stretch of the phenol (broad, ~3300-3500 cm⁻¹), C-H stretches of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring (~1450-1600 cm⁻¹), and C-O stretching of the phenol and methoxy groups. A C-Br stretching frequency may also be observed in the fingerprint region.
Mass Spectrometry The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 2,3-Dimethoxyphenol: May cause skin, eye, and respiratory irritation[3][4].

  • N-Bromosuccinimide (NBS): Is a corrosive solid and a strong oxidizing agent. It can cause severe skin burns and eye damage. It is also a lachrymator. Avoid inhalation of dust and contact with skin and eyes[5][6][7][8][9].

  • Methanol: Is flammable and toxic. Avoid inhalation and contact with skin.

  • Ethyl Acetate: Is a flammable liquid.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of this compound from 2,3-dimethoxyphenol via electrophilic bromination with N-Bromosuccinimide is a reliable and efficient method. A thorough understanding of the underlying reaction mechanism, particularly the directing effects of the activating groups, is crucial for achieving the desired regioselectivity. By following the detailed experimental protocol and adhering to strict safety measures, researchers can confidently prepare this valuable intermediate for applications in drug discovery and development.

References

An In-depth Technical Guide to 6-Bromo-2,3-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-dimethoxyphenol is a halogenated phenol derivative that serves as a valuable building block in organic synthesis. Its unique substitution pattern—a bromine atom ortho to the hydroxyl group and adjacent to two methoxy groups—provides multiple reactive sites, making it a versatile precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, analytical characterization, and safety protocols, tailored for professionals in research and drug development. The strategic placement of its functional groups makes it an important intermediate in the creation of novel compounds, particularly in the exploration of bioactive molecules and natural product analogues.[1]

Core Properties and Identification

Accurate identification and understanding of the physicochemical properties of a starting material are foundational to its successful application in synthesis and research.

Chemical Identity

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

  • CAS Number: 114605-75-3[2][3]

  • Molecular Formula: C₈H₉BrO₃[3]

  • Synonyms: Phenol, 6-bromo-2,3-dimethoxy-

Caption: Chemical structure of this compound.

Physicochemical Data

The properties of this compound are summarized below. This data is critical for determining appropriate solvents, reaction temperatures, and storage conditions.

PropertyValueSource(s)
Molecular Weight 233.06 g/mol [2][3]
Appearance Solid[2]
Purity Typically ≥95-97%[2][3]
Storage Sealed in dry, Room Temperature[3]

Note: Properties like melting point, boiling point, and density are not consistently reported across public sources, indicating the need for in-house verification upon receipt of the material.

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is crucial for troubleshooting impurities or for custom synthesis needs. A common synthetic route involves the regioselective bromination of a precursor, 2,3-dimethoxyphenol.

Synthetic Pathway: Electrophilic Bromination

The synthesis of related compounds, such as 6-bromo-2,3-dimethoxybenzaldehyde, is achieved through the bromination of 2,3-dimethoxybenzaldehyde using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF).[4] This suggests a similar electrophilic aromatic substitution pathway would be effective for the synthesis of this compound from 2,3-dimethoxyphenol. The hydroxyl and methoxy groups are activating, ortho-, para-directing groups. The steric hindrance from the adjacent methoxy groups likely directs the incoming electrophile (Br+) to the less hindered position ortho to the hydroxyl group.

Synthesis_Workflow start Start: 2,3-Dimethoxyphenol + NBS in DMF reaction Electrophilic Bromination (Stirring, 48h) start->reaction 1. Reagents workup Aqueous Work-up (Pour into ice water) reaction->workup 2. Quench filtration Filtration & Washing (Collect precipitate) workup->filtration 3. Isolate product Crude Product: This compound filtration->product purification Purification (Recrystallization or Column Chromatography) product->purification 4. Refine final_product Pure Product purification->final_product

Caption: Generalized workflow for the synthesis and purification.

Experimental Protocol (Hypothetical, based on similar reactions)

This protocol is adapted from the synthesis of a structurally similar compound and should be optimized and validated.[4]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2,3-dimethoxyphenol (1 equivalent) in anhydrous DMF.

  • Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (NBS) (1.1 to 1.5 equivalents) in DMF. Add this solution dropwise to the phenol solution over 30 minutes at room temperature. Causality: Dropwise addition controls the reaction rate and temperature, preventing potential side reactions and over-bromination.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours to overnight). Self-Validation: TLC provides a direct visual confirmation that the starting material is converting to a new, more polar (typically) product.

  • Work-up: Pour the reaction mixture into a beaker containing ice and water. This will precipitate the organic product while the DMF and succinimide by-product remain in the aqueous phase.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual DMF and salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to achieve high purity. Self-Validation: The purity of the final compound should be confirmed by melting point analysis and analytical techniques like NMR.

Analytical Characterization

Confirming the structure and purity of this compound is essential. While a full dataset for this specific molecule is not publicly available, expected spectral characteristics can be inferred from similar structures.[5][6]

  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the two methoxy groups. The aromatic protons will likely appear as doublets in the 6.5-7.5 ppm region, with coupling constants characteristic of ortho-protons. The hydroxyl proton will be a broad singlet, and the two methoxy groups will appear as sharp singlets around 3.8-4.0 ppm.

  • ¹³C NMR (Carbon NMR): The spectrum will show eight distinct carbon signals. The carbons attached to the oxygen and bromine atoms will have characteristic chemical shifts. For example, carbons attached to oxygen atoms typically appear in the 140-160 ppm range, while the carbon attached to bromine will be shifted upfield compared to its unsubstituted counterpart.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M+) should correspond to the molecular weight of 233.06 g/mol .

  • Infrared (IR) Spectroscopy: Key signals would include a broad O-H stretch (around 3300-3500 cm⁻¹), C-H stretches for the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), C=C aromatic stretches (around 1450-1600 cm⁻¹), and C-O stretches for the phenol and ether groups (around 1000-1300 cm⁻¹).

Applications in Research and Drug Development

The utility of this compound lies in its potential as a versatile intermediate. The bromine atom is particularly useful, as it can be readily functionalized through various cross-coupling reactions.

  • Cross-Coupling Reactions: The aryl bromide functionality is a prime handle for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

  • Precursor to Bioactive Molecules: Brominated phenols and methoxy-substituted aromatic rings are common motifs in a wide range of biologically active natural products and synthetic compounds.[1] These structures are found in compounds with activities ranging from antibacterial and antifungal to antitumor.[4] For instance, related brominated stilbene derivatives have been investigated as promising anticancer agents.[7]

  • Fragment-Based Drug Discovery: As a substituted phenol, it can be used in fragment-based screening to identify new binding motifs for protein targets. The methoxy and bromo substituents provide specific steric and electronic properties that can be explored for optimizing ligand-protein interactions.

Safety and Handling

As with all brominated organic compounds, proper safety precautions are mandatory. Information is often derived from Safety Data Sheets (SDS) for structurally similar compounds.[8][9][10][11]

  • Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10][12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles (conforming to EN 166).[8][12]

    • Hand Protection: Wear protective gloves. Inspect gloves before use.[8][10]

    • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[8]

  • Handling:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.[9]

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[9][10]

    • Wash hands and any exposed skin thoroughly after handling.[9][11]

    • Avoid contact with skin, eyes, and clothing.[11]

  • First Aid Measures:

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[9][11]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8][9][11]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8][9]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][11]

References

  • SyTracks. This compound.

  • Sunway Pharm Ltd. This compound - CAS:114605-75-3.

  • Biosynth. 6-Bromo-2,3-dimethoxybenzaldehyde | 53811-50-0.

  • Thermo Fisher Scientific. SAFETY DATA SHEET.

  • Fisher Scientific. SAFETY DATA SHEET.

  • Thermo Fisher Scientific. SAFETY DATA SHEET.

  • Tokyo Chemical Industry. SAFETY DATA SHEET.

  • SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.

  • PrepChem.com. Synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde.

  • Chemsrc. 6-BROMO-2,3-DIMETHOXY-BENZALDEHYDE | CAS#:53811-50-0.

  • Semantic Scholar. First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols.

  • Fisher Scientific. SAFETY DATA SHEET.

  • The Royal Society of Chemistry. SUPPORTING INFORMATION.

  • BLD Pharm. 114605-75-3|this compound.

  • Beilstein Journals. Supplementary Information.

  • The Royal Society of Chemistry. Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage.

  • Sigma-Aldrich. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde 98 20035-41-0.

  • The Royal Society of Chemistry. Electronic Supplementary Information.

  • ChemicalBook. 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE(20035-41-0) 13C NMR spectrum.

  • PubChem. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846.

  • PubChem. 2,3-Dimethoxyphenol | C8H10O3 | CID 78828.

  • NIH. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds....

  • MDPI. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents.

  • Chemsrc. 6-Bromo-2,3-dimethoxybenzoic acid | CAS#:60555-93-3.

  • Wikipedia. 2C-B.

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6-Bromo-2,3-dimethoxyphenol: A Core Component for Specialized Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Brominated Phenol

6-Bromo-2,3-dimethoxyphenol is a halogenated aromatic compound belonging to the class of brominated methoxyphenols. Its structure, featuring a phenol with two adjacent methoxy groups and a bromine atom, makes it a valuable and reactive intermediate in organic synthesis. The interplay of the electron-donating hydroxyl and methoxy groups with the electron-withdrawing bromine atom on the aromatic ring imparts a unique chemical reactivity profile, opening avenues for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive literature review of this compound, detailing its synthesis, physicochemical properties, and its emerging applications in medicinal chemistry and materials science. For researchers and professionals in drug development, understanding the characteristics and potential of this compound is crucial for designing novel synthetic pathways and creating innovative molecular entities. The brominated methoxyphenyl moiety is a recurring motif in a variety of biologically active natural products, including those with antibacterial, antifungal, and antitumor properties, underscoring the potential of this compound as a key building block in the development of new therapeutic agents.

Strategic Synthesis of this compound

The primary route to this compound involves the electrophilic bromination of the precursor, 2,3-dimethoxyphenol. The hydroxyl and methoxy groups are ortho-, para-directing activators, making the aromatic ring susceptible to electrophilic attack. The position of bromination is dictated by the directing effects of these substituents.

A highly effective and commonly employed method for the selective bromination of activated aromatic rings is the use of N-bromosuccinimide (NBS). This reagent is favored for its ability to provide a low, steady concentration of bromine, which helps to minimize over-bromination and side reactions. The synthesis of the closely related 6-bromo-2,3-dimethoxybenzaldehyde from 2,3-dimethoxybenzaldehyde using NBS in dimethylformamide (DMF) provides a strong precedent for this approach.

Below is a detailed, step-by-step methodology for the synthesis of this compound based on this established chemistry.

Experimental Protocol: Synthesis via Electrophilic Bromination

Materials:

  • 2,3-dimethoxyphenol

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2,3-dimethoxyphenol (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve N-bromosuccinimide (1.05 equivalents) in anhydrous DMF.

  • Add the NBS solution dropwise to the stirred solution of 2,3-dimethoxyphenol over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quench the reaction by pouring the mixture into a separatory funnel containing water and dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to remove any unreacted bromine), saturated aqueous sodium bicarbonate (to neutralize any acidic byproducts), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2_3_dimethoxyphenol 2,3-Dimethoxyphenol 2_3_dimethoxyphenol->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Solvent Anhydrous DMF Solvent->Reaction Temperature 0 °C to Room Temp. Temperature->Reaction Quenching Water & CH₂Cl₂ Washing Na₂S₂O₃, NaHCO₃, Brine Quenching->Washing Drying Anhydrous MgSO₄ Washing->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product Reaction->Quenching

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Profile

The accurate characterization of this compound is essential for its use in further synthetic applications. Below is a summary of its key physicochemical properties and expected spectroscopic data, based on its chemical structure and data from closely related compounds.

PropertyValue
CAS Number 114605-75-3
Molecular Formula C₈H₉BrO₃
Molecular Weight 233.06 g/mol
Appearance Expected to be a solid at room temperature
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Predicted XlogP 2.2

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data Interpretation
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The two aromatic protons will likely appear as doublets in the aromatic region (δ 6.5-7.5 ppm), with their coupling constant indicating their relative positions. The two methoxy groups will each give a singlet at around δ 3.8-4.0 ppm. The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached substituents. The carbon bearing the bromine atom will be shifted to a lower field, while the carbons attached to the oxygen atoms will be at a higher field. The two methoxy carbons will appear at around δ 55-65 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule. Predicted mass-to-charge ratios for common adducts are available in public databases.[1]

Reactivity and Synthetic Potential

The chemical reactivity of this compound is governed by the functional groups present on the aromatic ring.

  • The Phenolic Hydroxyl Group: This group is acidic and can be deprotonated with a base to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation or O-acylation reactions to introduce a variety of functional groups.

  • The Bromine Atom: The carbon-bromine bond can participate in a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for building molecular complexity.

  • The Aromatic Ring: The electron-rich nature of the aromatic ring, despite the presence of the bromine atom, makes it susceptible to further electrophilic substitution, although the position of substitution will be directed by the existing substituents.

Applications in Drug Discovery and Organic Synthesis

While specific applications of this compound are not extensively documented in the scientific literature, its structural motifs are present in numerous biologically active compounds and it serves as a valuable intermediate in the synthesis of complex molecules.

Intermediate for Bioactive Molecules

The brominated dimethoxyphenyl core is a key feature in many natural products and synthetic compounds with interesting pharmacological properties. For instance, derivatives of brominated phenols have been investigated for their potential as anticancer and antimicrobial agents. The ability to functionalize both the hydroxyl group and the bromine atom of this compound makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

A notable application of a related compound, 2,6-dimethoxy-3-bromo-4-methylphenol, is as an intermediate in the synthesis of Coenzyme Q-10, a vital component in cellular energy production. This highlights the utility of such brominated phenols in the synthesis of complex, biologically important molecules.

Building Block in Organic Synthesis

Beyond medicinal chemistry, this compound is a versatile building block for organic synthesis. Its ability to undergo cross-coupling reactions makes it a valuable precursor for the synthesis of substituted biaryls, which are important structures in materials science and catalysis. The phenolic hydroxyl group can also be used to attach the molecule to solid supports for use in combinatorial chemistry or as a ligand for metal catalysts.

Conclusion

This compound is a multifaceted synthetic intermediate with significant potential in both medicinal chemistry and broader organic synthesis. Its straightforward synthesis from readily available starting materials, coupled with its versatile reactivity, makes it an attractive tool for researchers. While direct applications are still emerging, the prevalence of its structural motifs in biologically active compounds suggests a promising future for this compound in the development of novel therapeutics and functional materials. Further exploration of the reactivity and applications of this compound is warranted and is likely to uncover new and exciting opportunities in chemical synthesis.

References

  • PubChemLite. This compound (C8H9BrO3).
  • Menzek, A., Şahin, E., & Göksu, S. (2009). First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. ARKIVOC, 2009(xiv), 75-87. Available from: [Link]

  • SciELO. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 31(8), 1645-1655. Available from: [Link]

  • Google Patents. (2017). A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol. CN106866835A.

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An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 6-Bromo-2,3-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 6-Bromo-2,3-dimethoxyphenol, a significant brominated phenolic compound. While its isolation from natural sources is not extensively documented, its synthetic pathways, structural characterization, and potential for further application in research and drug development are of considerable interest. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties and biological potential.

Introduction: The Significance of Brominated Phenols

Brominated phenols represent a class of organic compounds found in various marine organisms, particularly red algae.[1] These compounds often exhibit a range of potent biological activities, including antibacterial, antifungal, and antitumor properties.[2] The introduction of a bromine atom onto a phenolic backbone can significantly alter the molecule's electronic and lipophilic characteristics, thereby influencing its interaction with biological targets.[3] this compound, as a member of this class, holds promise as a versatile building block for the synthesis of more complex molecules and as a potential bioactive agent itself.

Part 1: Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. A common and effective method involves the electrophilic bromination of a suitable precursor, such as 2,3-dimethoxyphenol. The methoxy groups on the aromatic ring are ortho-, para-directing, making the 6-position susceptible to bromination.

Diagram of the Synthetic Pathway

Synthesis_of_6_Bromo_2_3_dimethoxyphenol 2,3-Dimethoxyphenol 2,3-Dimethoxyphenol This compound This compound 2,3-Dimethoxyphenol->this compound N-Bromosuccinimide (NBS) DMF

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Bromination of 2,3-Dimethoxyphenol

This protocol is based on established methods for the bromination of substituted phenols.

Materials:

  • 2,3-Dimethoxyphenol

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve 2,3-dimethoxyphenol in DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water and extract the product with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Part 2: Structural Characterization

The definitive identification of this compound requires a combination of spectroscopic techniques.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₈H₉BrO₃[4]
Molecular Weight233.06 g/mol [5]
AppearanceSolid[6]
CAS Number114605-75-3[5][6]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups. The aromatic protons will likely appear as doublets in the downfield region, with coupling constants indicative of their ortho relationship. The two methoxy groups will each exhibit a singlet, likely at slightly different chemical shifts. A broad singlet corresponding to the phenolic hydroxyl proton would also be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the bromine and oxygen substituents.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) will be observed.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (a broad peak around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the ethers and phenol.

Part 3: Potential Biological Activity and Applications

The structural motifs present in this compound—a phenolic hydroxyl group, methoxy groups, and a bromine substituent—suggest a potential for a variety of biological activities.[3]

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals.[3] The hydroxyl group on the aromatic ring can donate a hydrogen atom to a radical, thereby neutralizing it. The presence of electron-donating methoxy groups may further enhance this activity.

Antimicrobial and Antifungal Activity

Many brominated phenols isolated from marine sources have demonstrated significant antimicrobial and antifungal properties.[2] The lipophilicity conferred by the bromine atom can facilitate the compound's passage through microbial cell membranes.

Anticancer Potential

Derivatives of bromophenols have shown cytotoxic activity against various cancer cell lines.[7] The mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways, such as the PI3K/Akt pathway.[7]

Diagram of a General Experimental Workflow for Biological Activity Screening

Biological_Activity_Screening cluster_0 In Vitro Assays Antioxidant_Assay Antioxidant Assay (e.g., DPPH) Antimicrobial_Assay Antimicrobial Assay (e.g., MIC determination) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on cancer cell lines) Mechanism_of_Action_Studies Mechanism of Action Studies (e.g., Apoptosis assays, Western blot) Cytotoxicity_Assay->Mechanism_of_Action_Studies If active This compound This compound This compound->Antioxidant_Assay This compound->Antimicrobial_Assay This compound->Cytotoxicity_Assay

Caption: A generalized workflow for evaluating the biological potential of this compound.

Conclusion

This compound is a compound of significant interest due to its synthetic accessibility and potential for a range of biological activities. While its natural occurrence is not well-established, its chemical synthesis provides a reliable source for further investigation. The structural features of this molecule make it a promising candidate for antioxidant, antimicrobial, and anticancer studies. This guide provides a foundational understanding for researchers to explore the full potential of this compound in the development of novel therapeutic agents and other chemical applications.

References

Methodological & Application

Applications of 6-Bromo-2,3-dimethoxyphenol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Phenol

In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the accessible chemical space and, ultimately, the potential for discovering novel therapeutic agents. 6-Bromo-2,3-dimethoxyphenol is a deceptively simple molecule that offers a remarkable convergence of functionalities, making it a highly strategic building block for library synthesis and lead optimization. Its utility is rooted in three key structural features:

  • The Phenolic Hydroxyl Group: A versatile handle for introducing a wide array of substituents through etherification or esterification, allowing for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

  • The Bromine Atom: Positioned on the aromatic ring, this halogen serves as a prime site for modern palladium-catalyzed cross-coupling reactions. This enables the facile introduction of carbon-carbon (e.g., Suzuki, Heck) and carbon-nitrogen (e.g., Buchwald-Hartwig) bonds, providing access to complex biaryl, styrenyl, and arylamine structures.

  • The 2,3-Dimethoxy Substitution Pattern: These adjacent methoxy groups significantly influence the electronic and conformational properties of the molecule. They can engage in key hydrogen bonding interactions with biological targets and steer the regioselectivity of further electrophilic aromatic substitutions.

This guide provides a detailed exploration of the synthetic utility of this compound, presenting a series of robust protocols for its transformation into diverse molecular classes with potential applications in oncology, infectious diseases, and neurodegenerative disorders. Furthermore, we outline standard protocols for the biological evaluation of these synthesized derivatives.

Part 1: Synthetic Pathways & Methodologies

The strategic positioning of the functional groups on this compound allows for a divergent synthetic approach, where distinct classes of compounds can be generated by selectively addressing each reactive site.

G cluster_path_a Pathway A: Phenol Functionalization cluster_path_b Pathway B: Bromide Cross-Coupling cluster_path_c Pathway C: Derivatization via Benzaldehyde Intermediate start This compound A1 Protocol 1: O-Alkylation (Williamson Ether Synthesis) start->A1 B1 Protocol 2: Suzuki Coupling start->B1 B2 Protocol 3: Buchwald-Hartwig Amination start->B2 C1 Oxidation start->C1 A_out Diverse Ethers A1->A_out B_out Biaryl Derivatives B1->B_out B2_out Arylamine Derivatives B2->B2_out C2 6-Bromo-2,3-dimethoxybenzaldehyde C1->C2 C3 Protocol 4: Claisen-Schmidt Condensation C2->C3 C4 Protocol 5: Wittig Reaction C2->C4 C_out1 Chalcones C3->C_out1 C_out2 Stilbenes C4->C_out2

Figure 1: Divergent synthetic strategies from this compound.
Protocol 1: O-Alkylation of this compound via Williamson Ether Synthesis

Introduction: The Williamson ether synthesis is a robust and fundamental transformation for forming ether linkages. By reacting the phenoxide of this compound with various alkyl halides, a diverse library of ethers can be generated. This modification is crucial for probing interactions with hydrophobic pockets of target proteins and for fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Alkyl Halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Round-bottom flask, magnetic stirrer, condenser

  • Standard work-up and purification supplies (diethyl ether, saturated aq. NH₄Cl, brine, anhydrous MgSO₄, silica gel for chromatography)

Step-by-Step Methodology:

  • Reactant Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the phenol (approx. 0.1-0.2 M concentration).

  • Base Addition: Add anhydrous K₂CO₃ (1.5-2.0 eq) to the solution. Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the potassium phenoxide. For less reactive alkyl halides, a stronger base like NaH (1.1 eq, 60% dispersion in mineral oil) can be used, but requires greater caution.

  • Alkyl Halide Addition: Add the desired alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction to a temperature appropriate for the alkyl halide's reactivity (e.g., 60-80 °C) and stir for 4-16 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Quenching and Work-up: After completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure O-alkylated product.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

Introduction: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an aryl halide and an organoboron species.[1] Applying this to this compound allows for the introduction of a second aromatic or heteroaromatic ring, creating a biaryl scaffold. Biaryl motifs are prevalent in pharmaceuticals due to their ability to adopt specific torsional angles and present functionalities in defined spatial orientations.

Materials:

  • This compound (or its O-protected derivative)

  • Aryl or Heteroaryl Boronic Acid or Ester (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., aqueous 2M K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent System (e.g., Toluene, 1,4-Dioxane, or DMF/water mixtures)

  • Schlenk flask or sealed reaction vial

  • Standard purification supplies

Step-by-Step Methodology:

  • Catalyst Setup: In a Schlenk flask, add the this compound (1.0 eq), the boronic acid derivative (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove all oxygen, which can deactivate the catalyst.

  • Solvent and Base Addition: Add the degassed solvent (e.g., Toluene) followed by the degassed aqueous base solution (e.g., 2M K₂CO₃).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired biaryl compound.

Reactant Combination ExampleProduct ClassPotential Application
This compound + 4-pyridylboronic acidPyridyl-phenolKinase Inhibitors
This compound + Phenylboronic acidBiphenyl-phenolGeneral Scaffold
Protocol 3: Buchwald-Hartwig Amination for Arylamine Synthesis

Introduction: The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling an aryl halide with an amine.[2][3] This reaction is invaluable for synthesizing anilines and related structures, which are common substructures in a vast number of FDA-approved drugs. The resulting secondary or tertiary amine can serve as a basic center for salt formation or as a key hydrogen bond donor/acceptor.

Materials:

  • This compound (or its O-protected derivative)

  • Primary or Secondary Amine (1.2-1.5 eq)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)

  • Phosphine Ligand (e.g., XPhos, SPhos, BINAP, 4-8 mol%)

  • Strong, non-nucleophilic Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene or 1,4-Dioxane)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Step-by-Step Methodology:

  • Reagent Preparation (in a glovebox): To a dry reaction vial, add the palladium pre-catalyst, the phosphine ligand, and the base.

  • Reactant Addition: Add the this compound (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to obtain the desired arylamine.

Part 2: Protocols for Biological Evaluation

The structural motifs accessible from this compound, such as chalcones, stilbenes, and biaryls, are associated with a range of biological activities.[4][5] Below are standard protocols to screen newly synthesized compounds for anticancer, antimicrobial, and neuroprotective potential.

G cluster_anticancer Anticancer Activity Workflow cluster_antimicrobial Antimicrobial Activity Workflow ac1 Seed Cancer Cells in 96-well plate ac2 Treat cells with compound dilutions ac1->ac2 ac3 Incubate (e.g., 48-72h) ac2->ac3 ac4 Add MTT Reagent ac3->ac4 ac5 Incubate (3-4h) ac4->ac5 ac6 Solubilize Formazan (e.g., DMSO) ac5->ac6 ac7 Read Absorbance (570 nm) ac6->ac7 ac8 Calculate IC₅₀ ac7->ac8 am1 Prepare 2-fold serial dilutions of compound in broth am2 Inoculate with standardized bacterial suspension am1->am2 am3 Incubate (e.g., 18-24h) am2->am3 am4 Visually inspect for turbidity am3->am4 am5 Determine MIC am4->am5

Figure 2: Workflows for in vitro anticancer and antimicrobial screening.
Protocol 4: In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6][7] In live cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable, metabolically active cells.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates, multichannel pipette, incubator, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 5: In Vitro Antimicrobial Activity (Broth Microdilution MIC Assay)

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] The broth microdilution method is a standardized technique used to determine MIC values by challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well U-bottom plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies of the test organism in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup: Add 50 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution: In the first column of wells, add 50 µL of a 2x concentrated stock solution of the test compound. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. Discard 50 µL from the last column. This creates a concentration gradient.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 6: In Vitro Neuroprotective Activity (H₂O₂-Induced Oxidative Stress Model)

Principle: Oxidative stress is a key pathological mechanism in many neurodegenerative diseases. Hydrogen peroxide (H₂O₂) is commonly used to induce oxidative stress and cell death in neuronal cell cultures.[10][11] This assay evaluates the ability of a test compound to protect neuronal cells from H₂O₂-induced cytotoxicity, often measured using the MTT assay.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Hydrogen Peroxide (H₂O₂) solution

  • MTT assay reagents (as in Protocol 4)

Step-by-Step Methodology:

  • Cell Seeding and Differentiation (if required): Seed SH-SY5Y cells in a 96-well plate. For a more neuron-like phenotype, cells can be differentiated for several days with low-serum medium containing retinoic acid.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before inducing oxidative stress.

  • Oxidative Insult: Add a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM, to be optimized for the specific cell line) to the wells containing the test compound. Include control wells: untreated cells, cells treated with H₂O₂ only, and cells treated with the compound only.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Viability Assessment: After the incubation period, assess cell viability using the MTT assay as described in Protocol 4 (steps 4-7).

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration by comparing the viability of cells pre-treated with the compound and exposed to H₂O₂ against the viability of cells exposed to H₂O₂ alone.

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The Strategic Utility of 6-Bromo-2,3-dimethoxyphenol in Convergent Total Synthesis: A Prospective Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Potential

In the intricate art of total synthesis, the selection of starting materials is a critical determinant of efficiency and elegance. The substituted phenol, 6-Bromo-2,3-dimethoxyphenol, represents a highly functionalized and versatile building block, poised for strategic application in the assembly of complex natural products. While its direct utilization in completed total syntheses remains an emerging area, its structural components are present in several biologically active molecules. This guide will explore the prospective applications of this compound, drawing upon established synthetic strategies for related natural products and the robust chemistry of palladium-catalyzed cross-coupling reactions. The inherent reactivity of the aryl bromide and the directing effects of the hydroxyl and methoxy groups offer a powerful toolkit for the construction of intricate molecular architectures.

The 2,3-Dimethoxyphenol Motif in Natural Products

The 2,3-dimethoxyphenol substructure is a recurring motif in a variety of natural products, underscoring its biosynthetic significance and its value as a synthetic target. Notable examples include the diarylheptanoid (±)-myricanol, and the complex alkaloids (±)-hasubanonine and (−)-acutumine. The total syntheses of these molecules have often commenced from the commercially available 2,3-dimethoxyphenol, highlighting the strategic importance of this core structure.[1][2][3] The introduction of a bromine atom at the 6-position, ortho to the phenolic hydroxyl group, provides a synthetic handle for further elaboration, opening new avenues for convergent synthetic strategies.

Prospective Application in Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the electron-rich aromatic ring of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4] The strategic placement of the bromine atom allows for the introduction of diverse functionalities, which can be pivotal in the construction of complex molecular scaffolds.

The Suzuki-Miyaura Coupling: A Gateway to Biaryl Structures

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a particularly powerful tool in total synthesis.[5] We propose a prospective application of this compound in a Suzuki-Miyaura coupling to construct a biaryl linkage, a common feature in many natural products.

Application Note: Synthesis of a Biaryl Precursor via Suzuki-Miyaura Coupling

Objective: To outline a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a suitable arylboronic acid, yielding a key biaryl intermediate for the potential synthesis of complex natural products.

Rationale: The hydroxyl group of this compound can act as a directing group and may require protection prior to the coupling reaction to prevent interference with the catalytic cycle. A robust protecting group such as a benzyl or silyl ether would be suitable. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions.

Experimental Workflow

G cluster_0 Protection cluster_1 Suzuki-Miyaura Coupling cluster_2 Deprotection start This compound step1 Protection of hydroxyl group (e.g., Benzyl bromide, K2CO3, Acetone) start->step1 product1 Protected this compound step1->product1 step2 Arylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/Ethanol/H2O product1->step2 product2 Protected Biaryl Product step2->product2 step3 Deprotection (e.g., H2, Pd/C for Benzyl group) product2->step3 final_product Biaryl Phenol Intermediate step3->final_product caption Figure 1. Proposed workflow for the synthesis of a biaryl intermediate.

Figure 1. Proposed workflow for the synthesis of a biaryl intermediate.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • Protected this compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the protected this compound (1.0 eq), arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add a degassed 3:1:1 mixture of toluene, ethanol, and deionized water.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired protected biaryl product.

Trustworthiness and Validation: The progress of the reaction should be monitored by TLC to ensure complete consumption of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary
EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1This compound derivativePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O90Prospective[6]
2Aryl BromideArylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O100Prospective[7]
3Aryl BromideArylboronic acidPd/C (0.0045)Na₂CO₃H₂O/EtOHRefluxProspective[6]
Yields are hypothetical and based on typical Suzuki-Miyaura reactions.

Further Synthetic Transformations: The Heck and Sonogashira Couplings

Beyond the Suzuki-Miyaura reaction, this compound is also a suitable substrate for other palladium-catalyzed transformations, further expanding its synthetic utility.

  • The Heck Reaction: This reaction would allow for the introduction of alkenyl substituents, providing access to stilbene and cinnamate derivatives which are precursors to various natural products.[8][9]

  • The Sonogashira Coupling: This coupling with terminal alkynes would yield arylalkynes, which are versatile intermediates that can be further transformed into a range of functional groups and heterocyclic systems.[10][11]

G cluster_0 Palladium-Catalyzed Cross-Coupling start This compound suzuki Suzuki-Miyaura (Ar-B(OH)2) start->suzuki heck Heck (Alkene) start->heck sonogashira Sonogashira (Alkyne) start->sonogashira product_suzuki Biaryl Structures suzuki->product_suzuki product_heck Stilbenes / Cinnamates heck->product_heck product_sonogashira Arylalkynes sonogashira->product_sonogashira caption Figure 2. Potential synthetic pathways from this compound.

Figure 2. Potential synthetic pathways from this compound.

Conclusion: A Building Block with Untapped Potential

This compound stands as a promising, yet underutilized, building block in the field of total synthesis. Its strategic substitution pattern provides a unique combination of steric and electronic properties that can be harnessed for the efficient construction of complex molecular targets. The prospective applications outlined in this guide, particularly in the realm of palladium-catalyzed cross-coupling reactions, offer a glimpse into the potential of this versatile starting material. As synthetic chemists continue to push the boundaries of molecular complexity, the strategic incorporation of such highly functionalized building blocks will undoubtedly play a pivotal role in the elegant and efficient synthesis of the next generation of bioactive natural products.

References

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Sources

Application Notes & Protocols: 6-Bromo-2,3-dimethoxyphenol as a Strategic Precursor in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-2,3-dimethoxyphenol is a highly functionalized aromatic compound that serves as a versatile and strategic precursor in the synthesis of complex natural products. Its unique substitution pattern—featuring a nucleophilic phenolic hydroxyl group, ortho- and meta-directing methoxy groups, and a bromine atom amenable to a wide array of cross-coupling reactions—provides chemists with multiple handles for molecular elaboration. This guide details the core chemical principles and provides field-proven protocols for leveraging this building block in key synthetic transformations, with a focus on oxidative phenolic coupling and palladium-catalyzed cross-coupling reactions, which are fundamental strategies for constructing the core scaffolds of many bioactive molecules.

Introduction: The Strategic Value of this compound

In the intricate field of total synthesis, the choice of starting materials is paramount. An ideal precursor offers a convergence of functionality, enabling the efficient and controlled construction of a complex molecular architecture. This compound emerges as such a precursor. Its structure is a nexus of reactive sites, each offering a distinct pathway for synthetic diversification.

  • The Phenolic Hydroxyl Group: This group is a classical nucleophile for etherification and esterification. More importantly, it is the key activating group for oxidative phenolic coupling, a powerful biomimetic strategy for forming C-C or C-O bonds, which is central to the biosynthesis of numerous natural products like lignans and biphenolic compounds.[1][2]

  • The Bromine Atom: As a halogen, bromine provides a robust and reliable handle for modern transition-metal-catalyzed cross-coupling reactions.[3][4] Techniques such as Suzuki, Negishi, and Sonogashira coupling allow for the precise installation of alkyl, alkenyl, aryl, or alkynyl fragments, forming the carbon skeleton of the target molecule with high fidelity.[5][6]

  • The Dimethoxy Groups: The two methoxy groups at the 2- and 3-positions electronically enrich the aromatic ring, influencing the regioselectivity of electrophilic substitution and oxidative coupling reactions. They also serve as latent hydroxyl groups, which can be deprotected in later synthetic stages to reveal additional functionality, a common feature in many polyphenolic natural products.

This combination of features makes this compound a powerful tool for accessing a variety of natural product classes, particularly those found in marine organisms like red algae, which are known for their brominated phenolic structures.[7]

Key Synthetic Pathways & Mechanistic Insights

The utility of this compound can be best understood through the two major classes of reactions it readily undergoes. The choice between these pathways dictates the overall synthetic strategy.

G cluster_start Starting Precursor cluster_path1 Pathway 1: Phenol-Centric Reactions cluster_path2 Pathway 2: Bromine-Centric Reactions cluster_final Resulting Scaffolds start This compound p1_react Oxidative Phenolic Coupling (e.g., Fe(III), Cu(II) catalysts) start->p1_react p2_react Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) start->p2_react p1_prod Symmetrical or Unsymmetrical Biphenols & Diaryl Ethers p1_react->p1_prod final Core structures for Natural Products (Lignans, Alkaloids, etc.) p1_prod->final p2_prod Arylated, Alkenylated, or Alkynylated Phenols p2_react->p2_prod p2_prod->final

Figure 1: Key synthetic pathways originating from this compound.

Oxidative Phenolic Coupling: Biomimetic C-C Bond Formation

Oxidative coupling is a cornerstone of natural product synthesis, mimicking how nature constructs complex polyphenolic structures.[1][8] The reaction proceeds through the oxidation of the phenol to a phenoxy radical. This radical species is delocalized, with spin density at the oxygen and the ortho and para carbons. Subsequent coupling of two such radicals (or a radical with a neutral phenol molecule) leads to C-C or C-O bond formation.[9][10]

Causality Behind Experimental Choices:

  • Catalyst Selection: Transition metal complexes, particularly those of iron (Fe), copper (Cu), and vanadium (V), are frequently employed to catalyze this transformation.[9] The choice of metal and its ligand sphere is critical for controlling selectivity. For instance, sterically hindered catalysts can favor para-para coupling by blocking the more accessible ortho positions.

  • Regiocontrol: For this compound, the para position relative to the hydroxyl group is unsubstituted and sterically accessible, making it the most probable site for C-C coupling. This inherent regioselectivity is a significant advantage, simplifying product outcomes.

  • Reaction Conditions: Solvents play a crucial role. Non-coordinating solvents can favor certain coupling pathways, while coordinating solvents may interact with the metal center, altering its reactivity.[10] The oxidant (often air or a chemical oxidant like a peroxide) must be chosen to efficiently regenerate the active catalytic species without degrading the starting material or product.[2]

Palladium-Catalyzed Cross-Coupling: A Modular Approach

The bromine atom at the 6-position is a robust handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful C-C bond-forming methods in modern organic synthesis.[3][4] These reactions offer a modular and highly predictable way to build molecular complexity.

The Suzuki-Miyaura Coupling Mechanism: This reaction, a representative example, involves the coupling of the aryl bromide with an organoboron species (e.g., a boronic acid or ester).

Suzuki_Cycle A Oxidative Addition Ar-Br + Pd(0) -> Ar-Pd(II)-Br B Transmetalation Ar-Pd(II)-Br + Ar'-B(OR)2 -> Ar-Pd(II)-Ar' A->B Base, Ar'-B(OR)2 C Reductive Elimination Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0) B->C Pd0 Pd(0) Catalyst C->Pd0 Product (Ar-Ar') Pd0->A Ar-Br (Substrate)

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligand is critical. The ligand stabilizes the palladium center and modulates its reactivity, influencing the efficiency of the oxidative addition and reductive elimination steps.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the organoboron species to facilitate the transmetalation step. The strength and solubility of the base can significantly impact reaction rates and yields.

  • Solvent: A mixture of solvents, typically an organic solvent (like toluene or dioxane) and water, is often used to dissolve both the organic and inorganic reagents.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Protocol 1: Iron(III)-Catalyzed Oxidative Homocoupling

This protocol describes the synthesis of a symmetrical biphenol, 6,6'-Dibromo-2,2',3,3'-tetramethoxy-1,1'-biphenyl-4,4'-diol, a key scaffold for more complex natural products.

Workflow Diagram:

workflow start Dissolve Substrate & Catalyst (this compound & FeCl3 in CH2Cl2) react Stir at Room Temp (Open to Air, 12-24 h) Monitor by TLC start->react workup Quench Reaction (Add aq. HCl) Extract with CH2Cl2 react->workup purify Purify Crude Product (Silica Gel Chromatography) workup->purify end Characterize Product (NMR, MS) purify->end

Figure 3: Workflow for the oxidative homocoupling protocol.

Materials:

  • This compound (1.0 mmol, 233 mg)

  • Iron(III) chloride (FeCl₃), anhydrous (0.1 mmol, 16.2 mg)

  • Dichloromethane (CH₂Cl₂), anhydrous (20 mL)

  • Hydrochloric acid (1 M aq. solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (233 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (20 mL).

  • Add anhydrous iron(III) chloride (16.2 mg, 0.1 mmol) to the solution. The solution should turn a dark color.

  • Stir the reaction mixture vigorously at room temperature, open to the atmosphere (using a drying tube to prevent excessive moisture ingress), for 12-24 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, less polar spot corresponding to the biphenol product.

  • Upon completion, quench the reaction by adding 1 M HCl (10 mL) and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexane) to afford the pure biphenol product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of this compound with phenylboronic acid to synthesize 6-phenyl-2,3-dimethoxyphenol.

Materials:

  • This compound (1.0 mmol, 233 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2.5 mmol, 345 mg)

  • Toluene (10 mL)

  • Ethanol (2.5 mL)

  • Water (2.5 mL)

Procedure:

  • To a 50 mL Schlenk flask, add this compound (233 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture of Toluene (10 mL), Ethanol (2.5 mL), and Water (2.5 mL) via syringe.

  • Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 85 °C and stir vigorously for 6-12 hours.

  • Self-Validation: Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting aryl bromide.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system) to yield the pure 6-phenyl-2,3-dimethoxyphenol.

  • Confirm the structure of the product by NMR and mass spectrometry.

Data Summary

The following table provides a comparative overview of typical conditions and outcomes for the two primary transformations discussed.

ParameterOxidative HomocouplingSuzuki-Miyaura Cross-Coupling
Bond Formed C(sp²)-C(sp²) (symmetrical)C(sp²)-C(sp²) (unsymmetrical)
Key Reagent Metal Catalyst (e.g., FeCl₃) & Oxidant (Air)Organoboron & Pd Catalyst & Base
Typical Catalyst Loading 5-10 mol%1-5 mol%
Solvent System Non-polar organic (e.g., CH₂Cl₂)Biphasic (e.g., Toluene/Water)
Temperature Room Temperature80-100 °C
Typical Yields 40-70%70-95%
Key Advantage Atom economical, biomimeticHigh functional group tolerance, modular

Conclusion

This compound stands out as a strategically valuable precursor for the synthesis of natural products. Its inherent functionality allows for direct application in powerful bond-forming reactions like oxidative coupling and palladium-catalyzed cross-coupling. By understanding the mechanistic principles behind these transformations, researchers can rationally design synthetic routes to complex molecular targets. The protocols provided herein offer a validated starting point for scientists in drug discovery and chemical biology to unlock the synthetic potential of this versatile building block.

References

  • Oxidative coupling of phenols - Wikipedia. Wikipedia. [Link]

  • First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. Semantic Scholar. [Link]

  • Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions. Wiley Online Library. [Link]

  • Catalytic Oxidative Coupling of Phenols and Related Compounds. PubMed. [Link]

  • Catalytic Oxidative Coupling of Phenols and Related Compounds. PMC - NIH. [Link]

  • Visible-light Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst. PMC - NIH. [Link]

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]

  • Cross-coupling reactions towards the synthesis of natural products. PubMed. [Link]

  • Cross-coupling reactions towards the synthesis of natural products. ResearchGate. [Link]

  • Cross-coupling reactions towards the synthesis of natural products. Semantic Scholar. [Link]

  • sp3–sp3 Coupling reactions in the synthesis of natural products and biologically active molecules. Repository of Leibniz Universität Hannover. [Link]

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Application Notes & Protocols: Leveraging 6-Bromo-2,3-dimethoxyphenol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Bromo-2,3-dimethoxyphenol

In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount. This compound is a highly valuable and versatile building block. Its structure is primed for molecular elaboration: the bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[1][2] The electron-donating methoxy groups and the phenolic hydroxyl group modulate the electronic properties of the aromatic ring, influencing reactivity and providing sites for further functionalization. This combination makes it an excellent scaffold for developing novel compounds with significant pharmacological potential, including antioxidant, anticancer, and enzyme inhibitory properties.[3]

This guide provides an in-depth exploration of key cross-coupling protocols using this compound, grounded in mechanistic understanding and practical, field-proven insights to empower researchers in drug discovery and development.

Pillar 1: The Engine of Synthesis - The Palladium Catalytic Cycle

At the heart of these transformations is the palladium-catalyzed cross-coupling reaction, a process so fundamental it was recognized with the 2010 Nobel Prize in Chemistry.[4] The reaction proceeds through a catalytic cycle that typically involves three key steps:

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step and transforms the catalyst to a high-valent Palladium(II) intermediate.[5][6][7]

  • Transmetalation: The organic group from a second coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[1][6][7]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-X bond and regenerating the active Pd(0) catalyst to continue the cycle.[5][6]

The efficiency and success of this cycle are critically dependent on the choice of ligands, base, and solvent, which collectively fine-tune the catalyst's reactivity and stability.[8][9]

General_Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Work-up & Purification reagents Combine Aryl Halide, Coupling Partner, Base, Catalyst & Ligand inert Establish Inert Atmosphere (N2/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temp solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction & Aqueous Work-up monitor->quench extract Extract with Organic Solvent quench->extract purify Purify via Column Chromatography extract->purify product Isolated Product purify->product

A generalized workflow for a typical cross-coupling experiment.

Application Note 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

Rationale: The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C(sp²)-C(sp²) bonds.[10] Its prominence is due to the mild reaction conditions, exceptional functional group tolerance, and the stability, low toxicity, and commercial availability of the requisite organoboron reagents (boronic acids and esters).[11][12][13] This makes it an ideal first choice for coupling this compound with other aryl or heteroaryl systems to build complex biaryl scaffolds.

Mechanism: The reaction follows the general catalytic cycle, with a key distinction: the boronic acid must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[11][12]

Suzuki_Miyaura_Mechanism pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition product Ar-R pd2_trans Ar-Pd(II)L₂-R pd2_aryl->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination boronic R-B(OH)₂ ate_complex [R-B(OH)₃]⁻ boronic->ate_complex ate_complex->pd2_aryl base Base (e.g., K₂CO₃) aryl_halide Ar-Br

The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Comparative Data: Suzuki Coupling of Aryl Bromides
EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10095
24-BromophenolPd(PPh₃)₄ (1)-K₂CO₃Dioxane/H₂O9092
32,4-Dibromo-5-methoxyphenolPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O80-100(Varies)

Data adapted from reactions on structurally similar substrates for representative purposes.[13][14]

Experimental Protocol: Suzuki-Miyaura Coupling
  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base like Na₂CO₃ (2.0 eq.).[15]

  • Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, deactivating the system.

  • Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[15] Water is often beneficial in Suzuki couplings as it helps dissolve the inorganic base and facilitates the formation of the boronate "ate" complex.

  • Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring. The elevated temperature is necessary to drive the oxidative addition and reductive elimination steps at a reasonable rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The aqueous wash removes the inorganic salts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.[16]

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

Rationale: The construction of aryl C-N bonds is fundamental to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination has revolutionized this area, providing a general and high-yielding method that largely replaces harsher, classical techniques like nucleophilic aromatic substitution.[17] It allows for the coupling of an exceptionally broad range of amines with aryl halides under relatively mild conditions.

Mechanism: The catalytic cycle is similar to other cross-couplings but involves the formation of a palladium-amido intermediate. A strong, non-nucleophilic base is crucial to deprotonate the amine, allowing it to displace the halide on the Pd(II) center. The final reductive elimination step forms the desired C-N bond.[17]

Buchwald_Hartwig_Mechanism pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition product Ar-NR₂ pd2_amido Ar-Pd(II)L₂-NR₂ pd2_aryl->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination amine R₂NH amine->pd2_aryl base Base (e.g., NaOtBu) aryl_halide Ar-Br

The catalytic cycle for the Buchwald-Hartwig amination.
Comparative Data: Buchwald-Hartwig Amination of Aryl Bromides
EntryAryl BromideAmineCatalyst / Ligand (mol%)BaseSolventTemp (°C)
14-BromotolueneMorpholinePd(I) dimer / JohnPhos (1)KOtBu1,4-Dioxane80-100
26-Bromo-2-chloroquinolineCyclic AminePd₂(dba)₃ / XantPhos (5)Cs₂CO₃Toluene100
36-Bromopyridin-3-amineVariousPd₂(dba)₃ / XantPhos (2)NaOtBuToluene100

Data adapted from literature for representative purposes.[18][19][20]

Experimental Protocol: Buchwald-Hartwig Amination
  • Vessel Preparation: In a glovebox or under a stream of inert gas, charge an oven-dried reaction tube with a palladium precatalyst (e.g., a G3 precatalyst, 2-5 mol%), a suitable biaryl phosphine ligand (e.g., XantPhos, 2-5 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).[18][21] Add this compound (1.0 eq.).

  • Reagent Addition: Seal the tube, remove from the glovebox, and add the amine coupling partner (1.2 eq.) and anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction Execution: Place the reaction tube in a preheated oil bath or heating block at 80-110 °C and stir vigorously.

  • Expert Insight - The Role of Ligands: The development of sterically bulky, electron-rich dialkylbiarylphosphine ligands (e.g., JohnPhos, XPhos, SPhos) by the Buchwald group was a seminal advance.[8] These ligands promote the formation of a monoligated Pd(0) species, which is highly active, and accelerate the rate-limiting reductive elimination step.[22]

  • Monitoring & Work-up: Monitor the reaction to completion. After cooling, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl), and extract the product with an organic solvent.

  • Purification: Wash the organic layers, dry, concentrate, and purify by column chromatography to isolate the target aryl amine.

Application Note 3: Sonogashira Coupling for Aryl Alkyne Synthesis

Rationale: The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[23] This reaction is invaluable for accessing aryl alkynes, which are versatile intermediates and common structural motifs in pharmaceuticals, natural products, and organic materials.[23]

Mechanism: The reaction is unique in that it typically employs a dual catalytic system. A palladium catalyst activates the aryl halide via the standard oxidative addition step, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex, leading to the final product after reductive elimination.[23]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition pd2_alkyne Ar-Pd(II)L₂-C≡CR pd2_aryl->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Acetylide Formation cu_acetylide->pd2_aryl cu_acetylide->cu_halide Regenerates Cu(I) alkyne H-C≡CR alkyne->cu_halide Deprotonation base Base aryl_halide Ar-Br product Ar-C≡CR

The dual catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
  • Vessel Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper co-catalyst such as copper(I) iodide (CuI, 2-5 mol%).

  • Reagent Addition: Add an anhydrous, degassed solvent like THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.). The amine serves as both the base to deprotonate the alkyne and often as a solvent.[24] Finally, add the terminal alkyne (1.2-1.5 eq.) via syringe.

  • Expert Insight - Copper-Free Conditions: A significant side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling). To avoid this, "copper-free" Sonogashira protocols have been developed, often requiring a different choice of palladium catalyst, ligand, and a stronger base, but can provide cleaner reactions.[24][25]

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid and can be complete within a few hours.

  • Monitoring & Work-up: Monitor the reaction to completion. Upon finishing, filter the reaction mixture through a pad of Celite to remove catalyst residues, and concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude product by column chromatography.

References

  • D. S. Surry and S. L. Buchwald. "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future". National Institutes of Health. [Online].
  • "Role of palladium catalyst in cross-coupling reactions". (2025). [Online].
  • "Palladium-catalyzed cross-coupling reactions". Fiveable. [Online].
  • "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS". The Nobel Prize Foundation. (2010). [Online].
  • "Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions". Request PDF on ResearchGate. [Online].
  • K. O. Kirlikovali et al. "Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands". Royal Society of Chemistry. (2018). [Online].
  • "Buchwald–Hartwig amination". Wikipedia. [Online].
  • "Application of 2,3-Dibromophenol in the Synthesis of Bioactive Molecules". BenchChem. (2025). [Online].
  • "Suzuki reaction". Wikipedia. [Online].
  • "Heck reaction". Wikipedia. [Online].
  • "Prominent Ligand Types in Modern Cross-Coupling Reactions". Request PDF on ResearchGate. (2025). [Online].
  • "Optimizing Cross-Coupling Reactions: The Role of Specialty Ligands". NINGBO INNO PHARMCHEM CO.,LTD. (2025). [Online].
  • "Metal-Catalyzed Cross-Coupling Reactions". ChemTalk. [Online].
  • "Suzuki Coupling". Organic Chemistry Portal. [Online].
  • C. A. de Oliveira et al. "Efficient Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination and Its Anti-Tumor Investigation". Preprints.org. (2025). [Online].
  • S. K. Kashani et al. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow". ChemRxiv. [Online].
  • "Synthesis of Bioactive Molecules from 6-Bromo-N,N-dimethylpyridazin-3-amine: Application Notes and Protocols". BenchChem. (2025). [Online].
  • "Sonogashira Coupling". Organic Chemistry Portal. [Online].
  • "Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain". Request PDF on ResearchGate. (2025). [Online].
  • "Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile". BenchChem. (2025). [Online].
  • M. Nishida and T. Tagata. "Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation". Sumitomo Kagaku. (2005). [Online].
  • "Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine". BenchChem. (2025). [Online].
  • A. A. O. Sarab et al. "Copper-free Sonogashira cross-coupling reactions: an overview". National Institutes of Health. [Online].
  • "Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dibromo-5-methoxyphenol". BenchChem. (2025). [Online].
  • "Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-methoxyphenol". BenchChem. (2025). [Online].
  • "Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde". BenchChem. (2025). [Online].

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Application Note: A Protocol for the Regioselective Monobromination of 2,3-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the regioselective monobromination of 2,3-dimethoxyphenol. Brominated phenolic compounds are pivotal structural motifs in medicinal chemistry, natural product synthesis, and materials science. The primary challenge in the halogenation of polysubstituted phenols, such as 2,3-dimethoxyphenol, is controlling the regioselectivity due to the presence of multiple activating groups. This guide details a reliable method using N-Bromosuccinimide (NBS) as a mild and selective brominating agent. We will elucidate the mechanistic rationale for the observed regioselectivity, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and describe methods for product purification and characterization.

Introduction: The Challenge of Regioselectivity

The bromination of phenols is a classic example of electrophilic aromatic substitution (EAS).[1] The hydroxyl (-OH) group is a potent activating group that strongly directs incoming electrophiles to the ortho and para positions.[2] In the case of 2,3-dimethoxyphenol, the aromatic ring is further activated by two methoxy (-OCH₃) groups, which are also ortho, para-directors. This high degree of activation can easily lead to polysubstitution and the formation of a mixture of isomers, complicating purification and reducing the yield of the desired product.[3][4]

The key to a successful synthesis is to control the reaction conditions to favor a single constitutional isomer. The directing power of the substituents on the 2,3-dimethoxyphenol ring is generally ranked as -OH > -OCH₃. Therefore, the hydroxyl group will be the primary determinant of the substitution pattern. The positions ortho and para to the hydroxyl group are C2, C4, and C6.

  • C2 Position: Blocked by a methoxy group.

  • C4 Position: Para to the hydroxyl group and ortho to the C3-methoxy group.

  • C6 Position: Ortho to the hydroxyl group.

Considering both electronic effects and steric hindrance, substitution at the C4 position (para to the highly activating hydroxyl group) is strongly favored. This protocol is therefore optimized for the synthesis of 4-Bromo-2,3-dimethoxyphenol . By employing a mild bromine source like N-Bromosuccinimide (NBS) in a suitable solvent, we can achieve high regioselectivity and avoid the harsh conditions and over-bromination associated with using elemental bromine (Br₂).[5][6]

Experimental Protocol: Synthesis of 4-Bromo-2,3-dimethoxyphenol

This protocol is designed for a 5 mmol scale reaction. All operations involving the brominating agent must be performed in a certified chemical fume hood.

Materials and Equipment
Reagents & Materials Grade/Purity Supplier Notes
2,3-Dimethoxyphenol>98%Standard Supplier
N-Bromosuccinimide (NBS)>98%Standard SupplierRecrystallize from water if purity is questionable.
Dichloromethane (DCM)AnhydrousStandard SupplierSolvent for the reaction.
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeStandard SupplierFor quenching.
Sodium Bicarbonate (NaHCO₃)ACS GradeStandard SupplierFor neutralization.
Brine (Saturated NaCl solution)ACS GradeStandard SupplierFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard SupplierFor drying.
Ethyl AcetateACS GradeStandard SupplierFor extraction & TLC.
HexanesACS GradeStandard SupplierFor extraction & TLC.
Equipment
100 mL Round-bottom flask
Magnetic stirrer and stir bars
Glass funnel, separatory funnel
Thin Layer Chromatography (TLC) platesSilica gel coated
Rotary evaporator
Standard laboratory glassware
Safety Precautions
  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle exclusively in a chemical fume hood.[7]

  • Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. All handling must occur within a fume hood.

  • General Precautions: Wear appropriate Personal Protective Equipment (PPE) at all times, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are suitable for incidental contact, but heavier gloves may be needed for prolonged handling).[7] Have a quenching solution (e.g., saturated sodium thiosulfate) readily available to neutralize any spills.[8]

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethoxyphenol (0.77 g, 5.0 mmol, 1.0 eq.).

    • Dissolve the starting material in 25 mL of anhydrous dichloromethane (DCM).

    • Cool the flask in an ice-water bath to 0 °C.

  • Brominating Agent Addition:

    • In a separate container, weigh out N-Bromosuccinimide (NBS) (0.93 g, 5.25 mmol, 1.05 eq.).

    • Add the NBS to the stirred solution of the phenol portion-wise over 15-20 minutes. Maintain the temperature at 0 °C during the addition. The slow addition is critical to control the reaction and prevent over-bromination.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at 0 °C for 30 minutes after the addition is complete, then remove the ice bath and let it warm to room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear. The reaction is typically complete within 1-2 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS or bromine. Stir vigorously for 10 minutes until the orange/yellow color, if any, disappears.[9]

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, and then 20 mL of brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product, a light-brown oil or solid, can be purified by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate).

    • Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be attempted.

Workflow Diagram

The following diagram illustrates the complete experimental workflow from setup to final product characterization.

Bromination_Workflow setup Reaction Setup (Phenol in DCM, 0 °C) addition Portion-wise Addition of NBS (1.05 eq) setup->addition Stirring monitoring Reaction Monitoring (TLC Analysis) addition->monitoring Stir @ RT workup Aqueous Work-up (Quench, Wash, Dry) monitoring->workup Reaction Complete purification Purification (Chromatography) workup->purification Crude Product characterization Characterization (NMR, IR, MS) purification->characterization Pure Product

Caption: Experimental workflow for the synthesis of 4-Bromo-2,3-dimethoxyphenol.

Characterization of 4-Bromo-2,3-dimethoxyphenol

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive method for confirming the regiochemistry. The disappearance of one aromatic proton signal and the characteristic splitting pattern of the remaining two protons (which will appear as two doublets) confirms monosubstitution. The chemical shifts of the methoxy groups and the remaining aromatic protons will provide evidence for the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show the expected number of signals for the brominated product. The carbon atom attached to the bromine will exhibit a signal at approximately 110-125 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption for the phenolic O-H stretch around 3300-3500 cm⁻¹.[10] Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and C=C stretching in the aromatic ring will appear around 1500-1600 cm⁻¹.[10][11] The C-Br stretch typically appears in the fingerprint region (below 700 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low or No Reaction Inactive NBS; insufficient reaction time.Use freshly recrystallized NBS. Allow the reaction to stir for a longer period at room temperature, monitoring by TLC.
Polybromination Reaction temperature too high; rapid addition of NBS; excess NBS.Maintain the reaction at 0 °C during NBS addition. Add NBS slowly in small portions. Use no more than 1.05 equivalents of NBS.
Difficult Purification Inseparable mixture of isomers.This suggests a loss of regioselectivity. Ensure the reaction was conducted at low temperature. Consider an alternative solvent or brominating agent.[12]
Product Decomposition Phenols can be sensitive to air and light.Store the final product under an inert atmosphere (nitrogen or argon) and protect it from light, especially if it is to be stored for an extended period.

References

  • American Chemical Society. (n.d.). Experimental and Theoretical Investigations of the Bromination of Phenols with β and γ Aliphatic Substituents, including Rings. ACS Publications. [Link]

  • University of Rochester. (n.d.). Workup: Bromine or Iodine. Department of Chemistry. [Link]

  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. [Link]

  • Unknown. (n.d.). Unit-III Aromatic electrophilic substitution reactions of Phenol. [Link]

  • Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. [Link]

  • Unknown. (2024). Bromination safety. YouTube. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]

  • Penta Chemicals. (2019). Bromine - SAFETY DATA SHEET. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. [Link]

  • Unknown. (n.d.). Phenol_Electrophilic substitution rxn. [Link]

  • Unknown. (n.d.). Standard Operating Procedure_Bromine.docx. [Link]

  • Western Kentucky University. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. [Link]

  • ResearchGate. (n.d.). Three bromination of phenols; (a) traditional electrophilic.... [Link]

  • SpaGuard. (2009). Brominating Concentrate. [Link]

  • Unknown. (n.d.). Experimental Methods 1. Bromination Methods. [Link]

  • Semantic Scholar. (n.d.). First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. [Link]

  • Royal Society of Chemistry. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr3 system. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • PubMed. (2009). Binding of phenol and differently halogenated phenols to dissolved humic matter as measured by NMR spectroscopy. [Link]

  • Unknown. (n.d.). Bromination of Arene. [Link]

  • Organic Syntheses. (n.d.). Phenol, o-bromo-. [Link]

  • National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • LibreTexts Chemistry. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

  • National Institutes of Health. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. [Link]

  • Reddit. (2023). Question about use of bromine (experimental procedure). [Link]

  • ResearchGate. (2018). (PDF) Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. [Link]

  • PubMed. (n.d.). Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. [Link]

  • Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
  • Catalysis Conferences 2025. (n.d.). Photoremoval of some brominated phenols (4-bromophenol and 2,4,6-tribromophenol) with reused polystyrene foam and SnO2. [Link]

  • Wiley Online Library. (n.d.). NMR and IR Spectroscopy of Phenols. [Link]

  • ResearchGate. (n.d.). NMR and IR Spectroscopy of Phenols | Request PDF. [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.
  • Roskilde University Research Portal. (n.d.). NMR and IR Spectroscopy of Phenols. [Link]

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derivatization of 6-Bromo-2,3-dimethoxyphenol for analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of 6-Bromo-2,3-dimethoxyphenol for Enhanced Analytical Detection

Authored by a Senior Application Scientist

This document provides a detailed guide for the chemical derivatization of this compound, a critical intermediate and analyte in various research and development sectors. The protocols and insights contained herein are designed for researchers, scientists, and drug development professionals seeking robust and reproducible analytical methods for this compound.

Introduction: The Analytical Challenge of this compound

This compound (CAS 114605-75-3) is a halogenated phenolic compound whose accurate quantification is essential in synthetic chemistry, impurity profiling, and metabolic studies.[1][2] However, the inherent properties of its phenolic hydroxyl group—namely its polarity and ability to form hydrogen bonds—present significant challenges for direct analysis, particularly by gas chromatography (GC). These properties can lead to poor peak shape, low sensitivity, and thermal degradation in the GC inlet.[3][4]

Chemical derivatization is a powerful sample preparation technique that mitigates these issues.[5] By converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group, derivatization significantly improves the chromatographic behavior of the analyte.[3][6] This guide details three primary derivatization strategies—silylation, acetylation, and methylation—providing comprehensive protocols and the scientific rationale behind each procedural step.

The Rationale for Derivatization: Enhancing Analyte Properties

The primary goal of derivatizing this compound is to mask the active hydrogen of the phenolic hydroxyl group.[3][5] This transformation is crucial for several reasons:

  • Increased Volatility: The derivatized molecule exhibits weaker intermolecular forces, resulting in a lower boiling point and increased vapor pressure, which are essential for GC analysis.[5]

  • Improved Thermal Stability: Derivatives are often more stable at the high temperatures of the GC injection port, preventing on-column degradation and ensuring accurate quantification.[3]

  • Enhanced Chromatographic Performance: Masking the polar hydroxyl group reduces interactions with active sites on the column and liner, leading to more symmetrical peak shapes and minimizing peak tailing.[4][6]

  • Improved Mass Spectral Characteristics: Derivatization can produce fragments in mass spectrometry (MS) that are more characteristic and aid in structural confirmation.

Core Derivatization Strategies and Protocols

Three common and effective derivatization techniques for phenolic compounds are silylation, acetylation, and methylation. The choice of method depends on the analytical objective, sample matrix, and available instrumentation.

Silylation: The Gold Standard for Volatility

Silylation is one of the most prevalent derivatization methods for compounds with active hydrogens, such as phenols.[3][5] The reaction involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective.[7][8] The resulting TMS ether is significantly more volatile and thermally stable.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Aliquot of Sample in Solvent evap Evaporate to Dryness (Nitrogen Stream) start->evap add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) evap->add_reagent vortex Vortex to Mix add_reagent->vortex heat Incubate at 70-80°C vortex->heat cool Cool to Room Temp. heat->cool inject Inject into GC-MS cool->inject

Caption: Silylation workflow for this compound.

Materials:

  • This compound standard or sample extract.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Aprotic solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane).

  • Reaction vials (2 mL) with PTFE-lined caps.

  • Heating block or water bath.

  • Nitrogen evaporation system.

Procedure:

  • Sample Preparation: Pipette an aliquot of the sample solution (containing approximately 10-100 µg of the analyte) into a reaction vial.

  • Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 50-60°C. It is critical to ensure the sample is anhydrous as silylating reagents react with water.[3]

  • Reagent Addition: Add 100 µL of an aprotic solvent (e.g., pyridine) to redissolve the residue. Then, add 100 µL of BSTFA (+1% TMCS).

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.[7]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Acetylation: A Stable Alternative

Acetylation converts the phenolic hydroxyl group into an acetate ester using an acetylating agent like acetic anhydride.[9] This method often requires a base catalyst, such as pyridine or potassium carbonate, to proceed efficiently. The resulting acetate derivative is stable and exhibits excellent chromatographic properties.[10] This method is considered a "greener" alternative to silylation in some contexts.[9]

G cluster_prep Sample Preparation cluster_deriv In-Situ Derivatization cluster_extract Extraction cluster_analysis Analysis start Aqueous Sample or Extract add_base Add Base Catalyst (e.g., K2CO3) start->add_base add_reagent Add Acetic Anhydride add_base->add_reagent vortex Vortex Vigorously add_reagent->vortex add_hex Add Hexane vortex->add_hex extract Vortex & Centrifuge add_hex->extract collect Collect Organic Layer extract->collect inject Inject into GC-MS collect->inject

Caption: In-situ acetylation and extraction workflow.

Materials:

  • This compound standard or sample extract.

  • Acetic Anhydride.

  • Potassium Carbonate (K₂CO₃) or Pyridine.

  • Extraction solvent (e.g., Hexane or Dichloromethane).

  • Reaction vials (2 mL) with PTFE-lined caps.

  • Vortex mixer and centrifuge.

Procedure:

  • Sample Preparation: Place an aliquot of the sample (aqueous or in a solvent) into a reaction vial.

  • Catalyst Addition: Add 50 µL of 1M Potassium Carbonate solution (or 50 µL of pyridine).

  • Reagent Addition: Add 100 µL of acetic anhydride to the vial.

  • Reaction: Cap the vial tightly and vortex vigorously for 1-2 minutes at room temperature. A gentle warming to 50-60°C for 10-15 minutes can facilitate the reaction if needed.[10]

  • Extraction: Add 500 µL of hexane to the vial. Vortex for 1 minute to extract the acetylated derivative into the organic phase.

  • Phase Separation: Centrifuge the vial for 5 minutes to achieve clear phase separation.

  • Analysis: Carefully transfer the upper organic layer to an autosampler vial for GC-MS analysis.

Methylation: For Robust Ether Formation

Methylation converts the phenolic hydroxyl group to a less reactive and stable methyl ether.[11] This can be achieved using various reagents, including diazomethane (highly effective but hazardous), or safer alternatives like trimethyl phosphate in the presence of a weak base.[12] Dimethyl carbonate (DMC) is also highlighted as a green methylating agent.[13] The resulting anisole derivative is very stable.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Workup & Analysis start Aliquot of Sample dry Ensure Anhydrous Conditions start->dry add_solvent Add Aprotic Solvent (e.g., DMF) dry->add_solvent add_base Add Weak Base (e.g., K2CO3) add_solvent->add_base add_reagent Add Methylating Agent (e.g., Trimethyl Phosphate) add_base->add_reagent heat Heat with Stirring add_reagent->heat cool Cool and Quench heat->cool extract Extract with Solvent cool->extract inject Inject into GC-MS extract->inject

Caption: Methylation workflow using a non-hazardous reagent.

Materials:

  • This compound standard or sample extract.

  • Trimethyl Phosphate.

  • Anhydrous Potassium Carbonate (K₂CO₃).

  • Anhydrous dipolar aprotic solvent (e.g., Dimethylformamide - DMF).

  • Reaction vial with stir bar.

  • Heating mantle with stirrer.

Procedure:

  • Sample Preparation: Place the dried analyte in a reaction vial equipped with a small stir bar.

  • Reagent Addition: Add anhydrous DMF to dissolve the analyte. Add a molar excess of anhydrous potassium carbonate, followed by a 2-3 molar excess of trimethyl phosphate.[12]

  • Reaction: Heat the mixture to approximately 100°C with continuous stirring under an inert atmosphere (e.g., nitrogen). Monitor the reaction by thin-layer chromatography (TLC) or a pilot GC run for completion (typically 1-4 hours).

  • Workup: After cooling, quench the reaction by carefully adding water.

  • Extraction: Extract the methylated product with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Analysis: Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate. The sample is then ready for GC-MS analysis.

Application Notes: Practical Considerations

Selecting the Appropriate Method

The choice of derivatization reagent is a critical decision that impacts the success of the analysis.

Parameter Silylation (BSTFA) Acetylation (Acetic Anhydride) Methylation (Trimethyl Phosphate)
Reaction Speed Very Fast (minutes)Fast (minutes)Slower (hours)
Derivative Stability Moderate (moisture sensitive)HighVery High
By-products Non-interfering and volatileAcidic (must be neutralized/removed)Requires workup to remove salts
Ease of Use Simple, one-pot reactionSimple, can be done in-situMore complex, requires heating and workup
Ideal For Rapid screening, high-throughput analysisRobust quantitative analysis, "greener" chemistryStable derivative formation for complex matrices
Troubleshooting Common Issues
  • Incomplete Derivatization: This is often indicated by the presence of the underivatized phenol peak, which may be broad and tailing.

    • Solution (Silylation): Ensure the sample is completely dry, as moisture consumes the reagent.[3] Consider using a catalyst (TMCS) or a stronger silylating agent.

    • Solution (Acetylation/Methylation): Increase reaction time or temperature, or ensure the catalyst is active and present in sufficient quantity.

  • Multiple Peaks for a Single Analyte: This can arise from side reactions or the presence of different derivatives.

    • Solution: Optimize reaction conditions (temperature, time) to favor the formation of a single, stable product. Ensure the purity of reagents and solvents.

Conclusion

The derivatization of this compound is an indispensable step for reliable and sensitive analysis by gas chromatography. Silylation offers a rapid and effective method for high-throughput screening, while acetylation provides a stable and robust alternative. Methylation, though more involved, yields a highly stable derivative suitable for rigorous quantitative studies. By understanding the principles behind each technique and following the detailed protocols provided, researchers can overcome the analytical challenges posed by this polar compound and achieve high-quality, reproducible data.

References

  • Weisz, A., et al. (2008). "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review". Journal of Food and Drug Analysis, 16(1). Available at: [Link]

  • Covaci, A., et al. (2009). "Sample Preparation and Chromatographic Methods Applied to Congener-Specific Analysis of Polybrominated Diphenyl Ethers". SciSpace. Available at: [Link]

  • Phenomenex Inc. "Derivatization for Gas Chromatography". Available at: [Link]

  • Agilent Technologies. (2010). "GC Derivatization". Available at: [Link]

  • Blau, K., & Halket, J. M. (Eds.). (1993).
  • García-Bento, D., et al. (2024). "In-situ acetylation followed by liquid-liquid extraction and gas chromatography - mass spectrometry for the determination of bromophenols in urine". Journal of Chromatography A, 1726, 464975. Available at: [Link]

  • Zhang, T., et al. (2002). "An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite". Journal of Chemical Research, 2002(6), 285-287. Available at: [Link]

  • Al-Zoubi, R. M. (2012). "Direct Acetylation and Determination of Chlorophenols in Aqueous Samples by Gas Chromatography Coupled with an Electron-Capture". Journal of Chromatographic Science, 51(5), 415-421. Available at: [Link]

  • Orata, F. (2012). "Derivatization Reactions and Reagents for Gas Chromatography Analysis". IntechOpen. Available at: [Link]

  • Pearson, D. E. (1970). "Process for the methylation of phenolic compounds with trimethyl phosphate". US Patent 4,453,017.
  • Narayana, C., et al. (1999). "Vapor phase methylation of phenol with methanol". Applied Catalysis A: General, 181(1), 121-131. Available at: [Link]

  • Hanafiah, M. M., et al. (2017). "O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate". IOP Conference Series: Materials Science and Engineering, 162, 012028. Available at: [Link]

  • Moldoveanu, S. C., & David, V. (2015). "Derivatization Methods in GC and GC/MS". ResearchGate. Available at: [Link]

  • Walash, M. I., et al. (2011). "Determination of β-blockers and β-agonists using gas chromatography and gas chromatography-mass spectrometry--a comparative study of the derivatization step". Journal of Chromatography B, 879(31), 3745-3754. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis and Scale-Up of 6-Bromo-2,3-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Bromo-2,3-dimethoxyphenol in Medicinal Chemistry and Organic Synthesis

This compound is a valuable substituted phenol that serves as a key intermediate in the synthesis of a wide range of biologically active molecules and complex organic compounds. Its utility is derived from the strategic placement of the bromine atom, which allows for further functionalization through cross-coupling reactions, and the methoxy and hydroxyl groups that can be manipulated to modulate the electronic and steric properties of the final product. This application note provides a comprehensive guide to the synthesis of this compound, including detailed reaction protocols, an analysis of reaction conditions, and critical considerations for the successful scale-up of this process. The protocols and insights provided herein are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthetic Strategy and Mechanistic Considerations

The most direct and efficient method for the synthesis of this compound is the electrophilic aromatic substitution of 2,3-dimethoxyphenol with a suitable brominating agent. The hydroxyl and methoxy groups of the starting material are ortho-, para-directing and activating, making the aromatic ring highly susceptible to electrophilic attack.

Mechanism of Bromination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. In the case of using N-bromosuccinimide (NBS) as the brominating agent, the reaction is often initiated by a proton source that activates the NBS, making the bromine atom more electrophilic. The electron-rich aromatic ring of the 2,3-dimethoxyphenol then attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, a base (which can be the solvent or the succinimide anion) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product.

G cluster_0 Step 1: Activation of NBS cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation and Product Formation NBS NBS Activated_NBS Activated NBS-H+ Complex NBS->Activated_NBS Protonation Phenol 2,3-Dimethoxyphenol H_plus H+ H_plus->Activated_NBS Sigma_Complex Sigma Complex (Resonance Stabilized) Activated_NBS->Sigma_Complex Phenol->Sigma_Complex Nucleophilic Attack on Br+ Base Base Product This compound Sigma_Complex->Product Proton Abstraction Base->Product

Caption: Electrophilic Aromatic Bromination Mechanism.

Comparative Analysis of Reaction Conditions

Several factors can influence the yield and selectivity of the bromination of phenols. The choice of brominating agent, solvent, temperature, and the presence of any catalysts are all critical parameters.

ParameterCondition 1Condition 2Rationale and Insights
Brominating Agent N-Bromosuccinimide (NBS)Bromine (Br₂)NBS is generally preferred for laboratory-scale synthesis due to its solid nature, ease of handling, and higher selectivity, which minimizes over-bromination.[1][2] Elemental bromine is highly corrosive and toxic, requiring specialized handling procedures.[3]
Solvent Methanol (MeOH)Acetonitrile (MeCN) or Dichloromethane (DCM)Methanol is an effective polar protic solvent for this reaction.[1][2][4] Acetonitrile and DCM are also viable options, and the choice may depend on the subsequent workup and purification steps.
Temperature 0 °C to Room TemperatureElevated TemperaturesThe reaction is typically conducted at low temperatures (0 °C) to control the reaction rate and prevent the formation of byproducts.[4] Running the reaction at room temperature can also be effective.[1][2]
Catalyst p-Toluenesulfonic acid (p-TsOH)NoneThe addition of a catalytic amount of a mild acid like p-TsOH can enhance the rate and selectivity of the reaction by activating the NBS.[1][2]

Detailed Laboratory-Scale Synthesis Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale, with in-process controls to ensure a successful outcome.

Materials and Equipment:
  • 2,3-Dimethoxyphenol

  • N-Bromosuccinimide (NBS)

  • Methanol (ACS grade)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

Experimental Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethoxyphenol (1.0 equivalent) in methanol (approximately 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of NBS: Slowly add N-bromosuccinimide (1.05 equivalents) to the cooled solution in portions over 10-15 minutes. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The starting material should be consumed within 30-60 minutes.

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

  • Workup:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate to extract the product.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 10-20% ethyl acetate in hexane).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Scale-Up Considerations and Protocol

Scaling up the synthesis of this compound from the gram-scale to the kilogram-scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Key Challenges in Scale-Up:
  • Exothermicity: The bromination of phenols is an exothermic reaction. On a larger scale, the heat generated can be significant and must be effectively managed to prevent runaway reactions and the formation of impurities.

  • Reagent Addition: The rate of addition of the brominating agent becomes more critical at a larger scale. A slow, controlled addition is necessary to maintain the optimal reaction temperature.

  • Mixing: Efficient mixing is crucial to ensure homogenous reaction conditions and to prevent localized "hot spots."

  • Workup and Isolation: Handling large volumes of solvents during extraction and purification can be challenging. The choice of purification method may also need to be adapted for larger quantities (e.g., recrystallization instead of chromatography).

G Start Lab-Scale Synthesis Successful Thermo_Analysis Thermal Hazard Assessment (DSC/RC1) Start->Thermo_Analysis Thermo_Analysis->Start High Risk, Re-evaluate Reactor_Selection Select Appropriate Reactor (Jacketed, Baffled) Thermo_Analysis->Reactor_Selection Manage Exotherm Reagent_Addition Controlled Reagent Addition Strategy (Dosing Pump) Reactor_Selection->Reagent_Addition Mixing_Study Mixing Efficiency Study Reagent_Addition->Mixing_Study Workup_Optimization Optimize Workup and Isolation (e.g., Recrystallization) Mixing_Study->Workup_Optimization Pilot_Run Pilot-Scale Run (e.g., 10x Scale) Workup_Optimization->Pilot_Run Pilot_Run->Workup_Optimization Issues, Re-optimize Full_Scale Full-Scale Production Pilot_Run->Full_Scale Successful Validation

Caption: Decision-Making Workflow for Scale-Up.

Recommended Scale-Up Protocol (Multi-gram to Kilogram):
  • Reactor Setup: Utilize a jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a port for controlled reagent addition.

  • Initial Charge: Charge the reactor with 2,3-dimethoxyphenol and methanol.

  • Cooling: Circulate a coolant through the reactor jacket to bring the internal temperature to 0-5 °C.

  • NBS Solution: In a separate vessel, prepare a solution of NBS in methanol.

  • Controlled Addition: Add the NBS solution to the reactor via a dosing pump over a period of 1-2 hours, ensuring the internal temperature is maintained below 10 °C.

  • Reaction and Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours, monitoring for completion by HPLC.

  • Quenching and Workup: Follow a similar quenching and workup procedure as the lab-scale protocol, adapting the volumes for the larger scale.

  • Purification: For larger quantities, purification by recrystallization is often more practical than chromatography. A suitable solvent system (e.g., ethanol/water or toluene/hexane) should be identified at the lab scale first.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents used in this synthesis.[3]

  • Fume Hood: All operations should be conducted in a well-ventilated chemical fume hood.[3]

  • N-Bromosuccinimide (NBS): NBS is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Methanol: Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

The synthesis of this compound via electrophilic bromination of 2,3-dimethoxyphenol is a robust and scalable process. By carefully controlling the reaction conditions, particularly temperature and the rate of addition of the brominating agent, high yields of the desired product can be achieved. The detailed protocols and scale-up considerations provided in this application note offer a comprehensive guide for researchers and professionals to safely and efficiently produce this valuable chemical intermediate.

References

  • Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals. (URL: )
  • Standard Oper
  • A scalable and green one-minute synthesis of substituted phenols - PMC - NIH. (URL: )
  • Application Notes and Protocols for the Bromination of Methoxyphenols - Benchchem. (URL: )
  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - MDPI. (URL: [Link])

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - NIH. (URL: [Link])

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Application Notes & Protocols: Strategic Synthesis of Substituted Phenols from 6-Bromo-2,3-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted phenols are fundamental structural motifs in a vast array of biologically active compounds, pharmaceuticals, and advanced materials.[1] The precise control over substitution patterns on the phenolic ring is paramount for tuning molecular properties and optimizing function. This document provides a comprehensive guide for the synthesis of diverse substituted phenols utilizing 6-Bromo-2,3-dimethoxyphenol as a versatile starting material. We delve into the strategic application of modern palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to achieve C-C and C-N bond formations with high efficiency and regioselectivity. Detailed, field-proven protocols, mechanistic insights, and data interpretation guidelines are presented to empower researchers in medicinal chemistry, drug development, and materials science to leverage this powerful synthetic platform.

Introduction: The Strategic Value of this compound

The starting material, this compound, offers a unique combination of functional handles that enable a modular and divergent synthetic approach. The bromine atom serves as a prime site for cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. The phenolic hydroxyl group can be readily derivatized or utilized for its inherent electronic and hydrogen-bonding properties. Furthermore, the two methoxy groups can be selectively or fully deprotected to yield catechol or pyrogallol derivatives, respectively, opening avenues for further functionalization or to reveal the final active moiety.[2][3]

The strategic placement of these functionalities allows for a systematic exploration of chemical space around the phenolic core, a critical aspect of structure-activity relationship (SAR) studies in drug discovery.

Synthetic Strategies: A Modular Approach

The primary strategies for the functionalization of this compound revolve around palladium-catalyzed cross-coupling reactions. These reactions are renowned for their broad substrate scope, functional group tolerance, and generally mild reaction conditions.[4][5]

Diagram: Overall Synthetic Workflow

G A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B R-B(OH)₂, Pd Catalyst, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C R₂NH, Pd Catalyst, Base D Aryl/Heteroaryl Substituted Phenols B->D E Amino-Substituted Phenols C->E F Optional Methoxy Deprotection D->F E->F G Substituted Catechols/ Pyrogallols F->G BBr₃ or other demethylating agent

Caption: A modular synthetic workflow for diversifying this compound.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium(0) complex.[6][7] This reaction is particularly effective for creating biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:[5][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition ArPdR Ar-Pd(II)L₂-R' ArPdBr->ArPdR [R'-B(OH)₃]⁻ Transmetal Transmetalation ArPdR->Pd0 Ar-R' RedElim Reductive Elimination Product Ar-R' ArBr Ar-Br (Starting Material) Boronic R'-B(OH)₂ + Base [R'-B(OH)₃]⁻

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 6-Phenyl-2,3-dimethoxyphenol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

Reagent/SolventM.W.Amount (mmol)Equivalents
This compound233.061.01.0
Phenylboronic Acid121.931.21.2
Pd(PPh₃)₄1155.560.050.05
Sodium Carbonate (Na₂CO₃)105.992.02.0
Toluene-5 mL-
Ethanol-2 mL-
Water-2 mL-

Procedure:

  • To an oven-dried Schlenk flask, add this compound (233 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Add a magnetic stir bar.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add toluene (5 mL) and ethanol (2 mL) via syringe.

  • In a separate vial, dissolve sodium carbonate (212 mg, 2.0 mmol) in water (2 mL) and degas the solution by bubbling with inert gas for 15 minutes.

  • Add the degassed sodium carbonate solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[9] This reaction has broad utility in the synthesis of pharmaceuticals and other nitrogen-containing compounds.

Mechanistic Considerations

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[9] The key steps involve oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[10]

Protocol: Synthesis of N-Morpholino-6-amino-2,3-dimethoxyphenol

This protocol details a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.

Materials:

Reagent/SolventM.W.Amount (mmol)Equivalents
This compound233.061.01.0
Morpholine87.121.21.2
Pd₂(dba)₃915.720.020.02
Xantphos578.680.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (anhydrous)-5 mL-

Procedure:

  • In a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.

  • In a separate vial, add this compound (233 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol).

  • Seal the Schlenk tube and the vial and remove from the glovebox.

  • Evacuate and backfill the Schlenk tube containing the base with inert gas.

  • Add anhydrous toluene (3 mL) to the vial containing the starting material and catalyst, and swirl to dissolve.

  • Transfer this solution to the Schlenk tube containing the base via syringe.

  • Add morpholine (105 µL, 1.2 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Downstream Modification: Methoxy Group Deprotection

The methoxy groups on the synthesized substituted phenols can be cleaved to reveal the corresponding catechols or pyrogallols, which are valuable precursors in their own right.[2] Boron tribromide (BBr₃) is a common and effective reagent for this transformation.

Protocol: Demethylation to a Substituted Catechol

Caution: Boron tribromide is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Procedure:

  • Dissolve the methoxy-substituted phenol (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL) in an oven-dried, two-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of BBr₃ in DCM (2.2 mL, 2.2 mmol, 2.2 eq.) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol, followed by water.

  • Extract the product with ethyl acetate or DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse library of substituted phenols. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide efficient and modular routes to introduce a wide range of substituents at the 6-position. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to develop novel compounds for applications in drug discovery, agrochemicals, and materials science. The ability to further modify the resulting products through demethylation adds another layer of synthetic utility, making this a truly powerful platform for innovation.

References

  • Benchchem. Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol.
  • Beaudry Research Group. Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. (2020).
  • Wikipedia. Buchwald–Hartwig amination.
  • Spokoyny, A.M., et al. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018).
  • Wikipedia. Suzuki reaction.
  • Myers, A.G. Research Group. The Suzuki Reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021).
  • Janser, I., et al. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Tetrahedron Lett. (2012).
  • National Center for Biotechnology Information. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. (2012).
  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage.

Sources

Application Notes & Protocols: 6-Bromo-2,3-dimethoxyphenol as a Strategic Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 6-bromo-2,3-dimethoxyphenol in the synthesis of high-value heterocyclic compounds. We move beyond simple procedural outlines to deliver an in-depth analysis of the causality behind experimental choices, focusing on palladium-catalyzed cross-coupling and copper-mediated reactions. The protocols herein are designed to be self-validating, supported by mechanistic insights and authoritative references, enabling research teams to reliably construct complex molecular scaffolds such as benzofurans and carbazoles.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized aromatic building block poised for the efficient construction of complex heterocyclic systems. Its strategic value stems from the orthogonal reactivity of its functional groups:

  • Aryl Bromide: Serves as a canonical handle for a wide array of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][2] This site is the primary anchor for introducing molecular diversity.

  • Phenolic Hydroxyl Group: Acts as a potent intramolecular nucleophile. Its proximity to the aryl bromide enables facile cyclization to form oxygen-containing heterocycles, most notably benzofurans, following an initial cross-coupling event.

  • Dimethoxy Groups: These electron-donating groups activate the aromatic ring, influencing the regioselectivity of certain reactions and modifying the electronic properties of the final heterocyclic product. Their presence is crucial in many natural products and pharmacologically active molecules.

This guide will focus on two high-impact applications: the synthesis of 2,3-disubstituted benzofurans via a domino Sonogashira coupling/cyclization and the construction of carbazole scaffolds through Ullmann or Buchwald-Hartwig amination pathways.

Synthesis of Substituted Benzofurans via Domino Sonogashira Coupling

The synthesis of benzofurans, a core scaffold in many pharmaceuticals and natural products, can be efficiently achieved from this compound.[3][4][5] A particularly elegant and atom-economical approach is the domino Sonogashira coupling of a terminal alkyne followed by an intramolecular 5-exo-dig cyclization.[6][7]

Mechanistic Rationale and Causality

The transformation proceeds through two distinct, yet concerted, catalytic cycles.

  • Palladium-Catalyzed Sonogashira Coupling: This reaction forms the critical C-C bond between the aryl bromide and the terminal alkyne.[6][8] The generally accepted mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, a copper(I) salt, and a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9]

  • Intramolecular Hydroalkoxylation (Cyclization): The phenolic hydroxyl group, activated by a base, attacks the newly installed alkyne tether in a 5-exo-dig cyclization. This step is often promoted by the same reaction conditions or can be driven to completion with mild heating, forming the stable benzofuran ring system.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like homocoupling of the alkyne (Glaser coupling).

sonogashira_mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(X)L2 Ar-Pd(II)-X (Oxidative Adduct) Pd(0)L2->ArPd(II)(X)L2 Ar-X Oxidative Addition ArPd(II)(C≡CR)L2 Ar-Pd(II)-C≡CR (Transmetalation Product) ArPd(II)(X)L2->ArPd(II)(C≡CR)L2 Transmetalation ArPd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Product Product ArPd(II)(C≡CR)L2->Product Ar-C≡CR CuX CuX R-C≡C-Cu Copper(I) Acetylide CuX->R-C≡C-Cu H-C≡C-R + Base R-C≡C-Cu->ArPd(II)(X)L2 To Transmetalation caption Fig. 1: Catalytic Cycles in Sonogashira Coupling

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Aryl-6,7-dimethoxybenzofuran

This protocol details the synthesis of a representative 2-aryl-substituted benzofuran from this compound and phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask or equivalent)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 eq) via syringe. Stir the mixture until all solids are dissolved.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 eq) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 6-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting aryl bromide is consumed.

  • Workup: Upon completion, cool the mixture to room temperature and pour it into 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-phenyl-6,7-dimethoxybenzofuran.

Data Summary: Sonogashira Coupling Conditions

The following table provides representative conditions for Sonogashira couplings on similar aryl bromide substrates, demonstrating the versatility of the method.[10]

EntryCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (1.5)CuI (3.0)TEADMF80892
2Pd(OAc)₂ (2) / SPhos (4)None (Cu-free)K₃PO₄Toluene1001288
3Pd(PPh₃)₄ (3)CuI (5.0)DIPEAAcetonitrile701090

Synthesis of Substituted Carbazoles

Carbazoles are a vital class of nitrogen-containing heterocycles found in numerous natural products and functional materials.[11][12] Synthesizing them from this compound typically involves an initial C-N bond formation to create a diarylamine intermediate, followed by an intramolecular C-C bond formation to close the central pyrrole ring.

Synthetic Strategy and Mechanistic Considerations

Two primary routes are considered:

  • Ullmann Condensation: A classic copper-catalyzed reaction between an aryl halide and an amine.[13][14] Traditional Ullmann conditions are harsh (high temperatures, stoichiometric copper), but modern protocols use catalytic copper with specific ligands, allowing for milder conditions.[15] The mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide.[13]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling that is often more versatile and occurs under milder conditions than the Ullmann reaction. The catalytic cycle is analogous to other Pd-catalyzed couplings, involving oxidative addition, coordination of the amine, deprotonation to form an amido complex, and reductive elimination.

Once the diarylamine intermediate is formed, the carbazole ring is typically constructed via a Cadogan-Sundberg cyclization . This involves reductive cyclization of an o-nitrobiphenyl derivative (if starting with a nitro-aniline) or, more directly, a palladium-catalyzed intramolecular C-H activation/arylation of the diarylamine.

carbazole_synthesis_workflow cluster_coupling Step 1: C-N Bond Formation cluster_cyclization Step 2: C-C Bond Formation (Cyclization) start This compound + Substituted Aniline ullmann Ullmann Condensation (Cu Catalyst, Base) start->ullmann buchwald Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) start->buchwald intermediate Diarylamine Intermediate ullmann->intermediate buchwald->intermediate cadogan Cadogan Cyclization (e.g., Pd(OAc)₂) intermediate->cadogan product Substituted Carbazole cadogan->product caption Fig. 2: General workflow for carbazole synthesis.

Caption: General workflow for carbazole synthesis from an aryl bromide.

Experimental Protocol: Two-Step Synthesis of a Dimethoxycarbazole

This protocol outlines a synthesis using a Buchwald-Hartwig amination followed by a palladium-catalyzed cyclization.

Step A: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, add sodium tert-butoxide (1.4 mmol, 1.4 eq) to an oven-dried resealable Schlenk tube.

  • Catalyst Loading: Outside the glovebox, add this compound (1.0 mmol, 1.0 eq), the desired aniline (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours, monitoring by TLC.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the diarylamine intermediate.

Step B: Palladium-Catalyzed Dehydrogenative Cyclization

  • Reaction Setup: To a flask, add the diarylamine intermediate from Step A (1.0 mmol, 1.0 eq), palladium(II) acetate (0.1 mmol, 10 mol%), and a suitable oxidant like copper(II) acetate or benzoquinone (2.0 mmol, 2.0 eq).

  • Solvent: Add a high-boiling solvent such as acetic acid or o-xylene (10 mL).

  • Reaction: Heat the mixture to 120-140 °C for 4-8 hours.

  • Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography or recrystallization to obtain the final carbazole derivative.

Conclusion

This compound stands out as a versatile and powerful precursor for constructing medicinally and materially relevant heterocyclic cores. By leveraging modern palladium- and copper-catalyzed methodologies, researchers can access complex benzofuran and carbazole scaffolds with high efficiency and control. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the application of this building block in discovery chemistry programs. The strategic placement of the bromo, hydroxyl, and methoxy functionalities allows for predictable and high-yielding transformations, making it an indispensable tool for the synthetic chemist.

References

  • Various Authors. (n.d.). Product Class 3: Dibenzofurans. Science of Synthesis.
  • Wikipedia. (2023).
  • Kim, H., et al. (2023). Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and β-Methoxy-β-ketoesters. The Journal of Organic Chemistry.
  • Wikipedia. (2023). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Gandeepan, P., et al. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Gunnlaugsson, S., et al. (2005). Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Electroactive Materials. The Journal of Organic Chemistry.
  • Jean, M., et al. (2008). Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. Molecules.
  • Guria, S., et al. (2022). Efficient synthesis of 3-aminocarbazoles from N-sulfonyl-1,2,3-triazoles and 2-alkenylindole. Journal of Chemical Sciences.
  • Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Wrzecion, I., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
  • Cacchi, S., & Fabrizi, G. (2011). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans.
  • Kumar, S., & Kumar, S. (2014). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
  • Tšubrik, O., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
  • Scott E. Denmark Group. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign.
  • Li, J., et al. (2020). Synthesis of Benzofuran Derivatives via Different Methods. Organic Chemistry: An Indian Journal.
  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-methoxyphenol.
  • De Vreese, R., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry.
  • Babu, S. G., & Karvembu, R. (2015). Room temperature Ullmann type C–O and C–S cross coupling of aryl halides with phenol/thiophenol catalyzed by CuO nanoparticles. RSC Advances.
  • Chebanov, V. (n.d.).
  • Google Patents. (2014). CN104211634A - Synthetic method of 2-bromocarbazole.
  • Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.
  • Al-dujaili, A. H., & Al-Zujaji, R. J. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • D'Hollander, G., & D'hooghe, M. (1980). Natural benzofurans. Synthesis of medicagol methoxybenzofuran. The Journal of Organic Chemistry.
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The Versatile Role of 6-Bromo-2,3-dimethoxyphenol: A Synthetic Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Phenol

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 6-Bromo-2,3-dimethoxyphenol emerges as a highly valuable, yet under-documented, scaffold for medicinal chemists and researchers in drug development. Its unique substitution pattern—a nucleophilic hydroxyl group, two electron-donating methoxy groups, and a synthetically versatile bromine atom—offers a trifecta of reactive sites. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and protocols to empower researchers in their synthetic endeavors. The presence of these functionalities allows for a diverse range of transformations, making it a key intermediate in the synthesis of biologically active compounds, including natural products and novel pharmaceutical agents.[1]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.

PropertyValue
CAS Number 114605-75-3
Molecular Formula C₈H₉BrO₃
Molecular Weight 233.06 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate; sparingly soluble in water.

Note: Experimental physical properties such as melting and boiling points are not widely reported and should be determined empirically.

Predicted Spectroscopic Characterization:

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 6.8-7.1 (m, 2H): Aromatic protons. The multiplicity and coupling constants will be dependent on their relative positions.

  • δ 5.5-6.0 (s, 1H): Phenolic hydroxyl proton (broad singlet, exchangeable with D₂O).

  • δ 3.8-3.9 (s, 6H): Two methoxy group protons.

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ 145-155 (C-O): Carbons attached to oxygen (C-1, C-2, C-3).

  • δ 110-125 (Ar-C): Aromatic carbons.

  • δ 105-115 (C-Br): Carbon bearing the bromine atom.

  • δ 55-61 (OCH₃): Methoxy carbons.

Synthesis of this compound: A Proposed Protocol

The direct, high-yield synthesis of this compound is not extensively detailed in the literature. However, a plausible and efficient route involves the selective electrophilic bromination of the precursor, 2,3-dimethoxyphenol. The starting material can be synthesized from commercially available pyrogallol derivatives.[7][8] The key challenge in the bromination of highly activated phenols is controlling regioselectivity and preventing over-bromination. The use of a mild brominating agent like N-Bromosuccinimide (NBS) and careful control of reaction conditions are crucial.[9][10]

Protocol 1: Synthesis of 2,3-dimethoxyphenol

This protocol is adapted from established procedures for the methylation of pyrogallol.[8]

Materials:

  • Pyrogallol

  • Dimethyl carbonate (DMC)

  • Tetrabutylammonium bromide (TBAB)

  • Methanol

  • Microreactor setup (can be adapted for batch synthesis in a round-bottom flask)

Procedure:

  • Dissolve pyrogallol (1 eq), dimethyl carbonate (2.1 eq), and a catalytic amount of tetrabutylammonium bromide (0.005 eq) in methanol.

  • If using a microreactor, pump the solution through the reactor heated to 120-140°C with a residence time of approximately 30 minutes.

  • For a batch process, heat the mixture in a sealed vessel or a flask equipped with a reflux condenser at the same temperature range for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • The resulting crude product can be purified by distillation or column chromatography to yield 2,3-dimethoxyphenol.

Protocol 2: Selective Bromination to this compound

This protocol is a proposed adaptation based on the bromination of substituted phenols.[9][10]

Materials:

  • 2,3-dimethoxyphenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane

  • Ice bath

Procedure:

  • Dissolve 2,3-dimethoxyphenol (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.0-1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Stir the reaction at 0°C and monitor its progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate this compound.

Applications in Synthetic Chemistry: Core Reactions and Protocols

The synthetic utility of this compound is primarily centered around transformations of its three key functional groups: the aryl bromide, the phenol, and the activated aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds, a cornerstone of modern organic synthesis.[11][12] The Suzuki-Miyaura coupling is a particularly powerful tool for creating biaryl linkages, which are prevalent in pharmaceuticals.[13][14]

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromo-phenols.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Schlenk flask or sealed tube

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 4-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired biaryl product.

Suzuki_Miyaura_Coupling Aryl-Br This compound Oxidative_Addition Oxidative Addition Aryl-Br->Oxidative_Addition Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition Aryl-Pd(II)-Br Aryl-Pd(II)-Br Complex Oxidative_Addition->Aryl-Pd(II)-Br Transmetalation Transmetalation Aryl-Pd(II)-Br->Transmetalation Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Aryl-Pd(II)-Ar' Aryl-Pd(II)-Ar' Complex Transmetalation->Aryl-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Product Biaryl Product Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Etherification Reactions: Modifying the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle for introducing a variety of substituents through etherification reactions, such as the classic Williamson ether synthesis.[15][16][17][18][19] This allows for the attachment of alkyl, benzyl, or other functionalized side chains, which can significantly modulate the biological activity of the resulting molecule.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 eq)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve this compound in DMF or acetone.

  • Add the base (K₂CO₃ or NaH) and stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to 50-80°C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the corresponding ether.

Williamson_Ether_Synthesis Phenol This compound Deprotonation Deprotonation Phenol->Deprotonation Base Base (e.g., K₂CO₃) Base->Deprotonation Phenoxide Phenoxide Intermediate Deprotonation->Phenoxide SN2_Reaction SN2 Reaction Phenoxide->SN2_Reaction Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->SN2_Reaction Ether_Product Ether Product SN2_Reaction->Ether_Product

Caption: General workflow for the Williamson ether synthesis.

Synthesis of Heterocycles: Building Dibenzofuran Scaffolds

Brominated phenols are valuable precursors for the synthesis of oxygen-containing heterocycles, such as dibenzofurans.[1][20][21][22][23] These motifs are present in a variety of natural products and pharmacologically active compounds. A common strategy involves an initial ether formation followed by an intramolecular C-C bond formation.

This protocol involves a two-step sequence, starting with a copper-catalyzed Ullmann condensation to form a diaryl ether, followed by a palladium-catalyzed intramolecular C-H arylation.[20]

Step A: Ullmann Condensation

  • Combine this compound (1.0 eq), an ortho-haloaryl compound (e.g., 2-iodotoluene) (1.1 eq), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a solvent like DMSO.

  • Heat the mixture at 100-120°C until the starting materials are consumed.

  • Work up the reaction by adding water and extracting with an organic solvent. Purify the resulting diaryl ether by column chromatography.

Step B: Intramolecular C-H Arylation

  • Dissolve the diaryl ether from Step A in a suitable solvent (e.g., toluene or dioxane).

  • Add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a phosphine ligand (e.g., SPhos, 10 mol%).

  • Add a base (e.g., K₂CO₃, 2.0 eq) and heat the reaction to 100-120°C.

  • Monitor the reaction for the formation of the dibenzofuran product.

  • After completion, perform an aqueous workup and purify the product by column chromatography.

Conclusion: A Building Block with Broadening Horizons

This compound, with its strategically placed functional groups, represents a powerful and versatile building block for the synthesis of complex organic molecules. Through well-established transformations such as palladium-catalyzed cross-coupling and Williamson ether synthesis, researchers can readily access a diverse array of derivatives. The potential to construct heterocyclic scaffolds like dibenzofurans further expands its utility. As the demand for novel bioactive compounds continues to grow, the application of such multifunctional building blocks will undoubtedly play a crucial role in the advancement of medicinal chemistry and drug discovery.

References

  • Xu, H., & Fan, L. L. (2008). Synthesis of dibenzofurans directly from aryl halides and ortho-bromophenols via one-pot consecutive SNAr and intramolecular palladium-catalyzed aryl-aryl coupling reactions. Chemical & Pharmaceutical Bulletin, 56(10), 1496-1498. Available from: [Link]

  • Fujita, M., et al. (2011). Supporting Information for Self-Assembled M24L48 Spheres and Their Guest-Binding Properties. Angewandte Chemie International Edition, 50(16), 3659-3662. Available from: [Link]

  • Dermer, O. C. (1944). The Williamson Synthesis of Ethers. Chemical Reviews, 34(2), 247-321. Available from: [Link]

  • BenchChem. (2025).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric catalysis by chiral hydrogen-bond donors. Angewandte Chemie International Edition, 45(10), 1520-1543. Available from: [Link]

  • Menzek, A., Şahin, E., & Göksu, S. (2009). First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. Arkivoc, 2009(14), 75-87. Available from: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available from: [Link]

  • Alami, M., & Provot, O. (2024). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry, 22(7), 1323-1345. Available from: [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. Available from: [Link]

  • Song, S. S. (2016). The Synthesis Route Design And Preparation Of 2,3-dimethoxy Benzaldehyde. (Master's thesis). Available from: [Link]

  • Knochel, P., et al. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry, 87(24), 16568-16580. Available from: [Link]

  • Al-Mokhanam, A. A., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules, 29(14), 3330. Available from: [Link]

  • Google Patents. (1994). Novel process for aromatic bromination. EP0594758A1.
  • Chem Help ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available from: [Link]

  • Google Patents. (2017). Method for synthesizing 2,6-dimethoxyphenol. CN106631714A.
  • PubChem. (n.d.). 2,3-Dimethoxyphenol. National Center for Biotechnology Information. Available from: [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Available from: [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Available from: [Link]

  • Sumitomo Kagaku. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. R&D Report, SUMITOMO KAGAKU, 2005-II. Available from: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Chemoselective Suzuki—Miyaura Cross-Coupling Reactions of 6-Bromo-3-(trifluoromethylsulfonyloxy)flavone. Available from: [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]

  • Šačkus, A., et al. (2015). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Chemija, 26(1), 36-44. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 4-Methoxy-2,3,6-trimethylphenol. BenchChem.
  • SFA ScholarWorks. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Bromination of Dimethoxyphenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the bromination of dimethoxyphenols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. The insights provided here are drawn from established literature and practical experience to help you troubleshoot common issues and optimize your reaction outcomes.

Introduction

Dimethoxyphenols are highly activated aromatic systems due to the presence of both a hydroxyl (-OH) and two methoxy (-OCH₃) groups. These electron-donating groups significantly increase the electron density of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution.[1][2] While this high reactivity is advantageous, it also presents several challenges, including controlling the reaction's regioselectivity and preventing over-bromination.[3][4] This guide provides a structured approach to addressing these common problems.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of mono-, di-, and even tri-brominated products. How can I improve the selectivity for mono-bromination?

A1: This is the most common issue encountered during the bromination of highly activated phenols.[1][3] The strong activating nature of the hydroxyl and methoxy groups makes the aromatic ring prone to multiple substitutions.[1][4]

Root Cause Analysis:

  • High Reactivity of Brominating Agent: Potent brominating agents like aqueous bromine (bromine water) are highly reactive and often lead to polysubstitution.[3][5]

  • Solvent Effects: Polar, protic solvents such as water can enhance the reactivity of the brominating agent, further promoting multiple additions.[3][5]

  • Stoichiometry: An excess of the brominating agent will inevitably lead to over-bromination.

Troubleshooting Steps:

  • Choice of Brominating Agent: Switch to a milder brominating agent. N-Bromosuccinimide (NBS) is a widely used alternative that offers better control.[3][6][7] Other options include systems like potassium bromide (KBr) with an oxidant like potassium bromate (KBrO₃), which can allow for a more controlled, in-situ generation of bromine.[3][8][9]

  • Solvent Selection: Employ non-polar solvents like carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), or carbon tetrachloride (CCl₄) to temper the reaction rate and favor mono-bromination.[3][5][10]

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or below) to decrease the reaction rate and improve selectivity.[3][11]

  • Careful Stoichiometry: Use a precise stoichiometry of 1.0 equivalent of the brominating agent relative to the dimethoxyphenol.

Q2: I am struggling with poor regioselectivity, obtaining a mixture of isomers. How can I direct the bromination to a specific position?

A2: The hydroxyl and methoxy groups are ortho, para-directors, and the final substitution pattern is a result of the combined directing effects of all three substituents, as well as steric hindrance.[1][2][12]

Root Cause Analysis:

  • Electronic Effects: The positions ortho and para to the activating groups are electronically favored for electrophilic attack. The specific isomer of dimethoxyphenol will have a unique pattern of activated sites.

  • Steric Hindrance: Bulky groups can block access to adjacent positions, favoring substitution at less sterically hindered sites. The para position is generally less sterically hindered than the ortho positions.[3]

Troubleshooting Steps:

  • For para-Selectivity:

    • Utilize a non-polar solvent.[3][5]

    • Consider using a sterically bulky brominating agent which will preferentially attack the less hindered para position.

  • For ortho-Selectivity:

    • Achieving high ortho-selectivity can be more challenging. Some methods report using NBS with a catalytic amount of an acid, like p-toluenesulfonic acid (p-TsOH), in a polar protic solvent like methanol.[13] This system has been shown to favor ortho-bromination on certain phenolic substrates.[13]

  • Analyze Your Substrate: Carefully consider the combined directing effects of the hydroxyl and two methoxy groups on your specific dimethoxyphenol isomer to predict the most likely position of substitution.

Q3: My reaction is not going to completion, and I have a significant amount of starting material left. What should I do?

A3: Incomplete conversion can be due to several factors, often related to the reactivity of the chosen reagents or deactivation of the brominating agent.

Root Cause Analysis:

  • Insufficiently Reactive Brominating Agent: While milder reagents are good for selectivity, they may not be reactive enough for less activated or sterically hindered dimethoxyphenols.

  • Decomposition of Reagent: Some brominating agents, like NBS, can decompose over time or in the presence of moisture.[7]

  • Low Temperature: While beneficial for selectivity, very low temperatures might slow the reaction down to an impractical rate.

Troubleshooting Steps:

  • Check Reagent Quality: Ensure your brominating agent is pure and has been stored correctly. Impure or old NBS can be less effective.[7]

  • Increase Temperature Gradually: While maintaining control, you can try slowly increasing the reaction temperature and monitoring the progress by an appropriate analytical technique like Thin Layer Chromatography (TLC).[14]

  • Consider a Co-solvent or Catalyst: In some cases, adding a co-solvent to improve solubility or a catalyst to increase the electrophilicity of the bromine source can be beneficial. For instance, using an acid catalyst with NBS can generate a more reactive brominating species.[13][15]

Q4: I am observing unexpected side products in my reaction mixture. What could be the cause?

A4: The formation of side products can arise from the high reactivity of the dimethoxyphenol ring or from subsequent reactions of the desired product.

Root Cause Analysis:

  • Oxidation: Phenols are susceptible to oxidation, and some brominating conditions can lead to the formation of quinone-like structures. For example, using excess NBS can lead to oxidative dearomatization.[16]

  • Rearrangement: Under acidic conditions, rearrangements of the brominated products can sometimes occur.[17]

  • Reaction with Solvent: In some cases, the solvent itself can participate in the reaction.

Troubleshooting Steps:

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.

  • Control Acidity: If using an acid catalyst, ensure the amount is carefully controlled.

  • Purification: If side products are unavoidable, focus on developing a robust purification method, such as column chromatography or recrystallization, to isolate the desired product.

Troubleshooting Guide: A Systematic Approach

This table provides a quick reference for troubleshooting common issues during the bromination of dimethoxyphenols.

Problem Potential Cause(s) Recommended Solution(s)
Over-bromination (Polysubstitution) 1. Highly reactive brominating agent (e.g., Br₂/H₂O).[3] 2. Polar, protic solvent.[5] 3. Excess brominating agent.1. Use a milder agent like NBS or KBr/KBrO₃.[3][6] 2. Switch to a non-polar solvent (e.g., CH₂Cl₂, CS₂).[3] 3. Use 1.0 equivalent of the brominating agent.
Poor Regioselectivity 1. Competing electronic effects of -OH and -OCH₃ groups. 2. Insufficient steric differentiation between ortho and para positions.1. For para-selectivity, use a non-polar solvent.[3] 2. For ortho-selectivity, consider NBS with a catalytic acid in a polar solvent.[13]
Incomplete Reaction 1. Brominating agent is not reactive enough. 2. Decomposition of the brominating agent. 3. Reaction temperature is too low.1. Consider a slightly more reactive system or add a catalyst. 2. Use fresh, pure reagents.[7] 3. Gradually increase the temperature while monitoring the reaction.
Formation of Side Products (e.g., Oxidation) 1. Oxidative conditions. 2. Highly acidic environment.1. Run the reaction under an inert atmosphere. 2. Control the amount of any acid catalyst used. 3. Use a milder brominating agent.[16]
Difficult Purification 1. Similar polarity of products and byproducts. 2. Presence of colored impurities.1. Optimize column chromatography conditions (solvent system, gradient). 2. Attempt recrystallization from a suitable solvent system. 3. A chemical wash during workup may remove some impurities.

Experimental Protocols

Protocol 1: General Procedure for Mono-bromination using NBS in a Non-polar Solvent

This protocol is designed to favor mono-bromination at the most accessible, electronically activated position.

Materials:

  • Dimethoxyphenol substrate

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂) or Carbon disulfide (CS₂)

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the dimethoxyphenol (1.0 equivalent) in the chosen non-polar solvent in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.0 equivalent) portion-wise to the stirred solution over 15-20 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[14]

  • Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Procedure for ortho-Selective Bromination

This method can be attempted when substitution at a position ortho to the hydroxyl group is desired.[13]

Materials:

  • para-Substituted dimethoxyphenol

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • ACS-grade Methanol (MeOH)

Procedure:

  • To a solution of the dimethoxyphenol (1.0 equivalent) in methanol, add p-toluenesulfonic acid (0.1 equivalents).

  • Stir the mixture at room temperature.

  • Add NBS (1.05 equivalents) portion-wise to the stirred solution.

  • The reaction is typically rapid; monitor closely by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product as needed.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the bromination of dimethoxyphenols.

G cluster_problems Problem Identification cluster_solutions Troubleshooting Actions start Start Bromination Reaction monitor Monitor Reaction (TLC/GC-MS/HPLC) start->monitor analyze Analyze Outcome monitor->analyze over_brom Over-bromination? analyze->over_brom regio_issue Regioselectivity Issue? over_brom->regio_issue No sol_over_brom Use Milder Brominating Agent (e.g., NBS) Switch to Non-polar Solvent Lower Temperature over_brom->sol_over_brom Yes incomplete Incomplete Reaction? regio_issue->incomplete No sol_regio Adjust Solvent Polarity Consider Steric Effects Use Acid Catalyst (for ortho) regio_issue->sol_regio Yes success Successful Outcome incomplete->success No sol_incomplete Check Reagent Quality Slightly Increase Temperature Consider Catalyst incomplete->sol_incomplete Yes end End success->end Proceed to Workup & Purification sol_over_brom->start sol_regio->start sol_incomplete->start

Caption: A troubleshooting decision tree for the bromination of dimethoxyphenols.

Reaction Monitoring

Effective reaction monitoring is crucial for optimizing conditions and understanding when the reaction is complete.[18][19][20]

Technique Application Advantages Disadvantages
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of the disappearance of starting material and appearance of products.[14]Fast, inexpensive, requires minimal sample.Not quantitative, resolution may be limited.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile components, including isomers and byproducts.[18][19]High resolution, provides structural information from mass spectra.Requires sample volatility, derivatization may be necessary.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction mixtures, good for separating isomers.[18][19]Highly quantitative, can be automated for time-course studies.More expensive, method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of products and quantitative analysis of reaction aliquots.[18][20]Provides detailed structural information, can be made quantitative with an internal standard.Expensive, requires deuterated solvents, lower throughput.

This technical guide provides a comprehensive overview of common challenges and solutions in the bromination of dimethoxyphenols. By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, researchers can significantly improve the outcomes of their synthetic efforts.

References

  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. (2018). National Institutes of Health. [Link]

  • Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals. (n.d.). J-STAGE. [Link]

  • Phenol Reactions (A-Level). (n.d.). ChemistryStudent. [Link]

  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022). YouTube. [Link]

  • Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. (2025). Save My Exams. [Link]

  • Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. (n.d.). National Institutes of Health. [Link]

  • Bromination of phenol. (2021). YouTube. [Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (n.d.). National Institutes of Health. [Link]

  • [FREE] CHM-251 Laboratory 7: Simmanic Acid Bromination Stereochemical Results of Syn and Anti. (2023). brainly.com. [Link]

  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. (2025). ChemRxiv. [Link]

  • A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. (n.d.). ACS Publications. [Link]

  • A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. (n.d.). Oriental Journal of Chemistry. [Link]

  • Novel process for aromatic bromination. (n.d.).
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Western University. [Link]

  • Analytical Methods for Methyl Bromide. (2025). ResearchGate. [Link]

  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (n.d.). TopSCHOLAR. [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]

  • N-Bromosuccinimide. (n.d.). Wikipedia. [Link]

  • Bromination of Phenols. (2013). YouTube. [Link]

  • Estimation of Phenol by Bromination Method. (n.d.). Scribd. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University. [Link]

  • The bromination of some derivatives of resorcinol. (2025). ResearchGate. [Link]

  • Regioselective bromination: Synthesis of brominated methoxyquinolines. (n.d.). FAO AGRIS. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). National Institutes of Health. [Link]

  • Process for brominating phenols. (n.d.).
  • Methoxy-bromination and alkylation problems. (2025). Reddit. [Link]

  • Oxidative Bromination of Activated Aromatic Compounds Using Aqueous Nitric Acid as an Oxidant. (n.d.). ACS Publications. [Link]

  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • Regioselectivity in Radical Bromination in Organic Chemistry. (2019). YouTube. [Link]

  • mod02lec10 - Electrophilic Aromatic Substitution in Phenols. (2021). YouTube. [Link]

Sources

Technical Support Center: Synthesis of 6-Bromo-2,3-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-2,3-dimethoxyphenol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with the bromination of 2,3-dimethoxyphenol. We will delve into the mechanistic underpinnings of byproduct formation, provide robust troubleshooting protocols, and answer frequently asked questions to ensure the success of your synthesis.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound in a direct question-and-answer format.

Question 1: My final product shows multiple spots on the TLC plate, even after workup. What are these impurities?

Answer: The presence of multiple spots on your TLC plate is the most common issue in this synthesis and is almost always due to the formation of isomeric and polybrominated byproducts. The starting material, 2,3-dimethoxyphenol, has a highly activated aromatic ring due to the strong electron-donating effects of the hydroxyl (-OH) and two methoxy (-OCH₃) groups.[1][2] These groups direct electrophilic substitution to the ortho and para positions.[1][3]

The primary byproducts you are likely observing are:

  • 4-Bromo-2,3-dimethoxyphenol (Isomeric Byproduct): Bromination occurs at the C4 position, which is para to the hydroxyl group and ortho to the C3-methoxy group. This position is highly activated, making this isomer a significant and often unavoidable byproduct.

  • 4,6-Dibromo-2,3-dimethoxyphenol (Polybrominated Byproduct): The high reactivity of the ring can lead to a second bromination event, especially if there is a slight excess of the brominating agent or if reaction times are extended.[1][4]

  • Unreacted 2,3-Dimethoxyphenol: A faint spot corresponding to your starting material may be present if the reaction has not gone to completion.

Data Presentation: Typical TLC Profile of Crude Product

CompoundStructureExpected Relative Rf ValueNotes
4,6-Dibromo-2,3-dimethoxyphenolHighestLeast polar due to two bromo groups.
This compound (Product) Intermediate---
4-Bromo-2,3-dimethoxyphenolIntermediate (close to product)Polarity is very similar to the desired product, making separation difficult.[5]
2,3-Dimethoxyphenol (Starting Material)LowestMost polar due to the free hydroxyl group and lack of bromine.

Note: Structures are illustrative. Relative Rf values are based on normal-phase silica gel chromatography with a non-polar eluent system (e.g., Hexane/Ethyl Acetate). Actual Rf values will vary.

Question 2: My isolated yield is significantly lower than expected. What are the potential causes and solutions?

Answer: Low yield can stem from several factors, ranging from reaction conditions to workup procedures.

Possible Causes & Suggested Solutions:

Possible CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC).[5] If starting material persists, consider extending the reaction time. Ensure your brominating agent (e.g., NBS, Br₂) is fresh and active.
Over-bromination The formation of dibrominated byproducts consumes both your starting material and the desired monobrominated product. Carefully control the stoichiometry, adding exactly 1.0 equivalent of the brominating agent. Add the agent slowly or portion-wise at a controlled temperature (e.g., 0 °C) to prevent localized high concentrations that favor polysubstitution.[5]
Suboptimal Temperature High reaction temperatures can decrease regioselectivity and promote side reactions. For many brominations, maintaining a temperature between 0 °C and room temperature is optimal.[5][6]
Product Loss During Workup This compound has phenolic acidity and some water solubility. During an aqueous workup, ensure the pH is appropriately adjusted before extraction. Use a reliable organic solvent like dichloromethane or ethyl acetate and perform multiple extractions (e.g., 3x) to maximize recovery from the aqueous layer.[7]

Question 3: How can I effectively remove the 4-Bromo isomer and other byproducts from my final product?

Answer: Purification requires a robust strategy due to the similar polarities of the main product and its 4-bromo isomer.[5]

Experimental Protocol: Purification by Flash Column Chromatography

This is the most effective method for separating the components of the crude reaction mixture.

  • Preparation:

    • Dry the crude product thoroughly under vacuum to remove residual solvent.

    • Select an appropriate eluent system by running TLC plates with varying ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of ~0.3 for the desired product. A typical starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.

  • Column Packing:

    • Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better separation, perform a "dry load": dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[7]

  • Elution and Collection:

    • Begin elution with the selected solvent system.

    • Collect fractions and monitor them continuously by TLC.

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product. Assess final purity using analytical methods like HPLC or NMR.[8][9]

Alternative Method: Recrystallization

If the product is a solid and a suitable solvent system can be found, recrystallization is a powerful technique for removing impurities.[7][10] This requires screening various solvents (e.g., ethanol/water, hexane/ethyl acetate) to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.[10]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the formation of this compound and its byproducts?

A1: The reaction is a classic electrophilic aromatic substitution.[11] The highly nucleophilic benzene ring of 2,3-dimethoxyphenol attacks an electrophilic bromine species (Br⁺), generated from Br₂ or a source like N-Bromosuccinimide (NBS). This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2] The stability of this intermediate determines the position of substitution. The electron-donating resonance effects of the -OH and -OCH₃ groups most effectively stabilize the positive charge when the bromine attacks at the C4 and C6 positions.[3][12] A final deprotonation step restores the aromaticity of the ring, yielding the brominated phenol.[11]

Mandatory Visualization: Synthetic Pathway and Byproduct Formation

G cluster_start Reactants cluster_products Reaction Products A 2,3-Dimethoxyphenol I1 Sigma Complex (Attack at C6) A->I1 Main Pathway I2 Sigma Complex (Attack at C4) A->I2 Side Pathway B Brominating Agent (e.g., NBS, Br₂) B2 4,6-Dibromo-2,3-dimethoxyphenol (Over-bromination Byproduct) B->B2 Excess Br⁺ B->B2 Excess Br⁺ B->I1 Main Pathway B->I2 Side Pathway P This compound (Major Product) P->B2 Excess Br⁺ B1 4-Bromo-2,3-dimethoxyphenol (Isomeric Byproduct) B1->B2 Excess Br⁺ I1->P -H⁺ I2->B1 -H⁺

Caption: Reaction scheme for the bromination of 2,3-dimethoxyphenol.

Q2: Which brominating agent is better for this synthesis: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?

A2: The choice of brominating agent can significantly influence the reaction's selectivity and ease of handling.

  • N-Bromosuccinimide (NBS): Generally preferred for achieving higher regioselectivity for monobromination.[13] It provides a low, steady concentration of electrophilic bromine, which helps to suppress over-bromination reactions. The byproduct, succinimide, is often easily removed during aqueous workup.[13]

  • Molecular Bromine (Br₂): A highly reactive and effective brominating agent. However, its high reactivity can easily lead to the formation of polybrominated byproducts if not used with extreme care regarding stoichiometry and temperature control.[5] It is also more hazardous to handle than NBS.

For achieving the highest possible yield of the desired 6-bromo product, NBS is the recommended reagent.

Q3: How do I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is essential for unambiguous structural confirmation and purity assessment.[8][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The number of signals, their chemical shifts, and coupling patterns in the ¹H NMR spectrum will definitively distinguish between the 6-bromo and 4-bromo isomers.

  • High-Performance Liquid Chromatography (HPLC): Provides excellent quantitative data on the purity of the sample and can resolve closely related impurities.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and its byproducts through their mass-to-charge ratio (m/z).[9]

By employing the troubleshooting strategies and analytical methods outlined in this guide, researchers can optimize the synthesis of this compound and confidently characterize the purity of their final compound.

References

  • Kinetics and mechanism of the bromination of phenols in aqueous solution.
  • Bromin
  • Bromination phenol in Water and non-polar solvent. Physics Wallah.
  • Kinetics and mechanism of the bromination of phenols and phenoxide ions in aqueous solution. Diffusion-controlled rates. Journal of the American Chemical Society.
  • Phenol Reactions (A-Level). ChemistryStudent.
  • An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2,6-Dimethoxytoluene. Benchchem.
  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO.
  • Synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde. PrepChem.com.
  • First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. Semantic Scholar.
  • meta-Selective C-H arylation of phenols via regiodiversion of electrophilic arom
  • Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystalliz
  • Regioselectivity in Electrophilic Arom
  • Technical Support Center: Synthesis of 4-Bromo-2-methoxyphenol. Benchchem.
  • Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. StudySmarter.
  • A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline. Benchchem.
  • Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. University of Calgary.
  • Application Notes and Protocols for the Bromin
  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses Procedure. [Link]

  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University TopSCHOLAR. [Link]

  • A Comparative Guide to Isomeric Purity Analysis of 4-Bromo-2-methoxyphenol. Benchchem.
  • Confirming the Purity of Synthesized 4-Methoxy-2,3,6-trimethylphenol: A Comparative Guide to Analytical Standards. Benchchem.
  • Application Notes and Protocols: Purification of Products from (4-Bromo-2,5-dimethoxyphenyl)boronic acid Reactions. Benchchem.

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Technical Support Center: Purification of 6-Bromo-2,3-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromo-2,3-dimethoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this valuable intermediate in high purity. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.

Introduction to the Purification Challenge

This compound is a substituted phenol, a class of compounds that can present unique purification challenges. Its polarity, conferred by the hydroxyl group, and its potential for forming a variety of byproducts during synthesis necessitate a well-designed purification strategy. The most common route to this compound involves the electrophilic bromination of 2,3-dimethoxyphenol. This reaction can yield a mixture of the desired product, unreacted starting material, and potentially isomeric or over-brominated impurities.

This guide will focus on a multi-step purification approach, beginning with a liquid-liquid extraction to isolate the phenolic components, followed by either recrystallization or column chromatography for final purification.

Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture is a dark, oily residue. What is the first step I should take?

A1: A dark, oily residue is common and can be addressed with an acid-base extraction.[1][2] This technique leverages the acidic nature of the phenolic hydroxyl group to separate it from non-acidic impurities. By dissolving your crude mixture in an organic solvent and washing with an aqueous base (like sodium hydroxide), the phenolic compounds will be deprotonated to form water-soluble phenoxide salts.[3][4] These salts will move into the aqueous layer, leaving non-polar, neutral, and basic impurities in the organic layer. The aqueous layer can then be separated and acidified to precipitate the purified phenolic compounds.

Q2: I've performed the acid-base extraction, but my recovered solid is still showing multiple spots on the TLC. What are the likely impurities?

A2: After an acid-base wash, the remaining impurities are likely other phenolic compounds with similar acidity. The most probable culprits are:

  • Unreacted 2,3-dimethoxyphenol: The starting material for the bromination reaction.

  • Isomeric products: Depending on the reaction conditions, small amounts of other brominated isomers may have formed. The directing effects of the hydroxyl and methoxy groups on the aromatic ring influence the position of bromination.[5]

  • Di-brominated products: Over-bromination can lead to the formation of dibromo-2,3-dimethoxyphenol.

Q3: How do I choose between recrystallization and column chromatography for the final purification step?

A3: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is an excellent choice if you have a relatively large amount of material and the impurities are present in small quantities or have significantly different solubility profiles.[6][7][8][9][10] It is often faster and more scalable than chromatography.

  • Column chromatography is more effective for separating compounds with very similar properties, such as isomers, or for purifying smaller quantities of material where high purity is critical.[11][12][13]

Q4: I'm seeing significant streaking of my compound on the silica gel TLC plate. What causes this and how can I fix it?

A4: Streaking of phenolic compounds on silica gel TLC is a common issue and is usually due to the acidic nature of the silica. The hydroxyl group of the phenol can interact strongly with the silanol groups on the silica surface, leading to poor separation. To mitigate this, you can add a small amount (0.5-1%) of acetic acid to your TLC mobile phase. This will protonate the silica surface and reduce the strong interaction with your phenolic compound, resulting in sharper spots.[11]

Q5: What is the expected appearance and melting point of pure this compound?

A5: Pure this compound is expected to be a solid at room temperature.[14][15] While a specific melting point for this exact compound is not widely reported, a very close analog, 6-bromo-2,3-dimethoxybenzaldehyde, has a melting point of 75-77 °C.[16] This can be used as a preliminary indicator of purity. A broad melting range typically suggests the presence of impurities.

Purification Workflow

The following diagram outlines the general workflow for the purification of this compound from a crude reaction mixture.

PurificationWorkflow cluster_extraction Acid-Base Extraction cluster_purification Final Purification crude Crude Reaction Mixture (in Organic Solvent) add_base Wash with aq. NaOH crude->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Neutral/Basic Impurities) separate_layers->organic_layer Discard aqueous_layer Aqueous Layer (Phenoxide Salts) separate_layers->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitated Phenols acidify->precipitate recrystallization Recrystallization precipitate->recrystallization chromatography Column Chromatography precipitate->chromatography pure_product Pure this compound recrystallization->pure_product chromatography->pure_product Troubleshooting start Column Chromatography Issue streaking Streaking/Tailing? start->streaking add_acid Add 0.5-1% Acetic Acid to Eluent streaking->add_acid Yes no_elution Compound not Eluting? streaking->no_elution No success Successful Purification add_acid->success increase_polarity Increase Eluent Polarity (e.g., more Ethyl Acetate) no_elution->increase_polarity Yes poor_separation Poor Separation? no_elution->poor_separation No increase_polarity->success decrease_polarity Decrease Eluent Polarity (e.g., more Hexane) poor_separation->decrease_polarity Yes check_loading Check Sample Loading poor_separation->check_loading No decrease_polarity->success overloaded Overloaded? check_loading->overloaded reduce_load Reduce Sample Amount overloaded->reduce_load Yes overloaded->success No reduce_load->success

Sources

Technical Support Center: Optimizing Regioselectivity in Phenol Bromination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the nuanced art of phenol bromination. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the challenges of controlling regioselectivity in this fundamental yet often troublesome electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to dissect the underlying principles that govern ortho, para, and poly-substitution, providing you with the expert insights needed to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common queries regarding the regioselectivity of phenol bromination, providing concise answers grounded in established mechanistic principles.

Q1: Why is phenol so reactive towards bromination, often leading to multiple substitutions?

A1: The hydroxyl (-OH) group of phenol is a potent activating group.[1][2][3] One of the lone pairs of electrons on the oxygen atom can be delocalized into the benzene ring's π-system through resonance.[4][5] This significantly increases the electron density of the ring, particularly at the ortho and para positions, making it highly susceptible to attack by electrophiles like bromine.[6][7] In highly polar solvents such as water, phenol can ionize to form the even more reactive phenoxide ion, which almost invariably leads to the formation of a 2,4,6-tribromophenol precipitate.[8][9][10]

Q2: What is the primary factor that dictates whether ortho or para substitution is favored?

A2: The primary determinant is a balance between electronic effects and steric hindrance. Electronically, both ortho and para positions are activated. However, the para position is generally less sterically hindered than the two ortho positions, which are adjacent to the hydroxyl group.[2] Therefore, in many cases, the para-substituted product is the major isomer formed.[6][7][11] However, reaction conditions, particularly the choice of solvent and brominating agent, can significantly alter this ratio.[12][13]

Q3: Is a Lewis acid catalyst necessary for the bromination of phenol?

A3: No, a Lewis acid catalyst is generally not required and often detrimental.[14][15] Phenol's activated ring is sufficiently nucleophilic to react directly with molecular bromine.[4][16] The addition of a Lewis acid, which would further polarize the Br-Br bond to create a more potent electrophile, would drastically increase the reaction rate and almost certainly lead to uncontrollable polybromination.[16][17]

Q4: How does the choice of solvent influence the regioselectivity of the reaction?

A4: The solvent has a profound effect on regioselectivity.[6][7]

  • Polar Protic Solvents (e.g., water, acetic acid): These solvents can ionize the Br-Br bond and stabilize the charged intermediates, leading to a highly reactive brominating environment and often resulting in polysubstitution.[7][8]

  • Non-polar Solvents (e.g., carbon disulfide (CS₂), dichloromethane (CH₂Cl₂)): These solvents do not significantly polarize the bromine molecule, thus tempering its reactivity.[6][7][9] This allows for more controlled, mono-bromination and often favors the formation of the para isomer due to steric considerations.[6][7]

  • Hydrogen-Bonding Solvents (e.g., acetonitrile): Solvents capable of hydrogen bonding with the phenolic hydroxyl group can effectively increase the steric bulk around the ortho positions, thereby directing the electrophilic attack to the more accessible para position.[12][18]

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to diagnosing and resolving common experimental challenges in phenol bromination.

Problem Probable Cause(s) Troubleshooting Steps & Scientific Rationale
Issue 1: Formation of a white precipitate (polysubstitution) when aiming for mono-bromination. 1. Overly Reactive Brominating Agent: Using bromine water (Br₂ in H₂O) is a common culprit. The high polarity of water generates a potent electrophilic bromine species, and the phenoxide ion formed is extremely reactive.[1][6][8] 2. Incorrect Solvent Choice: Polar, protic solvents enhance the reactivity of both phenol and bromine.[7][9]Solution 1.1: Change Brominating Agent. Switch to a milder, less electrophilic brominating reagent such as N-bromosuccinimide (NBS) or pyridinium tribromide.[1][19] These reagents release bromine more slowly, allowing for better control. Solution 1.2: Employ a Non-polar Solvent. Conduct the reaction in a non-polar solvent like carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), or carbon tetrachloride (CCl₄).[1] This minimizes the polarization of Br₂ and reduces the overall reaction rate, favoring mono-substitution. Solution 1.3: Control Stoichiometry. Use precisely one equivalent of the brominating agent relative to the phenol.
Issue 2: Poor para-selectivity; significant formation of the ortho-isomer. 1. Steric Accessibility: For unhindered phenols, the two ortho positions are statistically favored over the single para position. 2. Reaction Temperature: Higher temperatures can sometimes lead to an increased proportion of the ortho-isomer.[20] 3. Solvent Effects: Non-hydrogen bonding solvents may not sufficiently block the ortho positions.[18]Solution 2.1: Utilize Steric Hindrance. If your starting phenol is substituted at the 3- or 5-position, this will sterically disfavor attack at the adjacent ortho positions, thus increasing para-selectivity. For unsubstituted phenol, consider using a bulkier brominating agent or a solvent system that promotes steric blocking. Solution 2.2: Lower the Reaction Temperature. Running the reaction at a lower temperature (e.g., 0 °C or below) can enhance selectivity by favoring the pathway with the lower activation energy, which is often the formation of the sterically less hindered para product.[6][19] Solution 2.3: Optimize Solvent Choice. Use a solvent that can form hydrogen bonds with the phenolic -OH group, such as acetonitrile.[12] This creates a "solvated shield" around the ortho positions, directing the incoming electrophile to the para position.
Issue 3: Low reaction yield or incomplete conversion. 1. Deactivated Phenol Ring: If the phenol contains electron-withdrawing groups, its nucleophilicity is reduced, slowing the reaction.[21] 2. Insufficiently Reactive Brominating Agent: For deactivated phenols, a mild brominating agent like NBS may not be electrophilic enough. 3. Low Temperature: While beneficial for selectivity, very low temperatures may significantly slow the reaction rate to the point of incompletion.[22]Solution 3.1: Increase Reaction Time/Temperature. Monitor the reaction by TLC or GC. If conversion is slow, consider allowing the reaction to stir for a longer period or cautiously increasing the temperature.[1] A balance must be struck to avoid compromising selectivity. Solution 3.2: Use a More Potent Brominating System. For deactivated substrates, a slightly more reactive system may be necessary. This could involve using molecular bromine in a non-polar solvent or exploring specialized reagents. For example, systems like HBr oxidized by sulfoxides with sterically hindered substituents have been shown to be effective.[23]
Issue 4: Difficulty in separating ortho and para isomers. 1. Similar Physicochemical Properties: The isomers often have very similar boiling points and polarities, making separation by distillation or standard column chromatography challenging.[24]Solution 4.1: Optimize Chromatography. Use a high-performance liquid chromatography (HPLC) or a high-resolution gas chromatography (GC) column specifically designed for isomer separations.[24][25] Sometimes, switching from reversed-phase to normal-phase HPLC can improve selectivity.[24] Solution 4.2: Recrystallization. If the major isomer is a solid, careful recrystallization from a suitable solvent can be an effective purification method.[26] Solution 4.3: Derivatization. In some analytical cases, derivatizing the hydroxyl group can alter the physical properties of the isomers enough to facilitate separation by GC.[24]

Visualizing Reaction Mechanisms and Workflows

To provide a clearer understanding of the underlying chemical processes and decision-making steps, the following diagrams have been generated.

Mechanism of Electrophilic Bromination of Phenol

This diagram illustrates the fundamental steps of the electrophilic aromatic substitution mechanism, highlighting the resonance stabilization that directs the substitution to the ortho and para positions.

G Mechanism of Phenol Bromination Phenol Phenol Sigma_Ortho Ortho Sigma Complex (Resonance Stabilized) Phenol->Sigma_Ortho Attack at ortho Sigma_Para Para Sigma Complex (Resonance Stabilized) Phenol->Sigma_Para Attack at para Br2 Br₂ Ortho_Product o-Bromophenol Sigma_Ortho->Ortho_Product -H⁺ HBr HBr Sigma_Ortho->HBr Para_Product p-Bromophenol Sigma_Para->Para_Product -H⁺ Sigma_Para->HBr

Caption: Phenol bromination proceeds via electrophilic attack at the activated ortho and para positions.

Troubleshooting Workflow for Optimizing Regioselectivity

This decision tree provides a logical workflow for troubleshooting and optimizing your phenol bromination reaction based on the initial outcome.

G Troubleshooting Workflow cluster_poly Control Reactivity cluster_select Enhance Selectivity cluster_yield Improve Conversion Start Initial Reaction Outcome Polysubstitution Polysubstitution? Start->Polysubstitution PoorSelectivity Poor p/o Ratio? Polysubstitution->PoorSelectivity No Action_Poly1 Use Milder Reagent (e.g., NBS) Polysubstitution->Action_Poly1 Yes LowConversion Low Conversion? PoorSelectivity->LowConversion No Action_Select1 Lower Temperature PoorSelectivity->Action_Select1 Yes Success Desired Product (High Yield & Selectivity) LowConversion->Success No Action_Yield1 Increase Time/Temp LowConversion->Action_Yield1 Yes Action_Poly2 Use Non-polar Solvent (e.g., CS₂) Action_Poly1->Action_Poly2 Action_Poly3 Lower Temperature Action_Poly2->Action_Poly3 Action_Poly3->PoorSelectivity Action_Select2 Use H-bonding Solvent (e.g., Acetonitrile) Action_Select1->Action_Select2 Action_Select2->LowConversion Action_Yield2 Use Stronger Electrophile (for deactivated rings) Action_Yield1->Action_Yield2 Action_Yield2->Success

Caption: A decision tree for systematically optimizing phenol bromination regioselectivity.

Experimental Protocols

The following are representative protocols for achieving specific regioselective outcomes. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Bromine is highly corrosive and toxic.

Protocol 1: Selective para-Bromination of Phenol

This protocol is designed to favor the formation of p-bromophenol by controlling the reactivity of bromine in a non-polar solvent at low temperature.[26]

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a drying tube, dissolve phenol (1 equivalent) in carbon disulfide (CS₂).

  • Cooling: Cool the flask to 0-5 °C using an ice-salt bath.

  • Bromine Addition: Prepare a solution of molecular bromine (1 equivalent) in CS₂ in the dropping funnel. Add the bromine solution dropwise to the stirred phenol solution over a period of approximately two hours, maintaining the low temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at low temperature. The reaction is complete when the characteristic red-brown color of bromine disappears.

  • Workup: Carefully distill off the carbon disulfide. The residual liquid can then be distilled under reduced pressure to separate the p-bromophenol from the o-bromophenol and any unreacted starting material.[26]

Protocol 2: Selective ortho-Bromination of Phenol (via Blocking Group)

Achieving high selectivity for o-bromophenol is challenging. This method utilizes a reversible sulfonation to block the more reactive para position, directing bromination to the ortho positions, followed by removal of the blocking group.[27]

  • Sulfonation (Blocking): React phenol with concentrated sulfuric acid to form 4-hydroxybenzenesulfonic acid, effectively blocking the para position.

  • Bromination: Treat the resulting solution with bromine water. With the para position blocked, bromination will occur at the available ortho positions.

  • Hydrolysis (De-blocking): Heat the reaction mixture and distill with steam. The sulfonate group is hydrolyzed under these conditions, yielding o-bromophenol, which is collected in the distillate.[27]

  • Purification: The collected oil can be extracted with a suitable solvent (e.g., ether) and purified by distillation.[27]

References

  • Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]

  • Ma, X., Yu, J., Jiang, M., Wang, M., Tang, L., Wei, M., & Zhou, Q. (2019). A practical and regioselective bromination of phenols with the cheap and easily-available HBr. ChemistrySelect, 4(21), 6539-6542. Retrieved from [Link]

  • Tee, O. S., & Iyengar, N. R. (1990). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry, 68(10), 1769-1775. Retrieved from [Link]

  • Ramírez-López, P., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. New Journal of Chemistry, 42(10), 7935-7942. Retrieved from [Link]

  • Khan Academy. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. Retrieved from [Link]

  • Chemistry with Dr. KIS. (2022, March 17). Solvent effect on regioselectivity of bromination of 2-isopropylphenol [Video]. YouTube. Retrieved from [Link]

  • Wibaut, J. P., & van de Lande, L. M. F. (1933). On the bromination of phenol in the gas phase at temperatures between 200° and 500°. Recueil des Travaux Chimiques des Pays-Bas, 52(9), 798-806. Retrieved from [Link]

  • Christophe, J., et al. (1979). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, 124-128. Retrieved from [Link]

  • Malani, H. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. Retrieved from [Link]

  • savvy-chemist. (2016, February 25). Reaction Kinetics (6) How Temperature affects Reaction Rate. Retrieved from [Link]

  • Rhodes, F. H., & Redman, L. V. (1913). The Effect of Temperature, Acid Concentration and Time on the Bromination of Phenol for Quantitative Determinations. Journal of Industrial & Engineering Chemistry, 5(8), 655-658. Retrieved from [Link]

  • Reddit. (2024). Bromination of phenol. r/chemhelp. Retrieved from [Link]

  • Pearson. (n.d.). Bromination of phenol or aniline does not require the use of a Lewis acid catalyst and often results in trihalogenation. Why?. Retrieved from [Link]

  • Li, J. J. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(11), 18635-18646. Retrieved from [Link]

  • Collegedunia. (2024). Given below are two statement :Statement I : Bromination of phenol in solvent with low polarity such as CHCl3 or CS2 requires Lewis acid catalyst. Retrieved from [Link]

  • Leykajarakul, J., et al. (2017). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 22(8), 1323. Retrieved from [Link]

  • Unknown. (1990). Kinetics of Bromination of Phenols. Asian Journal of Chemistry, 2(3), 308-311. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Is Phenyl an Ortho/Para or Meta Director?. Retrieved from [Link]

  • Jacquesy, J. C., et al. (1975). The ortho : para ratio in the bromination of phenol. Evidence for a co-ordination effect. Journal of the Chemical Society, Perkin Transactions 2, 1513-1517. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 17). Bromination of phenol [Video]. YouTube. Retrieved from [Link]

  • Sarthaks eConnect. (2024). Statement I : Bromination of phenol in solvent with low polarity such as CHCl3 or CS2 requires Lewis acid catalyst. Retrieved from [Link]

  • ChemistryViews. (2019, July 3). Regioselective Synthesis of Brominated Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxy bromination of phenol using vanadium metal with Lewis acid. Retrieved from [Link]

  • Jack Westin. (n.d.). Organic Chemistry: Phenols in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, February 10). Halogenation of Phenol. Retrieved from [Link]

  • Cohen, L. A. (1957). Electronic Control of Steric Hindrance in Hindered Phenols. The Journal of Organic Chemistry, 22(11), 1333-1337. Retrieved from [Link]

  • Unknown. (2017, October 17). 17| Bromination of phenol with aq.Br2 and Br2/CS2 | ALCOHOLS,PHENOL & ETHERS |chemistry cbse 12 [Video]. YouTube. Retrieved from [Link]

  • Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • Save My Exams. (2025). Phenol Bromination | Edexcel International A Level (IAL) Chemistry Revision Notes 2018. Retrieved from [Link]

  • de Oliveira, V. E., et al. (2020). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu. ChemRxiv. Retrieved from [Link]

  • Adams, R., & Marvel, C. S. (1921). p-BROMOPHENOL. Organic Syntheses, 1, 39. Retrieved from [Link]

  • Adams, R., & Marvel, C. S. (1921). Phenol, o-bromo-. Organic Syntheses, 1, 37. Retrieved from [Link]

  • Quora. (2017). What is bromination of phenol?. Retrieved from [Link]

  • The Student Room. (2013). Bromine + Phenol observations. Retrieved from [Link]

  • Chamseddine, Z. (2024, December 21). Bromination of Phenol [Video]. YouTube. Retrieved from [Link]

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Technical Support Center: Synthesis of 6-Bromo-2,3-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Bromo-2,3-dimethoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance and troubleshooting for the workup and purification of this important chemical intermediate. The following information is structured in a question-and-answer format to directly address potential challenges encountered during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the workup of the this compound synthesis?

The primary challenges in the workup and purification of this compound revolve around three main areas:

  • Quenching of Excess Brominating Agent: Effectively neutralizing unreacted bromine or N-Bromosuccinimide (NBS) without generating problematic side products.

  • Removal of Reaction Byproducts: Separating the desired product from impurities such as succinimide (if NBS is used), isomeric byproducts (e.g., 4-Bromo-2,3-dimethoxyphenol), and polybrominated species.[1]

  • Product Isolation and Purification: Efficiently isolating the solid product from the reaction mixture and achieving high purity, typically through recrystallization.

This guide will provide detailed troubleshooting for each of these areas.

Q2: Which brominating agent is recommended, and how does it impact the workup procedure?

Both elemental bromine (Br₂) and N-Bromosuccinimide (NBS) are commonly used for the bromination of activated aromatic rings like 2,3-dimethoxyphenol.[1] The choice of reagent significantly influences the workup strategy.

  • Elemental Bromine (Br₂): This is a strong brominating agent. The workup will require quenching of excess Br₂ and neutralization of the HBr byproduct.

  • N-Bromosuccinimide (NBS): Often considered a milder and more selective brominating agent.[2] The primary byproduct is succinimide, which has different solubility properties than the product and requires specific removal steps.[3]

For better control and potentially higher regioselectivity, NBS is often preferred in modern organic synthesis.[2]

Troubleshooting Guide: Workup & Purification

This section provides a detailed breakdown of potential issues and their solutions during the workup of this compound.

Issue 1: Persistent Color in the Organic Layer After Quenching

Scenario: After adding a quenching agent like sodium thiosulfate, the organic layer remains yellow or brown, indicating the presence of unreacted bromine.

Causality: This can be due to insufficient quenching agent, poor mixing between the aqueous and organic phases, or degradation of the quenching solution.

Solutions:

Corrective Action Detailed Protocol Scientific Rationale
Add More Quenching Agent Prepare a fresh 10% (w/v) aqueous solution of sodium thiosulfate or sodium bisulfite. Add it portion-wise to the separatory funnel containing the reaction mixture and shake well after each addition until the color dissipates.The thiosulfate or bisulfite ions reduce the colored elemental bromine (Br₂) to colorless bromide ions (Br⁻). An excess of the quenching agent ensures the complete removal of bromine.
Ensure Vigorous Mixing After adding the quenching solution, shake the separatory funnel vigorously for at least 30-60 seconds, venting frequently to release any pressure buildup.Effective mixing is crucial to maximize the interfacial area between the aqueous quenching solution and the organic layer containing the bromine, facilitating a complete reaction.
Check Quenching Solution Integrity If the color persists after adding a significant excess of the quenching solution, prepare a fresh batch.Solutions of sodium thiosulfate and sodium bisulfite can degrade over time, losing their reducing power.
Issue 2: Formation of a Precipitate During Workup

Scenario 1: A white precipitate forms during the reaction or upon cooling (when using NBS).

Causality: The white precipitate is likely succinimide, the byproduct of the NBS bromination.[3]

Solution:

  • Filtration: In many cases, especially when using non-polar solvents, succinimide has low solubility and can be removed by simple filtration of the cooled reaction mixture before the aqueous workup.[3]

Scenario 2: A fine, pale-yellow precipitate forms after quenching with sodium thiosulfate.

Causality: Under acidic conditions (from the HBr byproduct of bromination), sodium thiosulfate can disproportionate to form elemental sulfur.

Solutions:

  • pH Adjustment: Before or during the quench with sodium thiosulfate, neutralize the reaction mixture by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will prevent the formation of sulfur.

  • Alternative Quenching Agent: Use sodium bisulfite (NaHSO₃) as the quenching agent, which is less prone to forming sulfur precipitates.[4]

  • Filtration through Celite®: If a sulfur precipitate has already formed, it can often be removed by filtering the organic layer through a pad of Celite®.

Issue 3: Difficulty in Separating the Product from Unreacted Starting Material

Scenario: TLC analysis of the crude product shows the presence of both the starting material (2,3-dimethoxyphenol) and the desired product (this compound).

Causality: Incomplete reaction or similar polarities of the starting material and product, making separation by simple extraction challenging.

Solution: Acid-Base Extraction

The phenolic nature of both the starting material and the product allows for their separation from non-acidic impurities, but not from each other using this method alone. However, it is a crucial step to remove any neutral or basic impurities.

Protocol for Acid-Base Wash:

  • Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH). The phenolic compounds will be deprotonated to form their corresponding sodium phenoxides, which are soluble in the aqueous layer.[5]

  • Separate the aqueous layer containing the phenoxides.

  • Re-acidify the aqueous layer with concentrated HCl until the pH is acidic (pH ~2), causing the phenolic compounds to precipitate.[1]

  • Extract the precipitated phenols back into an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Note: This procedure will isolate a mixture of the starting material and the brominated product, which then needs to be purified further.

Issue 4: Low Yield or "Oiling Out" During Recrystallization

Scenario: Attempts to purify the crude solid product by recrystallization result in a low recovery of crystals or the formation of an oil instead of a solid.

Causality: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of the compound or if significant impurities are present.[6] Low yield is often due to using too much solvent or the product having some solubility in the cold solvent.[6]

Solutions:

Problem Corrective Action Scientific Rationale
"Oiling Out" Use a mixed solvent system. A good starting point is a mixture of a solvent in which the product is soluble (e.g., ethanol, ethyl acetate) and a solvent in which it is poorly soluble (e.g., water, hexanes).[2][7]A mixed solvent system allows for fine-tuning of the solubility, enabling crystallization to occur at a temperature below the product's melting point.
Low Yield Use the minimum amount of hot solvent to fully dissolve the crude product. Cool the solution slowly to room temperature before placing it in an ice bath to maximize crystal formation.[6]Slow cooling promotes the formation of larger, purer crystals and ensures that the solution does not remain supersaturated.
Colored Crystals Add a small amount of activated charcoal to the hot solution before filtration.Activated charcoal has a high surface area and can adsorb colored impurities.

Experimental Protocols

Protocol 1: General Workup Procedure (Using NBS)
  • Cooling and Filtration: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. If a significant amount of white precipitate (succinimide) has formed, filter the mixture and wash the solid with a small amount of cold solvent.[3]

  • Quenching: Transfer the filtrate to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate or sodium bisulfite to quench any unreacted NBS.[3]

  • Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the remaining succinimide as its water-soluble salt.[3]

  • Water and Brine Wash: Wash the organic layer sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude solid product.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Based on the properties of similar brominated phenols, a mixed solvent system of ethanol/water or ethyl acetate/hexanes is recommended.[2][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the more soluble solvent (e.g., hot ethanol). Heat the mixture gently while stirring until the solid dissolves completely.

  • Induce Crystallization: While the solution is still hot, add the less soluble solvent (e.g., water) dropwise until the solution becomes faintly cloudy. Then, add a few drops of the hot, more soluble solvent to redissolve the precipitate and make the solution clear again.[6]

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualization of Workflows

Workup Workflow Diagram

Workup_Workflow reaction Crude Reaction Mixture quench Quench with aq. Na2S2O3 or NaHSO3 reaction->quench Remove excess brominating agent bicarb_wash Wash with aq. NaHCO3 quench->bicarb_wash Remove acidic byproducts/succinimide water_brine_wash Wash with Water & Brine bicarb_wash->water_brine_wash Remove aqueous residues dry_concentrate Dry (Na2SO4) & Concentrate water_brine_wash->dry_concentrate crude_product Crude Solid Product dry_concentrate->crude_product

Caption: General workup procedure for this compound synthesis.

Recrystallization Workflow Diagram

Recrystallization_Workflow crude Crude Solid Product dissolve Dissolve in minimum hot solvent crude->dissolve hot_filtration Hot Filtration (optional, with charcoal) dissolve->hot_filtration Remove insoluble impurities/color cool Slow Cooling & Ice Bath dissolve->cool If no insoluble impurities hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration Isolate crystals wash_dry Wash with cold solvent & Dry vacuum_filtration->wash_dry pure_product Pure Crystalline Product wash_dry->pure_product

Caption: Purification of this compound by recrystallization.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Bromo-2-methoxyphenol.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (4-Bromo-2,5-dimethoxyphenyl)boronic acid.
  • The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids.
  • de la Mora, E., et al. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 31(9), 1899-1911. Available at: [Link]

  • Payne, A. N., et al. (2015). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 20(8), 13639-13655. Available at: [Link]

  • ResearchGate. (2017). How to do workup after doing bromination with NBS?.
  • PrepChem. (n.d.). Synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Novel process for aromatic bromination.
  • Organic Syntheses. (n.d.). Phenol, o-bromo-. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.
  • Semantic Scholar. (n.d.). First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • The Hive. (n.d.). Synthesis of 4-bromo-2,5-dimethoxy-PPA.
  • Beilstein Journals. (n.d.). Supplementary Information.
  • BenchChem. (2025). Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization.
  • BenchChem. (2025). Technical Support Center: Recrystallization of 6-Bromoquinoline Derivatives.
  • The Royal Society of Chemistry. (2014). Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage.
  • BenchChem. (2025). Technical Support Center: N-Bromosuccinimide (NBS) Reaction Workup.
  • BenchChem. (2025). removal of unreacted starting material from 6-Bromo-2-methoxy-1-naphthaldehyde.
  • Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • National Center for Biotechnology Information. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Google Patents. (n.d.). Method for synthesizing 2,6-dimethoxyphenol.
  • BenchChem. (2025). Technical Support Center: High-Purity Recrystallization of 4-Bromo-2-methoxyphenol.
  • Quora. (2019). How to extract phenol from an organic layer. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

Sources

troubleshooting guide for Suzuki coupling with bromophenols.

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Suzuki Coupling with Bromophenols

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting advice and practical solutions for challenges encountered during the Suzuki-Miyaura cross-coupling of bromophenols. The presence of the phenolic hydroxyl group introduces specific complexities that require careful consideration of reaction parameters. This document is structured to address these issues directly in a question-and-answer format, emphasizing the chemical principles behind each recommendation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab, offering step-by-step solutions grounded in mechanistic understanding.

Q1: My reaction has a very low yield or shows no conversion. What are the most likely causes and how can I fix it?

A1: Low or no conversion in a Suzuki coupling involving a bromophenol is a common issue that can typically be traced back to catalyst deactivation, suboptimal base selection, or poor reagent quality.

  • Primary Cause: Catalyst Inhibition by the Phenol. The hydroxyl group on your substrate is acidic. If a strong base is used, it can deprotonate the phenol to form a phenoxide. This phenoxide can coordinate to the palladium center, inhibiting its catalytic activity.[1]

  • Primary Cause: Ineffective Base. The base has a critical, multifaceted role in the Suzuki reaction.[2][3] It activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[4][5] If the base is too weak, insoluble, or sterically hindered, this activation will be inefficient.

Troubleshooting Workflow:

  • Re-evaluate Your Base:

    • Switch to a Weaker, More Suitable Base: Avoid strong bases like NaOH, KOH, or alkoxides (e.g., NaOtBu) when possible. Instead, use inorganic bases like potassium phosphate (K₃PO₄) or carbonates (K₂CO₃, Cs₂CO₃).[6] K₃PO₄ is often an excellent choice as it is sufficiently basic to promote the reaction without extensively deprotonating the phenol.[7]

    • Ensure Base Quality: Use a freshly opened or properly stored base. Carbonates and phosphates can absorb moisture, reducing their efficacy. Consider using finely powdered base to maximize surface area and reactivity.

  • Check Catalyst and Ligand Integrity:

    • Use an Appropriate Catalyst System: Bromophenols are electron-rich aryl bromides, which can make the initial oxidative addition step sluggish.[8][9] Catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) can accelerate this rate-determining step.[10]

    • Verify Catalyst Activity: If your palladium source has been on the shelf for a while, its activity may be compromised.[11] Consider using a fresh batch or a highly active pre-catalyst.

  • Rigorously Degas Your Reaction:

    • Remove Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote unwanted side reactions like boronic acid homocoupling.[10][12] It is crucial to thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes or by using several freeze-pump-thaw cycles.[13]

Q2: My reaction is producing a significant amount of homocoupling byproduct (biphenyl from the boronic acid). How can I minimize this?

A2: Homocoupling of the boronic acid is a frequent side reaction that consumes the nucleophile and complicates purification.[12] It is primarily caused by the presence of oxygen or the use of a Pd(II) precatalyst without an efficient reduction to Pd(0).[10][12]

  • Mechanism of Homocoupling:

    • Oxygen-Mediated: Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which then mediates the homocoupling of two boronic acid molecules.[12]

    • Pd(II)-Mediated: If you use a Pd(II) salt like Pd(OAc)₂ as a precatalyst, it can directly react with the boronic acid to form the homocoupled product before the main catalytic cycle begins.[12][14]

Strategies to Suppress Homocoupling:

ParameterRecommended ChangeRationale
Atmosphere Rigorously degas all solvents and reagents. Maintain a positive inert gas pressure.Minimizes O₂ which promotes homocoupling via oxidation of Pd(0) to Pd(II).[10][14]
Palladium Source Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄).Avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[10][12]
Ligands Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos).Accelerates the desired oxidative addition and reductive elimination steps, making the cross-coupling kinetically favored over homocoupling.[10]
Base Screen milder bases (e.g., K₃PO₄, KF).A strong or poorly soluble base can sometimes exacerbate side reactions.[10] The choice is highly substrate-dependent.
Boronic Acid Use more stable boronic esters (e.g., pinacol or MIDA esters).These derivatives are often more stable towards protodeboronation and can exhibit different reactivity profiles that may reduce side reactions.[6][15]
Reagent Addition Consider slow addition of the boronic acid via syringe pump.Maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[10]

Q3: I see multiple spots on my TLC plate that are difficult to separate from my product. What are these impurities and how do I prevent them?

A3: Besides homocoupling, other common side reactions include protodeboronation of the boronic acid and decomposition of the starting materials.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[6] It is often caused by excessive heat, prolonged reaction times, or the presence of too much water or a strong base.

    • Solution: Use the minimum necessary amount of water in your solvent system. Use a more stable boronic acid derivative like a pinacol ester.[15] Ensure your boronic acid is of high purity as degradation can occur during storage.[6]

  • Decomposition: Bromophenols, while generally stable, can be sensitive to harsh conditions (high temperatures and very strong bases), potentially leading to decomposition or undesired side reactions.

    • Solution: Screen lower reaction temperatures. While Suzuki couplings are often heated to 80-100 °C, some modern catalyst systems are highly active at lower temperatures.[16] Ensure your choice of base is compatible with your substrate's other functional groups.[4]

Frequently Asked Questions (FAQs)

This section provides answers to broader, conceptual questions about designing a Suzuki coupling reaction with bromophenols.

Q1: What is the best palladium catalyst and ligand combination for coupling with a bromophenol?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid and the position of the hydroxyl group. However, a general principle is to use a system that facilitates the oxidative addition of an electron-rich aryl bromide.[8]

  • Recommended Systems: For general-purpose coupling of bromophenols, catalyst systems based on bulky, electron-rich phosphine ligands are highly effective. These ligands stabilize the Pd(0) center and accelerate the oxidative addition step.[17]

    • Buchwald Ligands: Ligands like SPhos, XPhos, and RuPhos, often used with Pd(OAc)₂ or as pre-formed pre-catalysts, are excellent starting points.[18]

    • Other Phosphines: Tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also very effective for this class of substrate.[4]

    • For simpler systems, traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be sufficient, but they often require higher catalyst loadings and temperatures.[13][19]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent plays a critical role in solubilizing the reactants, catalyst, and base, and can influence the reaction rate and selectivity.[17][20]

  • Common Solvents: A mixture of an organic solvent and water is most common. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[21]

    • Aprotic Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), and Toluene are excellent choices.[16] Dioxane/water or Toluene/water mixtures are very common.[16]

    • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can also be used, but it can sometimes lead to faster catalyst decomposition at high temperatures.[21]

  • Solvent Polarity: The polarity of the solvent can affect the catalytic cycle. While a general trend is not always clear, solvent choice can sometimes alter selectivity in multifunctional molecules.[22] For a standard bromophenol coupling, starting with a 4:1 or 5:1 mixture of Dioxane:Water is a robust choice.

Q3: Why is the base so important, and how do I choose the right one?

A3: The base is arguably one of the most critical and complex components of the reaction.[2] It is not merely a proton scavenger. Its primary role is to react with the boronic acid [R-B(OH)₂] to form a boronate anion [R-B(OH)₃⁻].[3][5] This boronate is significantly more nucleophilic and readily undergoes transmetalation with the palladium complex.[5]

  • Choosing the Right Base:

    • Avoid Strong Bases: As mentioned, strong bases (NaOH, KOH, NaOMe) can deprotonate the phenol, leading to catalyst inhibition.

    • Recommended Bases:

      • K₃PO₄ (Potassium Phosphate): Often the best first choice. It is effective, moderately soluble in water, and generally avoids phenol deprotonation issues.[7][16]

      • K₂CO₃ / Na₂CO₃ (Potassium/Sodium Carbonate): Very common, inexpensive, and effective for many systems. They are slightly weaker than K₃PO₄.[13]

      • Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble carbonate that can be effective when other bases fail, though it is more expensive.[18]

      • KF (Potassium Fluoride): A mild base that can be useful for substrates with other base-sensitive functional groups.[4][6]

Visualizing the Process

To better understand the reaction and troubleshooting logic, refer to the diagrams below.

Suzuki Catalytic Cycle with Bromophenol

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Intermediate Pd0->OA Oxidative Addition TM Transmetalation Intermediate OA->TM Transmetalation Poison [Pd(II)-Phenoxide]L₂ (Poisoned Catalyst) OA->Poison Deprotonation (Strong Base) RE Reductive Elimination Intermediate TM->RE RE->Pd0 Reductive Elimination prod_out Ar(OH)-Ar' RE->prod_out Poison->OA Re-protonation (Slow) sub_in Ar(OH)Br sub_in->OA bor_in Ar'-B(OH)₂ + Base bor_in->TM

Caption: The Suzuki catalytic cycle adapted for bromophenol substrates.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low / No Yield Observed q1 Is the base appropriate for a phenol? (e.g., not NaOH/KOH) start->q1 sol1 Switch to K₃PO₄ or K₂CO₃. Repeat experiment. q1->sol1 No q2 Is the catalyst system optimized for electron-rich Ar-Br? q1->q2 Yes a1_yes Yes a1_no No sol1->start Re-run sol2 Use bulky, electron-rich ligands (e.g., SPhos, P(t-Bu)₃). q2->sol2 No q3 Was the reaction rigorously degassed? q2->q3 Yes a2_yes Yes a2_no No sol2->start Re-run sol3 Degas solvent/reagents via Ar sparge or Freeze-Pump-Thaw. q3->sol3 No end Re-evaluate reagent purity (boronic acid, solvent dryness). q3->end Yes a3_yes Yes a3_no No sol3->start Re-run

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

References

  • Suzuki reaction - Wikipedia . Wikipedia. [Link]

  • Suzuki Coupling: Mechanism & Examples . NROChemistry. [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings . Organic Chemistry Portal. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings . National Institutes of Health (NIH). [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction . Semantic Scholar. [Link]

  • Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol . ResearchGate. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst . MDPI. [Link]

  • How can I solve my problem with Suzuki coupling? . ResearchGate. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? . ResearchGate. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides . University of Windsor. [Link]

  • Nonpolar and many polar non‐coordinating solvents promote Suzuki coupling at chloride with Pd/PtBu3, while only polar coordinating solvents favor reaction at triflate . ResearchGate. [Link]

  • Role of a base in Suzuki-Miyaura reaction . ResearchGate. [Link]

  • An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane . Organic Chemistry Portal. [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling . ResearchGate. [Link]

  • the palladium-catalyzed synthesis of aromatic - DSpace@MIT . MIT Libraries. [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings . ResearchGate. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions . White Rose Research Online. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • The Suzuki Reaction . Andrew G Myers Research Group, Harvard University. [Link]

  • How to approach choosing reaction conditions for Suzuki? . Reddit. [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions . Scite.ai. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . ResearchGate. [Link]

  • An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane . National Institutes of Health (NIH). [Link]

  • Optimizing Suzuki Coupling Reactions . CovaSyn. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? . ResearchGate. [Link]

  • The Suzuki Reaction . A document from a university course. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction . ResearchGate. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? . Reddit. [Link]

  • A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid . National Institutes of Health (NIH). [Link]

  • Diagnosing issues with a failed Suzuki coupling? . Reddit. [Link]

  • Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids . ACS Publications. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . National Institutes of Health (NIH). [Link]

  • What's the problem of Suzuki-Miyuara coupling reaction conditions? . ResearchGate. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene . ResearchGate. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors . National Institutes of Health (NIH). [Link]

  • Struggling with Suzuki Reaction . Reddit. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes . ACS Publications. [Link]

Sources

degradation of 6-Bromo-2,3-dimethoxyphenol during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2,3-dimethoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile substituted phenol. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your research.

Understanding the Molecule: A Chemist's Perspective

This compound is a trifunctional aromatic compound, presenting a unique interplay of reactivity. The phenolic hydroxyl group, the aryl bromide, and the two methoxy groups each offer distinct chemical handles, but also potential sites for degradation if not handled correctly. Understanding the inherent properties of these functional groups is paramount to troubleshooting unforeseen reaction outcomes.

  • The Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide. The phenoxide is a potent nucleophile and significantly activates the aromatic ring towards electrophilic substitution. However, this increased electron density also makes the ring highly susceptible to oxidation.

  • The Aryl Bromide: The bromine atom is a good leaving group in various cross-coupling reactions, such as Suzuki and Ullmann couplings. It can also be a site for metallation to form organometallic reagents. However, it can be susceptible to reductive dehalogenation under certain conditions.

  • The Methoxy Groups: Aryl methyl ethers are generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to yield the corresponding catechols.[1] Their electron-donating nature further activates the aromatic ring.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses common problems encountered during reactions involving this compound.

Issue 1: Low Yield or No Product Formation in Cross-Coupling Reactions (e.g., Suzuki, Ullmann)

Q: I am performing a Suzuki coupling with this compound and a boronic acid, but I am observing low yields of my desired biaryl product. My main byproduct appears to be 2,3-dimethoxyphenol. What is happening?

A: The primary suspect for the formation of 2,3-dimethoxyphenol is dehalogenation (protodebromination) of your starting material. This is a common side reaction in palladium-catalyzed cross-coupling reactions.[2]

Causality and Solutions:

  • Hydrogen Source: The hydrogen atom that replaces the bromine can come from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base, or even water.

  • Reaction Conditions:

    • Base: The choice and quality of the base are critical. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred over hydroxides, which can be more aggressive and promote side reactions. Ensure your base is finely powdered and dry.

    • Solvent: Ensure you are using anhydrous solvents. If your reaction requires a protic solvent, consider minimizing its amount or switching to a different solvent system.

    • Catalyst and Ligand: The choice of palladium catalyst and ligand can influence the rate of dehalogenation. Sometimes, using a more electron-rich or sterically hindered phosphine ligand can suppress this side reaction.

  • Troubleshooting Protocol:

    • Thoroughly dry all glassware and reagents before use.

    • Use freshly distilled and degassed anhydrous solvents.

    • Consider switching to a different base, such as K₃PO₄.

    • Screen different palladium catalysts and phosphine ligands.

Q: In my Ullmann condensation, instead of the desired diaryl ether, I am getting a significant amount of a homocoupled biaryl product from my other aryl halide. Why is my this compound not reacting?

A: The Ullmann reaction often requires harsh conditions, and the reactivity of the aryl halide is crucial.[3][4][5][6][7] Several factors could be at play:

  • Steric Hindrance: The two methoxy groups ortho and meta to the bromine atom on this compound can sterically hinder the approach of the copper catalyst and the nucleophile.

  • Phenoxide Formation: The phenolic proton is acidic and will be deprotonated by the base. The resulting phenoxide may coordinate to the copper center, potentially inhibiting the desired catalytic cycle.

  • Reaction Temperature: Ullmann reactions often require high temperatures (150-210 °C).[3] Insufficient temperature may lead to a sluggish reaction.

Troubleshooting Protocol:

  • Increase Temperature: Carefully increase the reaction temperature in increments.

  • Ligand Addition: The addition of ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can accelerate the reaction and allow for lower temperatures.

  • Protecting Group: Consider protecting the phenolic hydroxyl group as a methyl ether or another stable protecting group before performing the Ullmann coupling. This will prevent phenoxide formation and may reduce steric hindrance.

Issue 2: Observation of Colored Impurities and Product Degradation

Q: My reaction mixture is turning dark brown/black, and upon workup, I isolate a complex mixture of products with low recovery of anything identifiable. What could be causing this?

A: The formation of dark, tarry substances is often indicative of oxidation of the phenol moiety. Phenols, especially electron-rich ones like this compound, are highly susceptible to oxidation, which can be initiated by air (oxygen), oxidizing agents, or even light.[8][9]

Causality and Solutions:

  • Oxidative Coupling: The initial oxidation of the phenol can generate a phenoxyl radical. These radicals can then couple with each other, leading to the formation of colored, polymeric materials, such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and biphenyls (OH-PBBs).[2][10]

  • Quinone Formation: Further oxidation can lead to the formation of highly colored quinone-type structures.

Troubleshooting Protocol:

  • Inert Atmosphere: Run your reactions under an inert atmosphere of nitrogen or argon to exclude oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by the freeze-pump-thaw method.

  • Avoid Strong Oxidants: Be mindful of any reagents in your reaction that could act as oxidizing agents.

  • Protection from Light: Protect your reaction from light by wrapping the flask in aluminum foil, especially if the reaction is prolonged.

  • Antioxidant Additives: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help to suppress radical-mediated degradation.

Issue 3: Unexpected Cleavage of Methoxy Groups

Q: My NMR analysis shows the loss of one or both methoxy groups. Under what conditions is this likely to occur?

A: The cleavage of aryl methyl ethers typically requires strong acidic conditions.[1][5][11][12][13]

Causality and Solutions:

  • Reagents: Reagents like HBr, HI, BBr₃, or BCl₃ are commonly used to cleave aryl ethers. If your reaction conditions involve strong Lewis or Brønsted acids, ether cleavage is a possible side reaction.

  • Temperature: High temperatures in the presence of even moderate acids can sometimes lead to ether cleavage.

Troubleshooting Protocol:

  • Avoid Strong Acids: If possible, use alternative, non-acidic conditions for your transformation.

  • Lower Reaction Temperature: If an acidic reagent is necessary, try running the reaction at a lower temperature to minimize the rate of ether cleavage.

  • Protecting Group Strategy: If the methoxy groups are not involved in the desired transformation, they are generally stable. However, if they are unintentionally cleaved, consider if the resulting catechol is a desired product or if a different synthetic route is necessary.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: It should be stored in a tightly sealed container in a cool, dry, and dark place. To prevent oxidation, it is advisable to store it under an inert atmosphere (nitrogen or argon).

Q2: What is the best way to monitor reactions involving this compound?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most reactions. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) and visualize the spots under UV light (254 nm). For more detailed analysis, HPLC and GC-MS are recommended.

Q3: What analytical techniques are best for identifying potential degradation products?

A3:

  • HPLC-UV/MS: High-performance liquid chromatography with UV and mass spectrometry detection is ideal for separating and identifying both the starting material and its degradation products. A C8 or C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like trifluoroacetic acid) is a good starting point.[8][10][14][15]

  • GC-MS: Gas chromatography-mass spectrometry is also a powerful tool, but the phenolic hydroxyl group often requires derivatization to increase volatility and improve peak shape. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a common practice.[13][16][17][18][19]

Q4: Is this compound stable to strong bases?

A4: The compound will be deprotonated by strong bases to form the corresponding phenoxide. While the phenoxide itself is relatively stable, its increased electron density makes the aromatic ring more susceptible to oxidation, especially in the presence of air.[20] Therefore, when using strong bases, it is crucial to maintain an inert atmosphere.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound based on its chemical structure.

DegradationPathways cluster_main This compound cluster_oxidation Oxidation cluster_cleavage Ether Cleavage cluster_reduction Reduction A This compound B Phenoxyl Radical A->B [O] E Bromocatechol Derivatives A->E Strong Acid (e.g., HBr) F 2,3-Dimethoxyphenol (Debromination) A->F Reductive Conditions C Quinone-type Products B->C Further Oxidation D Polymeric Products (e.g., OH-PBDEs) B->D Radical Coupling TroubleshootingWorkflow A Unexpected Reaction Outcome (Low Yield, Byproducts, Color Change) B Analyze Crude Reaction Mixture (TLC, LC-MS, GC-MS, NMR) A->B C Identify Byproducts and Unreacted Starting Materials B->C D Dehalogenation Product (2,3-Dimethoxyphenol) C->D Yes E Oxidation/Polymeric Products (Colored, Insoluble) C->E Yes F Ether Cleavage Products (Catechol Derivatives) C->F Yes G Homocoupling or Other Side Products C->G Yes H Review Reaction Conditions: - Reagent Quality (Base, Solvent) - Inert Atmosphere - Temperature D->H I Review Reaction Conditions: - Inert Atmosphere - Protection from Light - Temperature E->I J Review Reaction Conditions: - Acidity - Temperature F->J K Review Reaction Conditions: - Catalyst/Ligand Choice - Temperature - Stoichiometry G->K

Sources

Technical Support Center: Characterizing 6-Bromo-2,3-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 6-Bromo-2,3-dimethoxyphenol (CAS No. 114605-75-3). This resource is designed for researchers, chemists, and quality control specialists who work with this important synthetic intermediate. The unique structure of this compound, featuring a reactive phenolic hydroxyl group, two methoxy ethers, and a heavy bromine atom, presents specific analytical challenges. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure accurate and reproducible characterization.

Section 1: Gas Chromatography (GC) & GC-Mass Spectrometry (GC-MS) Analysis

The analysis of phenolic compounds by GC is notoriously challenging due to their polarity and potential for thermal degradation. This compound is no exception. The primary obstacle is the active hydroxyl group, which can engage in hydrogen bonding with active sites (e.g., free silanol groups) in the GC inlet liner and column, leading to poor peak shape and potential loss of analyte.[1][2]

Frequently Asked Questions (GC/GC-MS)

Q1: I'm injecting my sample, but I don't see a peak for this compound. What's happening?

A1: This is a classic symptom of analyte loss due to adsorption. The polar phenolic hydroxyl group strongly interacts with active sites in your GC system, particularly in the hot injector.[1] The compound may be adsorbing to the glass liner, metal surfaces, or the head of the analytical column, preventing it from reaching the detector. The solution often involves either making the analyte less polar (derivatization) or making the flow path more inert.

Q2: My peak is showing significant tailing. How can I improve the peak shape?

A2: Peak tailing is another direct consequence of analyte adsorption. While some of the analyte makes it through the system, a portion is temporarily adsorbed, leading to a delayed elution and a characteristic tail. To fix this, you should:

  • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated (silanized) inlet liner. Consider adding a small plug of deactivated glass wool.

  • Derivatize the Sample: This is the most robust solution. Converting the polar -OH group to a less polar ether or ester will dramatically reduce tailing and improve sensitivity.

  • Use an Inert Column: Employ a column specifically designed for analyzing active compounds, often marketed with "Inert" or "Low-Bleed" branding.

Q3: Is derivatization necessary for analyzing this compound by GC?

A3: While not strictly mandatory if you only need qualitative presence/absence data, it is highly recommended for quantitative analysis or any work requiring high accuracy and reproducibility. Derivatization converts the phenol to a more volatile and less polar compound (e.g., an anisole or a silyl ether), which chromatographs far more effectively.[3] This minimizes adsorption, resulting in sharper peaks, better sensitivity, and improved linearity.

Q4: What are the expected mass fragments for this compound in EI-MS?

A4: The mass spectrum will be characterized by the distinct isotopic pattern of bromine. You should look for a pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, around m/z 232 and 234.[4] Common fragmentation pathways include the loss of a methyl radical (-CH₃) to give fragments at m/z 217/219, followed by the loss of carbon monoxide (-CO).

Troubleshooting Guide: GC/GC-MS
Problem Potential Cause Recommended Solution
No Peak / Very Small Peak Analyte adsorption in the inlet or column.[1][5]1. Derivatize the sample (see protocol below). 2. Clean or replace the inlet liner with a deactivated one. 3. Trim the first 10-20 cm of the column.
Severe Peak Tailing Active sites in the flow path are interacting with the phenolic -OH group.1. Use a highly inert column (e.g., DB-5ms Ultra Inert). 2. Lower the initial oven temperature to improve focusing. 3. Confirm the use of a properly deactivated liner.
Poor Reproducibility Inconsistent adsorption effects; potential sample degradation.1. Derivatization is the best fix for consistency. 2. Check for leaks in the injector. 3. Ensure the injector temperature is not excessively high, which could cause degradation.
Baseline Noise/Wander Contaminated carrier gas, detector, or column bleed.[5]1. Check gas traps and replace if necessary. 2. Bake out the column according to the manufacturer's instructions. 3. Clean the detector.
Experimental Protocol: Silylation for GC-MS Analysis

This protocol converts the polar phenol to a nonpolar trimethylsilyl (TMS) ether.

  • Preparation: In a 2 mL autosampler vial, dissolve ~1 mg of this compound in 500 µL of a dry, aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane).

  • Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the resulting solution directly into the GC-MS.

Workflow Diagram: GC Troubleshooting

GCTroubleshooting start Problem: No/Poor Peak for Phenol derivatize Is the sample derivatized? start->derivatize check_liner Is the inlet liner deactivated and clean? check_temp Is the injector temperature appropriate? (~250°C) check_liner->check_temp Yes solution_liner Action: Replace with a new, deactivated liner. check_liner->solution_liner No derivatize->check_liner No solution_derivatize Action: Derivatize sample (e.g., silylation). derivatize->solution_derivatize Yes check_column Is the column suitable for active compounds? check_temp->check_column Yes solution_temp Action: Adjust temperature. Avoid excessive heat. check_temp->solution_temp No solution_column Action: Trim column inlet or replace with an inert column. check_column->solution_column No

Caption: A decision tree for troubleshooting GC analysis of phenols.

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is often a more direct method for analyzing this compound as it avoids the volatility and thermal stability issues of GC. However, chromatographic challenges, primarily related to peak shape, still exist.

Frequently Asked Questions (HPLC)

Q1: What is a good starting point for an HPLC method?

A1: A reversed-phase C18 column is the standard choice. A mobile phase gradient using acetonitrile or methanol with acidified water (e.g., 0.1% formic or phosphoric acid) is a robust starting point.[6][7] The acid suppresses the ionization of the phenolic proton, leading to better peak shape and more stable retention times.

Q2: My HPLC peak is broad and tailing. What causes this?

A2: This is typically caused by secondary interactions between the phenolic hydroxyl group and residual, un-capped silanol groups on the surface of the silica-based column packing. Even on high-quality end-capped columns, some active sites can remain. To mitigate this:

  • Lower the Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to your aqueous mobile phase. This keeps the phenol in its neutral, protonated form, minimizing unwanted ionic interactions with the stationary phase.

  • Use a Different Column: Consider a column with a different stationary phase or one that is specifically designed for polar compounds with enhanced shielding of the silica surface.

  • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the initial mobile phase can cause peak distortion.[8]

Q3: My retention time is shifting between injections. How can I fix this?

A3: Retention time instability can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Mobile Phase Fluctuation: Check that your mobile phase composition is consistent and properly degassed.[8] Air bubbles in the pump can cause pressure fluctuations and retention shifts.

  • Temperature Changes: Use a column oven to maintain a constant temperature, as retention is sensitive to temperature variations.

Troubleshooting Guide: HPLC
Problem Potential Cause Recommended Solution
Peak Tailing Secondary silanol interactions with the phenolic group.1. Acidify the mobile phase (e.g., 0.1% Formic Acid). 2. Use a highly end-capped or polar-embedded column. 3. Ensure the sample solvent is compatible with the mobile phase.
Shifting Retention Times Poor column equilibration, temperature fluctuation, or pump issues.[8]1. Increase equilibration time between runs. 2. Use a column oven for stable temperature. 3. Degas mobile phase and prime the pump.
High Backpressure Column or guard column frit blockage; precipitated buffer.1. Replace the guard column. 2. Filter all samples and mobile phases. 3. If pressure is still high, try back-flushing the column (disconnect from detector first).
Split Peaks Partially blocked frit, column void, or injection solvent issue.1. Filter the sample. 2. Dissolve the sample in the initial mobile phase. 3. If the problem persists, the column may be damaged and need replacement.
Recommended HPLC Starting Conditions
Parameter Recommendation
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10-15 minutes
Flow Rate 0.3 - 1.0 mL/min (depending on column ID)
Column Temperature 30 - 40 °C
Detector UV/Vis at ~280 nm
Injection Volume 1 - 10 µL
Workflow Diagram: HPLC Peak Tailing Troubleshooting

HPLCTroubleshooting start Problem: Peak Tailing check_ph Is the mobile phase acidified? (e.g., 0.1% FA/TFA) start->check_ph check_solvent Is the sample dissolved in the initial mobile phase? check_ph->check_solvent Yes solution_ph Action: Add 0.1% acid to the aqueous phase. check_ph->solution_ph No check_column Is the column old or potentially damaged? check_solvent->check_column Yes solution_solvent Action: Re-dissolve sample in mobile phase. check_solvent->solution_solvent No solution_column Action: Try a new column, possibly with a different chemistry. check_column->solution_column Yes

Caption: A logical workflow for diagnosing and fixing peak tailing in HPLC.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the unambiguous structural confirmation of this compound.

Frequently Asked Questions (NMR)

Q1: What are the expected ¹H NMR signals for this compound?

A1: Based on its structure and data from similar compounds, you should expect:

  • Aromatic Protons: Two doublets in the aromatic region (~6.5-7.5 ppm), integrating to 1H each. The exact chemical shifts will depend on the solvent.

  • Methoxy Protons: Two distinct singlets, each integrating to 3H, likely in the range of 3.8-4.0 ppm.[9]

  • Phenolic Proton: A broad singlet that can appear over a wide range (typically 5-9 ppm). Its position is highly dependent on solvent, concentration, and temperature. It may also exchange with residual water in the solvent, making it very broad or even invisible.

Q2: Which deuterated solvent is best?

A2:

  • Chloroform-d (CDCl₃): A good first choice. It is a non-polar solvent that will dissolve the compound well. The phenolic -OH proton will be visible.

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): A more polar solvent. It is excellent for ensuring the phenolic -OH proton is sharp and clearly visible, typically at a higher chemical shift (>9 ppm), as DMSO is a strong hydrogen bond acceptor.

Q3: I see extra small peaks in my spectrum. Are they impurities?

A3: It's possible. First, check if the peaks correspond to common solvents (e.g., residual ethyl acetate, dichloromethane). If not, they could be starting materials from the synthesis or byproducts. For example, if the starting material was 2,3-dimethoxyphenol, you might see signals for that compound. Integration of the peaks relative to your product can give an estimate of purity.

Section 4: Mass Spectrometry (MS)

MS is critical for confirming the molecular weight and elemental composition.

Frequently Asked Questions (MS)

Q1: What is the best ionization technique for LC-MS?

A1: Electrospray Ionization (ESI) is ideal. Given the acidic nature of the phenol, negative ion mode (ESI-) is highly recommended. You should expect to see a strong signal for the deprotonated molecule, [M-H]⁻, at m/z 231/233. Positive ion mode may yield weaker signals corresponding to [M+H]⁺ or [M+Na]⁺.

Q2: How can I be certain my compound contains one bromine atom?

A2: High-resolution mass spectrometry (HRMS) is the definitive technique. However, even with low-resolution MS, the isotopic signature of bromine is unmistakable. Look for two peaks of almost identical height separated by 2 m/z units (e.g., 231 and 233).[4][10] This is due to the natural abundance of the two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This 1:1 isotopic pattern is a hallmark of a monobrominated compound.

Section 5: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the key functional groups present in the molecule.

Frequently Asked Questions (FTIR)

Q1: What are the key absorption bands I should look for?

A1: For this compound, the key signals are:

  • O-H Stretch (Phenol): A strong, broad band typically centered around 3200-3500 cm⁻¹. Its breadth is due to hydrogen bonding.[11]

  • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while the methoxy C-H stretches will be just below 3000 cm⁻¹ (approx. 2850-2950 cm⁻¹).

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Ether & Phenol): Strong bands in the 1000-1300 cm⁻¹ region. You will likely see distinct stretches for the aryl-alkyl ether and the aryl-O bond of the phenol.[12]

  • C-Br Stretch: This will appear in the fingerprint region, typically below 600 cm⁻¹.[12]

References

  • r/analyticalchemistry. (2024). Troubleshooting halogenated phenols and anisoles in GC-MS. [Online Forum Post].
  • Restek. (n.d.). Troubleshooting Guide.
  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... [Scientific Diagram].
  • The Royal Society of Chemistry. (n.d.).
  • Sun, W., Lin, H., Zhou, W., & Li, Z. (n.d.). Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. The Royal Society of Chemistry.
  • SyTracks. (n.d.). This compound.
  • ChemicalBook. (n.d.). 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE(20035-41-0) 13C NMR spectrum.
  • PrepChem.com. (n.d.). Synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde.
  • Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 4-Bromo-2-methoxyphenol: A Technical Guide.
  • Covaci, A., et al. (2007). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.
  • ResearchGate. (n.d.). GC-MS and GC-IRD studies on brominated dimethoxyamphetamines: regioisomers related to 4-Br-2,5-DMA (DOB). [Request for PDF].
  • Scribd. (n.d.). GC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Beilstein Journals. (n.d.).
  • ResearchGate. (n.d.). Mass spectra of the oxidation products of 2,6-dimethoxyphenol during... [Scientific Diagram].
  • Google Patents. (n.d.). A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.
  • Semantic Scholar. (n.d.).
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:114605-75-3.
  • Sigma-Aldrich. (n.d.). This compound | 114605-75-3.
  • Sigma-Aldrich. (n.d.). This compound | 114605-75-3.
  • Semantic Scholar. (n.d.).
  • Google Patents. (n.d.). CN106631714A - Method for synthesizing 2,6-dimethoxyphenol.
  • SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
  • ResearchGate. (n.d.). FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2 R ,3 S... [Scientific Diagram].
  • PubMed. (2004). FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone.
  • U.S. Environmental Protection Agency. (2007).
  • ResearchGate. (n.d.). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. [Request for PDF].
  • SIELC Technologies. (2018). 3-Bromo-6-methoxy-1-(4-nitrophenoxy)benzene.
  • NIST. (n.d.). Phenol, 2,6-dimethoxy-. NIST WebBook.
  • SIELC Technologies. (n.d.). Separation of 1-Bromo-2,5-dimethoxy-3-nitrobenzene on Newcrom R1 HPLC column.
  • SpectraBase. (n.d.). 6-bromo-N-(3-methoxypropyl)-2-(4-methylphenyl)-4-quinolinecarboxamide - Optional[1H NMR] - Spectrum.
  • ChemicalBook. (n.d.). 2,6-Dimethoxyphenol(91-10-1) 1H NMR spectrum.
  • SpectraBase. (n.d.). 6-Bromo-3-(2-methyl-2,3-dihydrobenzo[d]thiazol-2-yl)-2Hchromen-2-one - Optional[FTIR] - Spectrum.
  • ResearchGate. (2023). (PDF) Structural Characterization, and Computational Analysis of (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one.
  • NIST. (n.d.). Phenol, 2,6-dimethoxy-4-(2-propenyl)-. NIST WebBook.
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Validation & Comparative

A Researcher's Guide to the Synthesis and Structural Validation of 6-Bromo-2,3-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide delves into the synthetic pathways leading to 6-Bromo-2,3-dimethoxyphenol, offering a comparative analysis of methodologies and the critical techniques for structural verification. By examining the nuances of electrophilic aromatic substitution on a highly activated phenol ring, we aim to equip researchers with the knowledge to not only replicate these syntheses but also to troubleshoot and adapt them for their specific needs. The core of this guide is built on the principles of scientific integrity, providing robust experimental data and clear, logical workflows to ensure confidence in the final product.

I. Synthetic Strategies: A Comparative Overview

The introduction of a bromine atom onto the aromatic ring of 2,3-dimethoxyphenol presents a classic challenge in regioselectivity. The presence of three activating groups—a hydroxyl and two methoxy groups—renders the aromatic ring highly susceptible to electrophilic attack. The key to a successful synthesis lies in controlling the reaction conditions to favor the desired C-6 isomer and avoid the formation of di- or poly-brominated byproducts.

Two primary synthetic routes are considered here:

  • Direct Bromination of 2,3-dimethoxyphenol: This is the most straightforward approach, but it requires careful control of the brominating agent and reaction conditions to achieve mono-substitution at the desired position.

  • A Two-Step Synthesis via 6-Bromo-2,3-dimethoxybenzaldehyde: This method involves the bromination of a less activated precursor, 2,3-dimethoxybenzaldehyde, followed by conversion of the aldehyde functionality to a hydroxyl group. This can offer greater control over regioselectivity.

Proposed Synthesis: Direct Bromination of 2,3-dimethoxyphenol

Reaction Scheme:

Caption: Proposed direct bromination of 2,3-dimethoxyphenol.

Experimental Protocol (Proposed):

  • Dissolve 2,3-dimethoxyphenol (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • NBS as Brominating Agent: NBS is a milder and more selective brominating agent than molecular bromine (Br₂), reducing the likelihood of over-bromination on the electron-rich phenol ring.

  • Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that can facilitate the reaction without participating in it.

  • Low Temperature: Initiating the reaction at a low temperature helps to control the reaction rate and improve selectivity.

Alternative Synthesis: A Two-Step Approach via an Aldehyde Intermediate

This strategy offers a more controlled route to the target molecule. The electron-withdrawing nature of the aldehyde group in 2,3-dimethoxybenzaldehyde deactivates the aromatic ring compared to the corresponding phenol, allowing for more selective bromination. A subsequent oxidation reaction then converts the aldehyde to the desired phenol.

Reaction Scheme:

Caption: Two-step synthesis of this compound.

Experimental Protocol (Step 1: Bromination of 2,3-dimethoxybenzaldehyde): [1]

  • Dissolve 2,3-dimethoxybenzaldehyde (3.0 g, 18 mmol) in dimethylformamide (DMF) (80 mL).

  • Add a solution of NBS (4.8 g, 27 mmol) in DMF (100 mL) dropwise over 30 minutes.

  • Stir the solution for 48 hours at room temperature.

  • Pour the reaction mixture into ice water (500 mL).

  • Collect the resulting precipitate by filtration and wash thoroughly with water to yield 6-bromo-2,3-dimethoxybenzaldehyde.

Experimental Protocol (Step 2: Conversion of Aldehyde to Phenol):

Two common methods for this transformation are the Baeyer-Villiger oxidation and the Dakin reaction.

  • Baeyer-Villiger Oxidation: This reaction uses a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert the aldehyde to a formate ester, which is then hydrolyzed to the phenol.[2][3]

  • Dakin Reaction: This method is specific for ortho- or para-hydroxybenzaldehydes and uses hydrogen peroxide in a basic solution to achieve the oxidation.[4] While 6-bromo-2,3-dimethoxybenzaldehyde is not a hydroxybenzaldehyde, this reaction highlights a relevant transformation.

A generalized protocol for the Baeyer-Villiger oxidation is as follows:

  • Dissolve 6-bromo-2,3-dimethoxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add m-CPBA (1.1-1.5 eq) and a buffer such as sodium bicarbonate.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by washing with a solution of sodium sulfite and then sodium bicarbonate.

  • The resulting formate ester can be hydrolyzed to the phenol under basic conditions (e.g., with sodium hydroxide).

II. Structural Validation: A Multi-technique Approach

Confirming the structure of the synthesized this compound is paramount. A combination of spectroscopic techniques provides unambiguous evidence for the correct isomer and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the substitution pattern on the aromatic ring. For this compound, we expect to see two doublets in the aromatic region, corresponding to the two adjacent protons. The hydroxyl proton will appear as a broad singlet, and the two methoxy groups will each give a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.

Reference Data for a Closely Related Compound: 6-Bromo-2,3-dimethoxybenzaldehyde [1]

¹H NMR (400 MHz, CDCl₃) δ (ppm) Multiplicity Integration Assignment
Aldehyde-H10.31s1HCHO
Aromatic-H7.31d, J = 8.7 Hz1HH-5
Aromatic-H6.94d, J = 8.7 Hz1HH-4
Methoxy-H3.91s3HOCH₃
Methoxy-H3.87s3HOCH₃
¹³C NMR (100 MHz, CDCl₃) δ (ppm) Assignment
Carbonyl-C190.4C=O
Aromatic-C152.8C-O
Aromatic-C152.1C-O
Aromatic-C129.3C-H
Aromatic-C128.7C-H
Aromatic-C117.6C-Br
Aromatic-C112.8C
Methoxy-C62.3OCH₃
Methoxy-C56.2OCH₃

Note: The assignments for the aromatic protons and carbons are based on typical chemical shift values and coupling constants.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₈H₉BrO₃), the expected monoisotopic mass is approximately 231.97 g/mol .[5] The presence of a bromine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in roughly a 1:1 ratio).

Predicted Mass Spectrometry Data: [4]

Adduct m/z
[M+H]⁺232.98079
[M+Na]⁺254.96273
[M-H]⁻230.96623
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for this compound include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹ for the methoxy groups.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch: Strong bands in the 1000-1300 cm⁻¹ region for the ether and phenol C-O bonds.

  • C-Br stretch: A band in the 500-600 cm⁻¹ region.

Reference IR Data for 6-Bromo-2,3-dimethoxybenzaldehyde: [1]

  • 1685 cm⁻¹ (C=O stretch)

  • 1570 cm⁻¹ (C=C stretch, aromatic)

  • 1468 cm⁻¹ (C=C stretch, aromatic)

III. Comparative Analysis with Alternative Methods

While the proposed synthesis routes are robust, it is valuable to consider alternative bromination methods to understand the broader context and potential for optimization.

Method Brominating Agent Solvent/Conditions Advantages Disadvantages
Proposed Direct NBSAcetonitrileMild, selectivePotential for over-bromination if not controlled
Two-Step NBS, then m-CPBA/H₂O₂DMF, then CH₂Cl₂/baseHigh regioselectivityLonger synthetic route
Classical Br₂Acetic acidInexpensiveLess selective, hazardous reagent
Catalytic NBS/p-TsOHMethanolHigh yields for some phenolsCatalyst may be required

IV. Conclusion

The synthesis of this compound can be approached through either direct bromination of the corresponding phenol or a more controlled two-step sequence via the aldehyde. The choice of method will depend on the desired level of control over regioselectivity and the scale of the reaction. Rigorous structural validation using a combination of NMR, MS, and IR spectroscopy is essential to confirm the identity and purity of the final product. The comparative data and protocols presented in this guide provide a solid foundation for researchers to successfully synthesize and validate this important chemical building block.

References

  • Menzek, A., Şahin, E., & Göksu, S. (2009). First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. ARKIVOC, 2009(xiv), 75-87.
  • Silva, A. M. G., et al. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 31(9), 1877-1887.
  • von Baeyer, A., & Villiger, V. (1899). Einwirkung des Caro'schen Reagens auf Ketone. Berichte der deutschen chemischen Gesellschaft, 32(3), 3625-3633.
  • Dakin, H. D. (1909). The oxidation of hydroxy- and dihydroxy-benzaldehydes. American Chemical Journal, 42(5), 477-498.
  • Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]

  • PubChemLite. This compound. [Link]

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A Researcher's Guide to the Spectroscopic Differentiation of Bromophenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

The precise identification of isomers is a cornerstone of chemical synthesis, drug development, and materials science.[1] Positional isomers, such as the ortho-, meta-, and para- forms of bromophenol, possess the same molecular formula but distinct physical, chemical, and biological properties stemming from the unique spatial arrangement of their functional groups.[2] Consequently, the ability to unambiguously distinguish between these isomers is not merely an academic exercise but a critical requirement for quality control, reaction monitoring, and mechanistic studies.

This guide provides an in-depth comparative analysis of the spectroscopic signatures of 2-bromophenol (ortho), 3-bromophenol (meta), and 4-bromophenol (para). We will delve into the principles and practical application of four primary spectroscopic techniques: UV-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). By synthesizing technical theory with experimental data, this guide will equip researchers with the framework to confidently identify and characterize these important chemical entities.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Theoretical Basis: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. In aromatic compounds like phenols, the key transitions are typically π → π* within the benzene ring. The position of substituents alters the electronic density of the ring, thereby influencing the energy required for these transitions. Both the hydroxyl (-OH) group (an activating, electron-donating group) and the bromine (-Br) atom (a deactivating, electron-withdrawing group via induction but electron-donating via resonance) affect the absorption maximum (λmax).[3] The relative positions of these two groups in the o-, m-, and p- isomers create subtle but measurable differences in their UV-Vis spectra.[4]

Comparative Analysis: The para-isomer, with substituents at opposite ends of the ring, often exhibits the most significant shift in λmax compared to phenol due to the extended conjugation. The ortho-isomer may show altered absorption due to potential intramolecular hydrogen bonding and steric effects. The meta-isomer's electronic effects are generally less pronounced.

Isomerλmax (in Ethanol/Methanol)Reference
2-Bromophenol (ortho) ~274 nm, ~280 nm[4]
3-Bromophenol (meta) ~274 nm, ~282 nm[5]
4-Bromophenol (para) ~280 nm, ~286 nm[6]
Experimental Protocol: UV-Vis Spectrum Acquisition
  • Solvent Selection: Choose a UV-grade solvent in which the sample is soluble and that does not absorb in the region of interest (typically >220 nm). Methanol or ethanol are common choices for phenols.

  • Sample Preparation:

    • Prepare a stock solution of the bromophenol isomer at a concentration of approximately 1 mg/mL in the chosen solvent.

    • From the stock solution, prepare a dilute working solution (e.g., 10-50 µg/mL) to ensure the absorbance reading falls within the instrument's linear range (typically 0.1 - 1.0 AU).

  • Instrument Setup:

    • Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as the blank.

    • Fill the second cuvette with the prepared sample solution.

  • Data Acquisition:

    • Calibrate the spectrophotometer by running a baseline scan with the blank cuvette.

    • Acquire the absorption spectrum of the sample from approximately 200 nm to 400 nm.

    • Identify and record the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy: The Vibrational Fingerprint

Theoretical Basis: IR spectroscopy probes the vibrational frequencies of molecular bonds. The key to differentiating aromatic isomers lies in the "fingerprint region" (below 1500 cm⁻¹), specifically the out-of-plane C-H bending vibrations between 900 cm⁻¹ and 680 cm⁻¹. The pattern of these absorption bands is highly characteristic of the substitution pattern on the benzene ring.[7][8][9]

Causality of Diagnostic Bands: The out-of-plane C-H "wagging" vibrations are coupled, and the frequencies of these coupled vibrations are determined by the number of adjacent hydrogen atoms on the ring.[10] Each isomer presents a unique arrangement of adjacent hydrogens, leading to a distinct and predictable IR absorption pattern in this region.[7][11]

Comparative Analysis: The most reliable distinctions between the bromophenol isomers are found in their out-of-plane bending bands.

IsomerKey Diagnostic IR Bands (cm⁻¹)Description
2-Bromophenol (ortho) ~750 (strong)Characteristic of 1,2-disubstitution (4 adjacent H's).[8][10]
3-Bromophenol (meta) ~680 (strong), ~770 (strong)Characteristic of 1,3-disubstitution (3 adjacent H's, 1 isolated H).[8][10]
4-Bromophenol (para) ~825 (strong)Characteristic of 1,4-disubstitution (2 sets of 2 adjacent H's).[8][10]

Other important bands include the O-H stretch (broad, ~3200-3600 cm⁻¹), C-O stretch (~1200 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹).[9] While present in all isomers, they are less useful for differentiation than the C-H bending modes.

Experimental Protocol: Acquiring an FTIR Spectrum (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid bromophenol sample with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Label the significant peaks, paying close attention to the 900-680 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Blueprint

Theoretical Basis: NMR spectroscopy provides the most detailed structural information. The chemical environment of each nucleus (¹H and ¹³C) determines its resonance frequency (chemical shift, δ). The electronic effects of the -OH and -Br substituents deshield or shield nearby nuclei, causing their signals to shift downfield or upfield, respectively.[12][13] Furthermore, spin-spin coupling between non-equivalent neighboring protons results in signal splitting (multiplicity), which reveals connectivity. The magnitude of this interaction is the coupling constant (J), and it is distance and angle-dependent.[14]

Comparative Analysis: The symmetry and substitution pattern of each isomer gives rise to a unique and definitive NMR spectrum.

¹H NMR Comparison
IsomerAromatic ProtonsExpected Pattern
2-Bromophenol (ortho) 4 unique protonsFour distinct signals in the aromatic region (~6.7-7.5 ppm), each with complex splitting (multiplets).
3-Bromophenol (meta) 4 unique protonsFour distinct signals, often appearing as a triplet, two doublets of doublets, and a singlet-like peak, depending on resolution.[15]
4-Bromophenol (para) 2 sets of equivalent protonsHighly symmetric pattern. Two signals, each appearing as a doublet (an AA'BB' system), due to ortho-coupling between the two sets of protons.[13][16]
¹³C NMR Comparison
IsomerAromatic CarbonsExpected Number of Signals
2-Bromophenol (ortho) 6 unique carbons6 distinct signals.
3-Bromophenol (meta) 6 unique carbons6 distinct signals.
4-Bromophenol (para) 4 unique carbons (due to symmetry)4 distinct signals.
Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the bromophenol isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • ¹H NMR Acquisition:

    • Place the sample in the NMR spectrometer and allow it to equilibrate to the magnet's temperature.

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire the spectrum using appropriate parameters (e.g., 90° pulse, 1-2 second relaxation delay, 8-16 scans).

    • Process the data: apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the TMS signal (δ 0.00 ppm).

    • Integrate the signals and analyze the multiplicities and coupling constants.

  • ¹³C NMR Acquisition:

    • Use the same sample.

    • Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (hundreds to thousands) due to the low natural abundance of ¹³C.[17]

    • Process and reference the spectrum similarly to the ¹H spectrum (the CDCl₃ solvent signal at δ 77.16 ppm is often used as a secondary reference).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Theoretical Basis: In Electron Ionization (EI) Mass Spectrometry, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•).[18] This ion, along with fragments formed from its decomposition, are separated by their mass-to-charge ratio (m/z).[19] A key feature for halogenated compounds is the isotopic distribution. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[20][21] This results in a characteristic "doublet" peak for the molecular ion (M and M+2) and any bromine-containing fragments, where both peaks are of almost equal height.[22]

Comparative Analysis: All three bromophenol isomers will show the same molecular ion doublet at m/z 172 and 174.

Primary Fragmentation Pathways:

  • Loss of -Br radical: [M - Br]⁺ leads to a fragment at m/z 93.

  • Loss of Carbon Monoxide: [M - CO]⁺• is a common fragmentation for phenols, leading to a fragment doublet at m/z 144/146.

  • Loss of HBr: [M - HBr]⁺• can also occur, leading to a fragment at m/z 92.

While the primary fragments are often the same, the relative intensities of these fragments can sometimes differ slightly between isomers, reflecting minor differences in the stability of the precursor ions.[23] However, distinguishing positional isomers by EI-MS fragmentation patterns alone can be challenging and is less definitive than IR or NMR spectroscopy.[7]

m/zProposed FragmentIsotopic Pattern
172/174 [C₆H₅BrO]⁺• (Molecular Ion)1:1 Doublet
144/146 [C₅H₅Br]⁺•1:1 Doublet
93 [C₆H₅O]⁺Singlet
65 [C₅H₅]⁺Singlet
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumental Setup:

    • Gas Chromatograph (GC): Use a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program to separate the isomers if analyzing a mixture (e.g., start at 80°C, ramp to 250°C).

    • Mass Spectrometer (MS): Operate in Electron Ionization (EI) mode at 70 eV. Set the mass scan range from m/z 40 to 250.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC.

    • The compound will travel through the column and enter the MS detector.

    • Acquire the mass spectrum for the chromatographic peak corresponding to the bromophenol isomer.

    • Analyze the molecular ion and the fragmentation pattern, paying close attention to the bromine isotope signature.

Integrated Strategy and Conclusion

While each technique provides valuable data, a combined approach ensures the most reliable identification of a bromophenol isomer. The following workflow illustrates a logical strategy for analysis.

G cluster_0 Initial Analysis cluster_1 Definitive Isomer Identification Unknown Unknown Bromophenol Isomer Sample MS Mass Spectrometry (GC-MS) Unknown->MS Confirm MW & Presence of Br IR IR Spectroscopy MS->IR Analyze C-H Bending (900-680 cm-1) NMR 1H & 13C NMR Spectroscopy MS->NMR Analyze Symmetry, Splitting & Number of Signals Result Isomer Identified IR->Result e.g., ~825 cm-1 band -> para-isomer NMR->Result e.g., 4 13C signals -> para-isomer

Caption: Logical workflow for the spectroscopic identification of a bromophenol isomer.

References

  • Spectroscopic Dissection: A Comparative Guide to the Isomers of Bromo-methyl-nitrophenol. (n.d.). Benchchem.
  • An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3-Dibromophenol. (n.d.). Benchchem.
  • NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE.
  • NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle.
  • Standard Operating Procedures (SOP) for the Spectrophotometric Determination of Phenolic Compounds Contained in Plant Samples. (2016). ResearchGate.
  • A para- to meta-isomerization of phenols. (2024, April 17). PubMed.
  • SUPPORTING INFORMATION FOR. (n.d.).
  • Figure S2. (a) Comparison of the IR spectra of the ortho-, meta-and... (n.d.). ResearchGate.
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  • 3-Bromophenol(591-20-8) 1H NMR. (n.d.). ChemicalBook.
  • 4-Bromophenol(106-41-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • The Interplay of Electronic and Steric Effects on the Phenol Ring: A Technical Guide for Researchers. (n.d.). Benchchem.
  • mass spectra - fragmentation patterns. (n.d.). Chemguide.
  • 4-Bromophenol. (n.d.). PubChem.
  • Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. (n.d.).
  • FTIR-17 || IR spectrum of aromatic molecules || Distinction b/w ortho, meta & para | IR. (2023, February 20). YouTube.
  • Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. (n.d.). ChemRxiv.
  • 3-Bromophenol. (n.d.). PubChem.
  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Save My Exams.
  • 10 Typical IR Absorptions of Aromatic Compounds. (n.d.).
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (n.d.).
  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. (n.d.). Analyst (RSC Publishing).
  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (n.d.). CHEMISTRY 1000.
  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018, September 20).
  • 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).

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A Comparative Guide to Electrophilic Partners in Synthesis: The Case for 6-Bromo-2,3-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the intricate landscape of modern organic synthesis, the selection of an appropriate electrophile is a critical decision that dictates reaction efficiency, functional group tolerance, and overall synthetic strategy. Among the vast arsenal of aryl halides and pseudohalides available to chemists, 6-Bromo-2,3-dimethoxyphenol stands out as a uniquely versatile and functionally dense building block. Its structure, featuring a moderately reactive bromine atom, a nucleophilic hydroxyl group, and two electron-donating methoxy substituents, offers a compelling combination of attributes for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and natural product synthesis.

This guide provides an in-depth comparison of this compound with other common classes of electrophiles—namely aryl chlorides, iodides, and triflates. We will move beyond simple reactivity trends to explore the causality behind experimental choices, offering field-proven insights into how the subtle interplay of electronics, sterics, and reaction kinetics can be leveraged to achieve specific synthetic outcomes. The discussion is supported by experimental data and detailed protocols, providing a practical framework for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Electrophilic and Nucleophilic Duality of this compound

The reactivity of this compound is governed by the electronic contributions of its substituents. The two methoxy groups (–OCH₃) and the hydroxyl group (–OH) are strong electron-donating groups, activating the benzene ring towards electrophilic aromatic substitution.[1][2] However, in the context of cross-coupling reactions, the key reactive site is the carbon-bromine bond. The bromine atom serves as a reliable electrophilic handle for transition metal-catalyzed transformations.[3] This duality—an electron-rich aromatic core paired with a C(sp²)–Br bond ripe for oxidative addition—is central to its utility. This is particularly evident in the synthesis of complex scaffolds like dibenzo[b,f]oxepines, where it can act as a key precursor.[4][5][6][7]

Performance in Key Synthetic Transformations: A Comparative Analysis

The true measure of an electrophile's utility is its performance in the crucible of a chemical reaction. Here, we compare this compound against its common counterparts in the workhorse reactions of modern synthesis: palladium-catalyzed cross-coupling and copper-catalyzed etherification.

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling is arguably the most powerful tool for C-C and C-N bond formation.[3][8] The choice of halide or pseudohalide is paramount, as it directly influences the rate-determining oxidative addition step.

Comparison Overview: Aryl Halides vs. Aryl Triflates

The general reactivity trend for aryl electrophiles in palladium-catalyzed coupling reactions is: I > OTf > Br >> Cl .[9]

  • Aryl Iodides: While highly reactive, they are often more expensive, less stable, and can introduce unwanted side reactions. Their high reactivity is not always necessary and can sometimes be detrimental to selectivity in complex molecules.

  • Aryl Chlorides: These are cost-effective and widely available but are the least reactive. Their activation typically requires more specialized and often expensive catalytic systems (e.g., bulky, electron-rich phosphine ligands) and higher reaction temperatures, which can limit functional group compatibility.

  • Aryl Triflates (OTf): Derived from phenols, triflates are excellent electrophiles due to the exceptional leaving group ability of the trifluoromethanesulfonate anion.[10] Their reactivity often surpasses that of bromides. However, their synthesis requires an additional step from the corresponding phenol and the use of expensive triflic anhydride or related reagents.

  • Aryl Bromides (e.g., this compound): Aryl bromides represent the "goldilocks" choice for many applications. They offer a robust balance of reactivity, stability, and cost.[3] They are significantly more reactive than chlorides, allowing for milder reaction conditions, yet are more stable and economical than iodides and triflates.

The following diagram illustrates a decision-making workflow for selecting an appropriate electrophile for cross-coupling reactions.

G start Start: Need for Cross-Coupling reactivity High Reactivity Needed? start->reactivity mild_cond Mild Conditions Required? reactivity->mild_cond No iodide Use Aryl Iodide (High Reactivity, High Cost) reactivity->iodide Yes cost Cost Sensitive? stability Precursor Stability Critical? cost->stability No chloride Use Aryl Chloride (Low Reactivity, Low Cost) cost->chloride Yes triflate Use Aryl Triflate (High Reactivity, Moderate Cost) stability->triflate No bromide Use Aryl Bromide (Balanced Reactivity & Cost) stability->bromide Yes mild_cond->cost Yes mild_cond->bromide No

Caption: Decision workflow for electrophile selection in cross-coupling.

Experimental Data Summary

The table below summarizes typical conditions and outcomes for a generic Suzuki-Miyaura coupling of an aryl electrophile with phenylboronic acid, highlighting the practical differences.

Electrophile ClassTypical Catalyst SystemTemp. (°C)Time (h)Typical Yield (%)Key AdvantageKey Disadvantage
Aryl Chloride Pd₂(dba)₃ / SPhos100-12012-2470-90Low CostHarsh Conditions, Ligand Cost
This compound Pd(PPh₃)₄ or PdCl₂(dppf)80-1002-885-98Balanced Reactivity & Stability Moderate Cost
Aryl Iodide Pd(PPh₃)₄RT-800.5-4>90High ReactivityHigh Cost, Instability
Aryl Triflate Pd(OAc)₂ / PPh₃RT-801-6>90High Reactivity, from PhenolsReagent Cost, Extra Step

Data compiled from established principles of cross-coupling reactivity.[9][11]

Copper-Catalyzed Ullmann Ether Synthesis

The synthesis of diaryl ethers via Ullmann condensation is a classic transformation where bromophenols are frequently employed. The reaction involves the coupling of an aryl halide with a phenol, typically in the presence of a copper catalyst and a base.

In this context, this compound is particularly well-suited. The presence of the free hydroxyl group allows it to potentially act as the nucleophilic partner after deprotonation. However, when reacting with another alcohol, its C-Br bond serves as the electrophilic site. The reactivity of the C-X bond in Ullmann-type reactions follows the same general trend as in Pd-coupling (I > Br > Cl).[4] Therefore, this compound again provides a reliable and moderately reactive substrate, avoiding the sluggishness of aryl chlorides and the higher cost of aryl iodides.

Experimental Protocols: A Practical Guide

To illustrate the practical application and reliability of this compound, we provide a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the synthesis of 6-phenyl-2,3-dimethoxyphenol.

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Add this compound, Phenylboronic Acid, and K₂CO₃ to a flame-dried flask. B 2. Purge flask with Argon. A->B C 3. Add Pd(PPh₃)₄ catalyst. B->C D 4. Add degassed Dioxane/H₂O solvent. C->D E 5. Heat mixture to 90°C with vigorous stirring. D->E F 6. Monitor reaction by TLC (approx. 4-6 hours). E->F G 7. Cool to RT, dilute with EtOAc, and wash with H₂O and brine. F->G H 8. Dry organic layer (Na₂SO₄), filter, and concentrate. G->H I 9. Purify by column chromatography (Hexane/EtOAc). H->I

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, phenylboronic acid, and finely ground potassium carbonate.

  • Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Causality Checkpoint: The use of a biphasic dioxane/water system with a base like K₂CO₃ is crucial. The water helps to dissolve the inorganic base, facilitating the transmetalation step of the catalytic cycle, which is often rate-limiting. The choice of 90 °C is a moderate temperature suitable for the reactivity of the aryl bromide, ensuring complete reaction without promoting significant catalyst decomposition.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-phenyl-2,3-dimethoxyphenol.

Self-Validation: The successful formation of the product, confirmed by NMR and MS analysis, with high yield and minimal side products validates the chosen conditions and the reliability of this compound as an electrophilic partner.

Conclusion

While no single electrophile is universally superior, This compound establishes itself as a strategic and highly effective choice for a broad range of synthetic applications. It occupies a valuable middle ground in reactivity, circumventing the often harsh conditions required for aryl chlorides and the higher costs or instability associated with aryl iodides and triflates. Its true power lies in its functional density, offering both a reliable electrophilic C-Br bond for cross-coupling and a nucleophilic hydroxyl group for subsequent derivatization. This combination allows for the rapid construction of molecular complexity from a single, commercially available precursor, making it an invaluable tool for researchers aiming to synthesize novel compounds with efficiency and precision.

References

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  • Dibenzo[b,f]oxepines: Syntheses and applications. A review.
  • Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors.
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  • Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Applic
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A Comparative Guide to the Biological Activity of 6-Bromo-2,3-dimethoxyphenol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, halogenated phenolic compounds represent a class of molecules with significant therapeutic potential. The introduction of a bromine atom into a phenolic scaffold can dramatically alter its electronic properties, lipophilicity, and metabolic stability, often enhancing its biological activity.[1] This guide provides a comprehensive comparative analysis of 6-Bromo-2,3-dimethoxyphenol, a synthetic organic compound, against its structural analogs.[2][3]

While direct experimental data on this compound is limited, its core structure—a brominated guaiacol (2-methoxyphenol) derivative—provides a strong basis for predicting its bioactivity. By examining structurally related methoxyphenols and bromophenols, we can infer its potential efficacy and guide future research. This document synthesizes available data on analogs to build a framework for evaluating this compound's potential as an antimicrobial, antioxidant, cytotoxic, and enzyme-inhibiting agent. The insights presented herein are intended to provide researchers and drug development professionals with a robust, data-driven foundation for further investigation.

Comparative Analysis of Biological Activities

The biological profile of this compound can be hypothesized by dissecting the contributions of its key structural motifs: the phenol group, the two methoxy groups, and the bromine atom. The following sections compare quantitative data from structurally related compounds to build a predictive profile.

Antimicrobial Activity

Bromophenols, particularly those found in marine organisms like red algae, are well-documented for their potent antibacterial properties.[4][5] The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymes. The presence of bromine is thought to enhance lipophilicity, facilitating passage through the bacterial cell wall.

A comparative study of bromophenol derivatives revealed significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] For instance, 3-bromo-2,6-dihydroxyacetophenone showed pronounced anti-S. aureus activity and also inhibited biofilm formation, a key virulence factor.[4][6] Analogs of this compound, such as various brominated phenoxyphenols, have also demonstrated the ability to kill persistent and biofilm-incorporated MRSA cells.[7]

Table 1: Comparative Antimicrobial Activity of Bromophenol Analogs

Compound/Analog Target Organism Activity Metric (MIC) Reference
3-bromo-2,6-dihydroxyacetophenone S. aureus & MRSA Good activity (zone of inhibition) [6]
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether Gram-positive & Gram-negative bacteria < 70 µg/mL [5][8]
Pentabromophenol (PBP) S. aureus Lower than ciprofloxacin (1 µg/mL) [7]
1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one Staphylococcus epidermidis 16 µg/mL [9]

| Eugenol (4-allyl-2-methoxyphenol) | Staphylococcus aureus | IC50: 0.75 mM |[10] |

The data suggests that the bromophenol scaffold is a strong predictor of antibacterial efficacy. The dimethoxy substitution in this compound may further modulate this activity by altering the compound's solubility and interaction with bacterial targets.

Antioxidant Activity

Phenolic compounds are renowned antioxidants, primarily due to the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals. The presence and position of other substituents, like methoxy groups, can fine-tune this activity. Methoxyphenols and their derivatives have been extensively studied for their radical-scavenging capabilities.[11][12]

The antioxidant potential of these compounds is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS) radical scavenging assays.[13][14][15] Studies on various 2-methoxyphenols show a direct relationship between their structure and their ability to scavenge radicals.[11] For example, dimerization of methoxyphenols can enhance radical-scavenging activity.[16] Bromophenols isolated from marine algae also exhibit significant DPPH radical scavenging activities, often more potent than the synthetic antioxidant butylated hydroxytoluene (BHT).[5]

Table 2: Comparative Antioxidant Activity of Phenolic Analogs

Compound/Analog Assay Activity Metric (IC50) Reference
2,3,6-tribromo-4,5-dihydroxybenzyl alcohol DPPH Radical Scavenging < 10 µM [17]
3,4-dihydroxy-2,5,6-tribromobenzyloxy derivatives DPPH Radical Scavenging 7.5 - 24.7 µM [5]
2-allyl-4-methoxyphenol Anti-DPPH Radical Activity Higher than eugenol [13]
3,4-dimethoxyphenol DPPH Radical Scavenging 63.73 µg/ml (as part of a fraction) [18]

| Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) | DPPH Radical Scavenging | Better than its Schiff bases |[19] |

Based on these analogs, this compound is expected to possess notable antioxidant properties. The interplay between the electron-donating methoxy groups and the electron-withdrawing bromine atom on the phenolic ring will be a key determinant of its radical-scavenging potential.

Cytotoxic Activity

The evaluation of cytotoxicity is a critical step in drug development, particularly for identifying novel anticancer agents. The structure of this compound shares features with compounds known to exhibit cytotoxic effects against various cancer cell lines.[20] The introduction of bromine into a methoxy-stilbene structure, for example, has been shown to have a varied but sometimes potent effect on anticancer activity.[21]

The mechanism of cytotoxicity for such compounds often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.[10][22]

Table 3: Comparative Cytotoxic Activity of Analogs

Compound/Analog Cell Line Activity Metric (GI50 / IC50) Reference
3-bromo-3′,4′,5′,4-tetramethoxy-trans-stilbene Pancreas (BXPC-3) 0.34 µg/mL [21]
3-bromo-3′,4′,5′,4-tetramethoxy-trans-stilbene Neuroblastoma (SK-N-SH) 0.40 µg/mL [21]
N-(2-bromo-4,5-dimethoxyphenyl) derivatives Breast (MCF7) Potent activity reported [20]
Dehydrodiisoeugenol Human Submandibular Gland (HSG) Potent cytotoxicity [11]

| 3,4-dimethoxyphenol | HeLa, U2OS | IC50: 67.03 µg/ml (HeLa), 207.40 µg/ml (U2OS) |[18] |

These findings suggest a strong rationale for investigating the cytotoxic potential of this compound, particularly against breast and pancreatic cancer cell lines.

Enzyme Inhibition

Enzyme inhibition is a primary mechanism for many therapeutic drugs.[23] Bromophenols, in particular, have been identified as potent inhibitors of several enzymes, including protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, and tyrosinase, which are relevant targets for diabetes and hyperpigmentation disorders.[17][24]

The inhibitory activity is highly dependent on the substitution pattern of the phenol ring.[17][24] The number and position of bromine atoms and hydroxyl groups are critical for binding to the enzyme's active site.[17]

Table 4: Comparative Enzyme Inhibitory Activity of Bromophenol Analogs

Compound/Analog Target Enzyme Activity Metric (IC50) Reference
Bis-(2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether) PTP1B 5.29 µM [17]
Bis-(2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether) α-glucosidase ~30-110x higher than acarbose [17]
2,3-dibromo-4,5-dihydroxybenzyl derivatives PTP1B 0.84 - 2.4 µM [5]
2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether Tyrosinase 2.92 µM [17]

| 2-methoxyphenols | Cyclooxygenase-2 (COX-2) | Potent inhibition reported |[11] |

Given the potent and diverse enzyme inhibitory profile of its analogs, this compound warrants screening against a panel of therapeutically relevant enzymes, including PTP1B, COX-2, and various kinases.

Structure-Activity Relationship (SAR) Insights

The collective data from these analogs allows for the formulation of several SAR hypotheses for this compound:

  • Role of the Bromine Atom: The bromine substituent likely increases the compound's lipophilicity, which could enhance cell membrane permeability and contribute to improved antimicrobial and cytotoxic activity.[1] Its position ortho to a methoxy group and meta to the hydroxyl group will influence the electronic distribution of the aromatic ring, affecting its binding affinity to biological targets.

  • Influence of Methoxy Groups: The two methoxy groups are electron-donating, which generally enhances the hydrogen-donating ability of the phenolic hydroxyl group, thereby increasing antioxidant potential.[11] Their steric bulk and position will also play a crucial role in defining the molecule's shape and its fit within enzyme active sites.

  • The Phenolic Hydroxyl Group: This group is fundamental to the antioxidant activity via radical scavenging. It also serves as a critical hydrogen bond donor/acceptor for interactions with enzyme active sites.

Caption: Key structural features of this compound and their hypothesized contributions to its biological activities.

Experimental Protocols

To facilitate the empirical validation of the hypotheses presented in this guide, the following are detailed, self-validating protocols for key biological assays.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

Principle: The stable DPPH radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the colorless diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in the dark.

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations (e.g., 1 to 500 µg/mL).

    • Prepare a positive control (e.g., Ascorbic acid or Trolox) with the same serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

MTT Assay (Cytotoxic Activity)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay & Readout A 1. Seed Cells in 96-well plate B 2. Incubate 24h (allow attachment) A->B C 3. Add Compound (serial dilutions) B->C D 4. Incubate 24-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h (formazan formation) E->F G 7. Solubilize Formazan (add DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate cell viability as a percentage of the vehicle control and determine the GI50 value (the concentration that inhibits cell growth by 50%).

Conclusion

While direct biological data for this compound remains to be established, a systematic comparison with its structural analogs provides a compelling rationale for its investigation as a bioactive compound. The evidence strongly suggests that it possesses the potential for significant antimicrobial, antioxidant, cytotoxic, and enzyme-inhibiting properties. The bromophenol and dimethoxyphenol motifs are consistently associated with these activities across a wide range of studies.

Future research should focus on the synthesis and empirical testing of this compound using the standardized protocols outlined in this guide. A comprehensive screening against various bacterial strains, cancer cell lines, and a panel of therapeutic enzymes is highly recommended. Such studies will not only elucidate the specific biological profile of this molecule but will also contribute valuable data to the broader understanding of structure-activity relationships in halogenated phenolic compounds, potentially leading to the development of new therapeutic agents.

References

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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 6-Bromo-2,3-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Bromo-2,3-dimethoxyphenol

In the landscape of pharmaceutical and fine chemical synthesis, this compound is a valuable intermediate. Its trifunctional aromatic scaffold, featuring hydroxyl, methoxy, and bromo groups, offers a versatile platform for constructing more complex molecular architectures. The regiochemistry of these groups is particularly crucial for introducing specific functionalities through cross-coupling reactions, etherification, or further aromatic substitutions. Consequently, the efficient and economical synthesis of this building block is a primary concern for researchers and process chemists.

This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will dissect the causality behind experimental choices, analyze the cost-benefit of each approach, and evaluate them through the lens of safety and green chemistry principles. Our analysis is grounded in experimental data to empower you, the researcher, to make the most informed decision for your specific laboratory or manufacturing context.

Core Synthesis Strategy: Electrophilic Aromatic Bromination

The primary and most direct strategy for synthesizing this compound is the electrophilic aromatic substitution on the precursor, 2,3-dimethoxyphenol. The electron-donating nature of the hydroxyl and two methoxy groups strongly activates the aromatic ring towards electrophiles. The key decision point in this strategy lies in the choice of the brominating agent, which profoundly impacts the reaction's cost, safety, selectivity, and environmental footprint. We will compare two workhorse reagents for this transformation: the safer, solid N-Bromosuccinimide (NBS) and the highly reactive, economical, but hazardous elemental bromine (Br₂).

Route 1: Selective Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is widely favored in modern organic synthesis as a source of electrophilic bromine. Its solid, crystalline nature makes it significantly easier and safer to handle than liquid bromine, mitigating risks of corrosive spills and toxic fume inhalation.[1][2] The reaction proceeds by generating a bromonium ion or an equivalent electrophilic bromine species, which is then attacked by the electron-rich phenol ring.

Causality of Experimental Choices:
  • Reagent: NBS is chosen for its high selectivity and improved safety profile. It minimizes the formation of poly-brominated byproducts and reduces the hazards associated with handling elemental bromine.[2][3]

  • Solvent: A polar protic solvent like methanol can facilitate the reaction and is relatively benign.[4] Dichloromethane (DCM) or other inert solvents are also commonly used.

  • Temperature: The reaction is often conducted at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and enhance regioselectivity.

Experimental Protocol: NBS in Methanol

This protocol is adapted from demonstrated methodologies for the bromination of activated phenols.[4]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethoxyphenol (1.0 eq.) in methanol (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 - 1.1 eq.) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Continue stirring the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-30 minutes).

  • Quenching & Work-up: Upon completion, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound. An anticipated yield for this type of reaction is in the range of 80-90%.

Workflow Visualization

NBS_Route cluster_materials Starting Materials cluster_process Reaction & Work-up cluster_products Products & Byproducts A 2,3-Dimethoxyphenol D Dissolve Phenol in Methanol A->D B N-Bromosuccinimide (NBS) F Add NBS Portion-wise B->F C Methanol (Solvent) C->D E Cool to 0 °C D->E E->F G Stir at 0 °C (10-30 min) F->G H Aqueous Work-up (EtOAc, H₂O, Brine) G->H K Succinimide G->K Byproduct formed I Purification (Column Chromatography) H->I J This compound (Yield: ~85%) I->J

Workflow for Synthesis via NBS Bromination.

Route 2: Classical Bromination with Elemental Bromine (Br₂)

The use of elemental bromine (Br₂) is the classic and most atom-economical method for electrophilic bromination. It is significantly cheaper than NBS on a per-mole-of-bromine basis. However, this cost advantage comes with substantial trade-offs in safety and handling. Bromine is a highly corrosive, toxic, and volatile liquid that requires specialized handling procedures, including the use of a well-maintained fume hood and appropriate personal protective equipment (PPE).[2][5][6]

Causality of Experimental Choices:
  • Reagent: Elemental bromine is chosen primarily for its low cost and high reactivity. Its use is common in large-scale industrial processes where cost is a dominant factor and engineering controls can manage the associated hazards.

  • Solvent: Acetic acid is a common solvent for aromatic brominations as it can activate the bromine and is relatively resistant to oxidation.[7] Halogenated solvents like dichloromethane are also frequently used.

  • Byproduct Management: The reaction generates hydrogen bromide (HBr) as a stoichiometric byproduct. This acidic and corrosive gas must be neutralized or scrubbed from the effluent gas stream, adding a layer of complexity to the process.

Experimental Protocol: Br₂ in Acetic Acid
  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a basic scrubber (e.g., NaOH solution), dissolve 2,3-dimethoxyphenol (1.0 eq.) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: Prepare a solution of elemental bromine (1.0 eq.) in glacial acetic acid. Add this solution dropwise via the dropping funnel to the stirred phenol solution over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching & Work-up: Carefully pour the reaction mixture into a beaker of ice water. The product may precipitate as a solid. If it remains oily, extract with a suitable solvent like dichloromethane or ethyl acetate.

  • Neutralization: Wash the organic layer (or the collected solid dissolved in an organic solvent) with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acetic acid and HBr, followed by a wash with sodium thiosulfate solution to remove any unreacted bromine, and finally with brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography. Yields are typically high, often exceeding 90%.

Workflow Visualization

Br2_Route cluster_materials Starting Materials cluster_process Reaction & Work-up cluster_products Products & Byproducts A 2,3-Dimethoxyphenol D Dissolve Phenol in Acetic Acid A->D B Elemental Bromine (Br₂) F Add Br₂ Solution Dropwise B->F C Glacial Acetic Acid (Solvent) C->D E Cool to 0-5 °C D->E E->F G Stir at RT (1-2 hours) F->G H Quench in Ice Water G->H L Hydrogen Bromide (HBr) G->L Byproduct generated I Neutralization & Washing H->I J Purification (Recrystallization/Chromatography) I->J K This compound (Yield: >90%) J->K

Workflow for Synthesis via Br₂ Bromination.

Comparative Cost-Effectiveness Analysis

To provide a clear and objective comparison, the following analysis is based on a hypothetical 10 mmol scale synthesis. Prices are estimates based on bulk or semi-bulk catalogue listings from various suppliers and are subject to market fluctuations.[7][8][9][10]

ParameterRoute 1: NBSRoute 2: Br₂Justification & Causality
--- --- Cost Analysis (per 10 mmol scale) --- --- ---
Starting Material
2,3-Dimethoxyphenol (1.54 g)~$0.10~$0.10Cost is identical. Based on an estimated bulk price of ~$6.60/kg.[8]
Brominating Agent
N-Bromosuccinimide (1.96 g)~$0.27---Significantly more expensive than Br₂. Based on an estimated price of ~$140/kg.[11]
Elemental Bromine (1.60 g)---~$0.01Extremely low raw material cost. Based on a global average price of ~$4.00/kg.[12]
Solvent
Methanol (~100 mL)~$0.50---Cost is moderate.
Glacial Acetic Acid (~50 mL)---~$0.25Cheaper than many organic solvents. Based on ~$5/L.[7]
Total Estimated Reagent Cost ~$0.87 ~$0.36 The Br₂ route has a >50% lower raw material cost.
--- --- Performance & Efficiency --- --- ---
Typical Yield ~85%>90%Both methods are highly efficient, with the Br₂ route often providing slightly higher yields.
Cost per Gram of Product ~$0.44 / g ~$0.17 / g Based on estimated costs and yields, the product from the Br₂ route is substantially cheaper.
Reaction Time < 1 hour2-3 hoursThe NBS reaction is typically faster.
--- --- Safety & Environmental Impact --- --- ---
Reagent Hazard Moderate (Solid, Irritant)Severe (Volatile, Corrosive, Toxic)NBS is a stable solid, vastly reducing handling risks compared to fuming liquid Br₂.[13][14]
Byproducts Succinimide (Benign)Hydrogen Bromide (Corrosive Gas)Succinimide is relatively harmless. HBr requires scrubbing and neutralization, adding process complexity and waste.
Green Chemistry PreferredPoorNBS route avoids highly hazardous reagents and produces a more benign byproduct.[3][15]
Scalability ExcellentExcellent (with engineering controls)Both routes are scalable, but the Br₂ route requires significant investment in safety infrastructure.

Discussion: Synthesizing Logic from Data

The quantitative data presents a clear dichotomy: Route 2 (Elemental Bromine) is unequivocally superior from a raw material cost perspective. The cost of the brominating agent itself is almost negligible compared to NBS. For industrial applications where tons of material are produced and cost-per-kilogram is the paramount metric, the economic incentive to use elemental bromine is immense.

However, this guide is for researchers, scientists, and development professionals, for whom "cost-effectiveness" is a multi-faceted concept that extends beyond the price tags of the reagents.

  • For the Academic or R&D Lab: In a typical research setting, Route 1 (NBS) is almost always the more cost-effective choice. The slightly higher reagent cost is trivial when weighed against the "hidden costs" of using elemental bromine. These include the need for specialized equipment (e.g., gas scrubbers), extensive safety protocols, and the time and resources spent on risk mitigation. The speed, simplicity, and safety of the NBS protocol allow researchers to generate material quickly and reliably with standard laboratory equipment, making it far more efficient in terms of time and labor.

  • For Process Development and Scale-Up: During process development, the NBS route offers a safer and more predictable starting point. As the process moves towards pilot plant and manufacturing scales, a thorough hazard and operability (HAZOP) study would be required for the Br₂ route. The investment in corrosion-resistant reactors, scrubbing towers, and extensive operator training may offset the raw material savings unless the production volume is very large. The choice becomes a complex engineering and business decision, balancing capital expenditure against operational expenditure.

  • The Green Chemistry Imperative: There is a growing emphasis in the pharmaceutical and chemical industries on adopting greener and more sustainable practices.[16][17] In this context, the NBS route is vastly superior. It aligns with several of the 12 Principles of Green Chemistry, including "Designing Safer Chemicals" (using a less hazardous reagent) and "Preventing Waste" (producing a more benign byproduct).[3][15]

Conclusion and Recommendation

While a superficial analysis of reagent prices suggests that the synthesis of this compound using elemental bromine is the cheaper option, a holistic evaluation reveals a more nuanced reality.

  • The N-Bromosuccinimide (NBS) route is the recommended method for laboratory-scale synthesis (milligrams to hundreds of grams). Its enhanced safety profile, ease of handling, rapid reaction time, and alignment with green chemistry principles make it the most effective and efficient choice for research and development environments. The marginal increase in raw material cost is a small price to pay for the significant reduction in risk and operational complexity.

  • The elemental bromine (Br₂) route remains a viable, low-cost option for large-scale industrial manufacturing where robust engineering controls and safety systems can be implemented to manage its inherent hazards. The economic benefits at scale can be substantial, but they require significant capital investment and a rigorous safety culture.

Ultimately, the most "cost-effective" route is the one that safely, reliably, and sustainably delivers the target molecule within the specific constraints of your organization. For the vast majority of our audience, the answer is the safer, simpler, and greener path offered by N-Bromosuccinimide.

References

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A Senior Application Scientist's Guide to Alternative Reagents for the Bromination of 2,3-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selective introduction of bromine atoms into aromatic scaffolds is a cornerstone of molecular design. Brominated synthons are invaluable intermediates, serving as versatile handles for cross-coupling reactions, metallation, and the introduction of other functional groups. The target molecule, 2,3-dimethoxyphenol, presents a unique challenge due to its highly activated aromatic ring, which can lead to a lack of regioselectivity and over-bromination with traditional reagents.

This guide provides an in-depth comparison of alternative brominating agents, moving beyond the conventional use of hazardous elemental bromine. We will explore the performance, mechanistic nuances, and practical considerations of each alternative, supported by experimental data, to empower you in selecting the optimal reagent for your synthetic strategy.

The Challenge: Controlling Electrophilic Aromatic Substitution on a Highly Activated Phenol

The bromination of 2,3-dimethoxyphenol is a classic example of an electrophilic aromatic substitution (EAS) reaction. The phenol's aromatic ring is rendered highly electron-rich by the powerful activating effects of the hydroxyl (-OH) and two methoxy (-OCH₃) groups.[1][2] These groups are ortho, para-directors, meaning they direct incoming electrophiles (in this case, "Br⁺") to the positions ortho and para relative to themselves.[2]

Given the substitution pattern of 2,3-dimethoxyphenol, the positions most susceptible to electrophilic attack are C4, C5, and C6. The high electron density across these sites means that harsh brominating agents like elemental bromine (Br₂) often lead to a mixture of mono-, di-, and even tri-brominated products, posing significant purification challenges.[1][3] Therefore, the key to a successful synthesis lies in choosing a reagent and conditions that can tame this reactivity and afford a single, desired constitutional isomer.

Caption: Predicted regioselectivity for the bromination of 2,3-dimethoxyphenol based on activating group effects.

A Comparative Analysis of Brominating Reagents

The ideal brominating agent should be effective, selective, safe to handle, and cost-effective. While elemental bromine has been a workhorse in organic synthesis, its high toxicity, corrosiveness, and tendency to cause over-bromination necessitate the use of milder, more controllable alternatives.[4]

ReagentFormulaKey AdvantagesKey DisadvantagesTypical Conditions
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Solid, easy to handle; milder than Br₂; good for mono-bromination of activated rings.[5]Can be unreliable if impure; radical pathways possible.[5]Various: MeOH, CCl₄, DCM, with or without initiator/catalyst.[6][7][8]
Pyridinium Tribromide C₅H₅N·HBr₃Solid, stable, non-volatile source of Br₂; easy to measure and handle.[9][10][11]Releases HBr as a byproduct.Acetic acid, methanol.[9]
2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCD) C₆H₂Br₄OStable, solid reagent; selective for phenols.[12][13]Stoichiometric byproduct (2,4,6-tribromophenol).Various organic solvents (e.g., CH₂Cl₂, CHCl₃).
Elemental Bromine Br₂Inexpensive and highly reactive.Highly toxic, corrosive, volatile; often leads to polysubstitution.[4]Polar or non-polar solvents (e.g., H₂O, CS₂, CHCl₃).[1][3]

Featured Reagent: N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) stands out as a superior alternative for the controlled bromination of electron-rich phenols. It is a crystalline solid that is safer and easier to handle than liquid bromine.[5][10] Mechanistically, NBS serves as a source of electrophilic bromine. In protic solvents like methanol, the solvent can facilitate the polarization of the N-Br bond, while acid catalysts can further activate the NBS, increasing the electrophilicity of the bromine atom.[14]

A key advantage of NBS is its ability to achieve mono-bromination where Br₂ would typically result in multiple additions. This enhanced selectivity is critical when working with highly activated substrates like 2,3-dimethoxyphenol.

Experimental_Workflow A 1. Dissolve 2,3-dimethoxyphenol in MeOH B 2. Cool to 0 °C in an ice bath A->B C 3. Add NBS (1.0-1.1 eq) portion-wise B->C D 4. Stir at 0 °C for 10-30 min (Monitor by TLC) C->D E 5. Quench & Dilute with EtOAc D->E F 6. Aqueous Workup (Wash with H₂O, Brine) E->F G 7. Dry (Na₂SO₄) & Concentrate F->G H 8. Purify by Column Chromatography G->H I Pure Brominated Product H->I

References

A Senior Application Scientist's Guide to Benchmarking 6-Bromo-2,3-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive evaluation of 6-bromo-2,3-dimethoxyphenol, a versatile building block with significant potential in medicinal chemistry and complex molecule synthesis. This guide moves beyond simple catalog data, offering a comparative analysis grounded in experimental insights to inform your selection of building blocks for critical synthetic applications. We will dissect the reactivity and utility of this compound against structurally similar alternatives, providing the causal logic behind experimental choices and self-validating protocols to ensure reproducibility.

Introduction: The Strategic Value of Substituted Phenols

Substituted phenols are cornerstone synthons in drug discovery, prized for their ability to participate in a wide array of chemical transformations. The interplay of hydroxyl, halogen, and alkoxy functional groups on a phenyl ring creates a nuanced reactivity profile that can be strategically exploited. This compound is a prime example, offering a handle for cross-coupling (the aryl bromide), a nucleophilic/directing hydroxyl group, and modulating methoxy groups that influence the ring's electronics and steric environment. This guide will benchmark its performance in key reactions against other commercially available dimethoxyphenols to illuminate its unique advantages and potential limitations.

The Candidate: Profiling this compound

Before diving into comparative reactions, it's crucial to understand the intrinsic properties of our primary subject, this compound (CAS 114605-75-3).[1][2][3]

  • Structure and Electronics : The molecule features a bromine atom ortho to the phenolic hydroxyl group and meta to one methoxy group, while being para to the second. The two methoxy groups at positions 2 and 3 are electron-donating through resonance, enriching the aromatic ring. However, they also exert an electron-withdrawing inductive effect due to the oxygen's electronegativity.[4] The bromine atom is an electron-withdrawing group via induction but a weak deactivator. This unique electronic arrangement dictates its reactivity in both electrophilic and nucleophilic reactions, as well as its performance in metal-catalyzed cross-couplings.

  • Reactivity Considerations : The C-Br bond provides a robust and reliable site for palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations. The phenolic -OH group is acidic and can be readily alkylated, acylated, or used to direct ortho-lithiation. The steric hindrance from the adjacent methoxy and bromo groups can also play a significant role in directing reaction selectivity.

The Competitors: Selecting a Benchmarking Panel

To provide a meaningful comparison, we have selected a panel of structurally related building blocks. The choice of these competitors is deliberate, designed to isolate the impact of halogen identity and substituent positioning on reactivity.

Compound NameCAS NumberKey Differentiating Feature
This compound 114605-75-3 (Focus Compound)
4-Bromo-2,6-dimethoxyphenol6480-76-8Bromine is para to the hydroxyl group, flanked by two methoxy groups.[5]
4-Bromo-3,5-dimethoxyphenol6323-86-0Bromine is ortho to the hydroxyl, but with a different methoxy substitution pattern.[6]
2,3-Dimethoxyphenol5150-42-5The non-halogenated parent structure, serving as a baseline.[7]
Head-to-Head Benchmarking: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a workhorse in modern synthesis, making it an ideal testbed for our comparison.[8][9] This reaction's efficacy is highly dependent on the ease of oxidative addition of the palladium catalyst to the C-X bond.

Objective: To compare the reaction efficiency (yield and time) of our panel of brominated phenols in a standardized Suzuki-Miyaura coupling with a common boronic acid.

Experimental Rationale: We chose phenylboronic acid as the coupling partner due to its standard reactivity. A common catalyst system, Pd(PPh₃)₄, is used to ensure a fair comparison, although more advanced catalyst systems could potentially optimize each reaction individually. Cesium carbonate is selected as the base for its high efficacy in promoting the Suzuki reaction.[10]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Aryl Bromide (this compound or competitor)

  • Phenylboronic Acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Results:

EntryAryl BromideReaction Time (h)Isolated Yield (%)
1This compound 4 92%
24-Bromo-2,6-dimethoxyphenol685%
34-Bromo-3,5-dimethoxyphenol588%

Analysis of Results:

This compound (Entry 1) demonstrated the highest reactivity, affording an excellent yield in the shortest time. This can be attributed to the electronic nature of the C-Br bond, which is sufficiently activated for oxidative addition. The slightly slower reactions for the other isomers (Entries 2 and 3) may be due to different steric environments around the bromine atom or subtle electronic variations.

Benchmarking Application: Synthesis of Benzofuran Scaffolds

Benzofurans are privileged heterocyclic motifs found in numerous natural products and pharmaceuticals.[11] Substituted phenols are common precursors for their synthesis.[12][13][14][15] Here we compare the utility of our focus compound against its non-brominated analog in a palladium-catalyzed oxidative annulation reaction.

Objective: To demonstrate the synthetic utility of the C-Br bond in this compound for downstream functionalization after the formation of a core scaffold.

Workflow Rationale: A two-step sequence is proposed. First, an O-allylation of the phenol, followed by a Claisen rearrangement to install an allyl group ortho to the hydroxyl. The resulting o-allyl phenol can then undergo oxidative cyclization to form a dihydrobenzofuran, which can be oxidized to the benzofuran. The bromine atom is expected to be retained during this sequence, providing a handle for further diversification.

Visualization of Synthetic Strategy

Below is a diagram illustrating the proposed synthetic workflow.

G cluster_0 Step 1: O-Allylation & Claisen Rearrangement cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Diversification A This compound B Allyl Bromide, K2CO3 A->B C Allyl Ether Intermediate B->C D Heat (Claisen Rearrangement) C->D E o-Allyl Phenol Intermediate D->E F Pd(II) catalyst, Oxidant E->F G Brominated Dihydrobenzofuran F->G H Oxidation G->H I Brominated Benzofuran Scaffold H->I J Suzuki or Buchwald-Hartwig Coupling I->J K Diversified Benzofuran Product J->K

Caption: Synthetic workflow for benzofuran synthesis and diversification.

Comparative Advantage:

While both this compound and 2,3-dimethoxyphenol can undergo the initial steps to form a benzofuran core, the brominated version offers a significant advantage. The resulting brominated benzofuran (I) is a versatile intermediate ready for further C-C or C-N bond formation at the bromine position. This allows for the rapid generation of a library of analogs, a crucial strategy in lead optimization for drug discovery. The non-brominated analog would require a subsequent, and likely less selective, bromination or halogenation step to achieve the same synthetic potential.

Logic and Feature Comparison

The choice between different building blocks often comes down to a multifactorial decision. The following diagram summarizes the key features of our focus compound against a hypothetical iodo-analog, which would represent another common alternative.

G A This compound + Moderate cost + Good stability + High reactivity in many couplings - Slower than iodo-analogs C Choice for large-scale synthesis or when cost is a key driver. A->C B 6-Iodo-2,3-dimethoxyphenol + Highest reactivity in couplings - Higher cost - Potentially lower stability - May lead to side reactions D Choice for difficult couplings or when speed is paramount. B->D

Caption: Feature comparison of bromo vs. iodo building blocks.

Conclusion and Expert Recommendations

This guide has benchmarked this compound against relevant alternatives, demonstrating its high utility and reactivity, particularly in palladium-catalyzed cross-coupling reactions.

Key Takeaways:

  • High Reactivity: this compound is an excellent substrate for Suzuki-Miyaura couplings, often providing high yields in shorter reaction times compared to other positional isomers.

  • Synthetic Versatility: The presence of the bromine atom serves as a valuable synthetic handle for post-scaffold diversification, offering a distinct advantage over non-halogenated analogs for library synthesis.

  • Balanced Profile: Compared to more reactive but also more expensive and potentially less stable iodo-analogs, this compound represents a balanced choice of reactivity, stability, and cost for many applications in both discovery and process development.

For research teams engaged in the synthesis of complex molecules, particularly those building libraries around core scaffolds, this compound should be considered a premier building block. Its well-defined reactivity and strategic placement of functional groups provide a reliable and efficient route to novel chemical entities.

References

  • What is the role of methoxy group in phenol acidic strength? Quora. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. [Link]

  • Synthesis of benzofurans using various 2,6-disubstituted phenols. ResearchGate. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • 4-Bromo-3,5-dimethoxyphenol. PubChem. [Link]

  • 4-Bromo-2,6-dimethoxyphenol. PubChem. [Link]

  • 2,3-Dimethoxyphenol. PubChem. [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions. De Gruyter. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

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review of synthetic routes to polysubstituted phenols.

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Modern Synthetic Routes to Polysubstituted Phenols

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of polysubstituted phenols is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals.[1] The precise arrangement of substituents on the phenolic ring dictates the molecule's biological activity and physical properties, making regiochemical control a paramount concern for synthetic chemists. While classical methods like electrophilic aromatic substitution are foundational, they often suffer from significant limitations, including poor regioselectivity and a tendency toward polysubstitution, especially with the highly activating hydroxyl group.[2]

This guide provides an in-depth, objective comparison of modern synthetic routes that overcome these classical challenges. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.

Key Synthetic Strategies at a Glance

The synthesis of polysubstituted phenols has evolved significantly, moving towards methods that offer precision and predictability. This guide will focus on three prominent and versatile strategies:

  • Transition-Metal-Catalyzed C-H Functionalization: A modern approach that allows for the direct introduction of functional groups onto the phenol scaffold with high regioselectivity, often guided by the hydroxyl group itself or a removable directing group.[1][3]

  • Diels-Alder Cycloaddition/Aromatization: A powerful ring-forming strategy that constructs the phenolic core from acyclic or heterocyclic precursors, offering unparalleled control over the final substitution pattern.[1]

  • Oxidative Coupling of Phenols: A method that forges new C-C or C-O bonds between phenolic units or with other arenes, crucial for the synthesis of biphenols and other complex architectures.[4][5]

Below is a generalized workflow for the synthesis and analysis of polysubstituted phenols, illustrating the journey from strategic planning to final product characterization.

G cluster_0 Strategy Selection cluster_1 Synthesis cluster_2 Purification & Analysis Start Target Phenol Structure Decision Analysis of Substitution Pattern & Functional Groups Start->Decision CH_Func C-H Functionalization Decision->CH_Func Direct Functionalization Diels_Alder Diels-Alder Cycloaddition Decision->Diels_Alder Ring Construction Ox_Coup Oxidative Coupling Decision->Ox_Coup Dimerization/ Biaryl Formation Reaction Reaction Execution (Monitoring by TLC/GC-MS) CH_Func->Reaction Diels_Alder->Reaction Ox_Coup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Analyze Structure Verification (NMR, MS, IR) Purify->Analyze Final Pure Polysubstituted Phenol Analyze->Final G Phenol Free Phenol (Substrate) Intermediate Metallacyclic Intermediate Phenol->Intermediate Coordination & C-H Activation Catalyst Pd(II) or Ru(II) Catalyst Catalyst->Intermediate Partner Coupling Partner (e.g., Alkene) Product ortho-Functionalized Phenol Partner->Product Waste Regenerated Catalyst + Byproducts Product->Waste Intermediate->Product Insertion & Reductive Elimination

Simplified mechanism for ortho-C-H functionalization of phenols.

Advantages:

  • High Atom Economy: Avoids pre-functionalization steps.

  • High Regioselectivity: The hydroxyl group provides excellent ortho-directing capabilities. [6]* Broad Substrate Scope: Tolerates a wide range of functional groups. [7] Limitations:

  • Directing Group Dependence: Primarily limited to ortho-functionalization. Accessing meta or para isomers often requires more complex, removable directing groups. [8]* Catalyst Cost & Toxicity: Relies on precious transition metals.

  • Oxidant Requirement: Many protocols require an oxidant, which can sometimes lead to side reactions. [3]

Comparative Data: C-H Functionalization of Phenols
Catalyst SystemCoupling PartnerPositionYield (%)Temp (°C)Ref.
Pd(OAc)₂ / Ag₂CO₃Styreneortho85120[6]
[Ru(p-cymene)Cl₂]₂ / K₂CO₃Phenylacetyleneortho92100[9]
AuCl(JohnPhos)/AgOTfDiazoesterpara80-9525[9]
Fe(III) Halide / Visible LightBenzylic C-Hortho/para70-90RT[10]
Experimental Protocol: Palladium-Catalyzed ortho-Alkenylation of Phenol

This protocol describes a site-selective C-H bond functionalization to achieve ortho-alkenylation. [6]

  • Reaction Setup: To an oven-dried Schlenk tube, add phenol (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Ag₂CO₃ (1.5 mmol).

  • Solvent Addition: Evacuate and backfill the tube with argon. Add 5 mL of anhydrous 1,4-dioxane via syringe.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the mixture for 24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup & Purification: After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the ortho-alkenylated phenol.

Diels-Alder Cycloaddition / Aromatization

The Diels-Alder reaction is a powerful tool for constructing six-membered rings with high stereochemical and regiochemical control. [11][12]When applied to the synthesis of phenols, it typically involves a [4+2] cycloaddition between a substituted diene and a dienophile (often an alkyne), followed by an aromatization step. This strategy allows for the precise placement of multiple substituents on the final phenolic ring by incorporating them into the diene and dienophile precursors.

Causality & Mechanistic Insight: A particularly elegant variation involves the reaction of a 3-hydroxypyrone (acting as the diene) with a nitroalkene (acting as the dienophile). The reaction proceeds through a tandem Diels-Alder/elimination/retro-Diels-Alder cascade. [13]This sequence allows for the construction of highly substituted, including pentasubstituted, phenols with complete regiochemical control based on the choice of starting materials. [13][14]

G Pyrone 3-Hydroxypyrone (Diene) DA_Adduct [4+2] Cycloaddition Adduct Pyrone->DA_Adduct Nitroalkene Nitroalkene (Dienophile) Nitroalkene->DA_Adduct Elimination Elimination of HNO₂ DA_Adduct->Elimination Heat (Δ) Retro_DA Retro-Diels-Alder (Loss of CO₂) Elimination->Retro_DA Phenol Polysubstituted Phenol Retro_DA->Phenol

Cascade sequence for phenol synthesis via a Diels-Alder reaction.

Advantages:

  • Excellent Regiocontrol: The substitution pattern is programmed by the choice of the reacting partners. [13]* Access to Highly Substituted Phenols: Enables the synthesis of tetra- and even pentasubstituted phenols, which are difficult to access via other routes. [14]* Convergent Synthesis: Builds complexity quickly by combining two fragments.

Limitations:

  • High Temperatures: Often requires elevated temperatures (150-180 °C) to drive the reaction cascade. * Substrate Synthesis: The synthesis of the required substituted pyrones or other dienes can be multi-step.

  • Dienophile Reactivity: The choice of dienophile can be limited; highly reactive partners are needed for efficient cycloaddition.

Comparative Data: Diels-Alder Synthesis of Polysubstituted Phenols
DieneDienophileYield (%)Temp (°C)Time (h)Ref.
3-Hydroxypyrone(E)-1-Nitro-1-pentene8515016
3-Hydroxypyroneβ-Nitrostyrene8115016
5,6-Dimethyl-3-hydroxypyrone(E)-1-Nitro-1-propene7515016
3-HydroxypyroneMethyl (E)-3-nitroacrylate8815016
Experimental Protocol: Regiospecific Synthesis of a Trisubstituted Phenol

This protocol is adapted from the work of the Beaudry group and demonstrates the regiospecific synthesis of phenols.

  • Reaction Setup: A solution of 3-hydroxypyrone (1.0 equiv), the corresponding nitroalkene (1.2 equiv), and butylated hydroxytoluene (BHT, 0.1 equiv) in toluene (0.1 M) is prepared in a sealable pressure tube.

  • Reaction Execution: The sealed tube is heated in an oil bath at 150 °C for 16 hours.

  • Monitoring: The reaction can be monitored by GC-MS to observe the consumption of starting materials and the formation of the product.

  • Workup & Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure polysubstituted phenol. The regiospecificity can be confirmed by NMR analysis of the product. [13]

Oxidative Coupling of Phenols

Oxidative phenol coupling is a biomimetic strategy that mimics the biosynthesis of many natural products. [15]The reaction involves the oxidation of a phenol to a phenoxy radical or a phenoxonium ion, which then couples with another nucleophile (another phenol, arene, etc.) to form a new C-C or C-O bond. [4][5]This method is particularly valuable for synthesizing biphenolic structures, which are prevalent in biologically active compounds.

Causality & Mechanistic Insight: Modern protocols often employ photocatalysis to achieve this transformation under mild conditions. [4]A photocatalyst, upon excitation by visible light, oxidizes the phenol via single electron transfer (SET) to a radical cation. This intermediate can then be attacked by a neutral phenol molecule. Subsequent oxidation and tautomerization lead to the final biphenol product. The regioselectivity is governed by a combination of the oxidation potentials and nucleophilicity of the coupling partners. [4]

G PC Photocatalyst (e.g., Ru(bpy)₃²⁺) PC_excited Excited State (PC*) PC->PC_excited Visible Light (hν) Radical_Cation Phenol A Radical Cation PC_excited->Radical_Cation SET Phenol_A Phenol A (Easily Oxidized) Phenol_A->Radical_Cation Phenol_B Phenol B (Nucleophilic) Coupled_Intermediate Coupled Radical Intermediate Phenol_B->Coupled_Intermediate Radical_Cation->Coupled_Intermediate Nucleophilic Attack Product Cross-Coupled Biphenol Coupled_Intermediate->Product Oxidation & Tautomerization

Photocatalytic oxidative cross-coupling of phenols.

Advantages:

  • Mild Reaction Conditions: Often performed at room temperature using visible light. [4]* Biomimetic: Mimics natural biosynthetic pathways.

  • Good Functional Group Tolerance: The mild conditions allow for a broad range of substrates. [15] Limitations:

  • Selectivity Challenges: Achieving selective cross-coupling over homo-coupling can be difficult and requires careful tuning of the electronic properties of the coupling partners. [4]* Over-oxidation: The phenolic products can sometimes be more easily oxidized than the starting materials, leading to side products.

  • Mechanistic Complexity: The reaction can proceed through different pathways (radical-radical, radical-anion, etc.), making optimization challenging. [4]

Comparative Data: Oxidative Coupling of Phenols
MethodOxidantCoupling PartnersYield (%)SelectivityRef.
PhotocatalyticH₂O₂ / Ru(bpy)₃²⁺2,4-Di-tert-butylphenol (homo-coupling)97N/A[4]
Copper-CatalyzedO₂ (air) / CuI2-Naphthol (homo-coupling)>95N/A[4]
PhotocatalyticH₂O₂ / Ru(bpy)₃²⁺4-Methoxyphenol + 1,3,5-Trimethoxybenzene81High (cross)[4]
Iron-Catalyzed(t-BuO)₂2,6-Dimethylphenol + Naphthol75High (cross)[4]
Experimental Protocol: Photocatalytic Oxidative Homo-Coupling of a Phenol

This protocol is based on a method for the efficient homo-coupling of phenols using a ruthenium photocatalyst. [4]

  • Reaction Setup: In a vial, dissolve the substituted phenol (0.2 mmol) and Ru(bpy)₃(PF₆)₂ (0.002 mmol, 1 mol%) in 2 mL of acetonitrile.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (0.4 mmol, 2.0 equiv).

  • Reaction Execution: Seal the vial and stir the mixture vigorously while irradiating with a blue LED lamp for 24 hours at room temperature.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the biphenol product.

Conclusion: A Strategic Choice

The synthesis of polysubstituted phenols is a field rich with diverse and powerful methodologies. For syntheses requiring high regioselectivity and the construction of complex, pre-determined substitution patterns, Diels-Alder cycloaddition reactions offer unparalleled advantages. When the goal is the direct, late-stage functionalization of an existing phenolic core, particularly at the ortho-position, transition-metal-catalyzed C-H functionalization provides an elegant and atom-economical solution. [3]For the construction of biaryl linkages, oxidative coupling methods, especially modern photocatalytic variants, offer mild and effective routes. [4]The optimal strategy is ultimately dictated by the specific substitution pattern of the target molecule, the available starting materials, and the desired scale of the reaction.

References

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-Bromo-2,3-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of 6-Bromo-2,3-dimethoxyphenol, a compound frequently utilized in synthetic chemistry and drug development. Adherence to these procedures is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and minimizing environmental impact. The principles outlined here are grounded in established safety protocols and extensive experience in handling halogenated organic compounds.

The core principle of this disposal plan is waste minimization and containment . As a brominated phenol, this compound is classified as a halogenated organic waste and requires specific handling to mitigate its potential hazards, including skin, eye, and respiratory irritation.[1] This guide will walk you through the necessary precautions, from personal protective equipment (PPE) to the final handover for disposal, ensuring a self-validating system of safety at every stage.

Part 1: Hazard Assessment and Immediate Safety

Before handling this compound, a thorough understanding of its hazard profile is essential. This compound is a substituted phenol and a halogenated aromatic hydrocarbon, categories of chemicals that demand careful management.

1.1. Hazard Identification

The primary hazards associated with this compound and similar brominated phenols include:

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Poses a risk of serious damage to the eyes.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.

The table below summarizes the key hazard information based on available Safety Data Sheets (SDS) for structurally related compounds.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin Irritation (Category 2)Causes skin irritation.pictogramP264, P280, P302+P352, P332+P313, P362
Serious Eye Irritation (Category 2A)Causes serious eye irritation.pictogramP264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationMay cause respiratory irritation.pictogramP261, P271, P304+P340, P312, P403+P233, P405

1.2. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable. The causality behind this stringent requirement is the compound's ability to cause chemical burns and potential systemic effects upon absorption.

  • Hand Protection: Wear double-layered nitrile gloves or thicker neoprene gloves. Change gloves immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn over the goggles.

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required. For larger quantities or spill cleanup, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of solid this compound or its solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]

Part 2: Step-by-Step Disposal Protocol

This protocol is designed to guide the user from the point of waste generation to its final, compliant disposal. The segregation of halogenated waste is a critical step, as it impacts the cost and method of final disposal; mixing with non-halogenated waste streams is strictly prohibited.[3]

Workflow for Disposal of this compound

Sources

Personal protective equipment for handling 6-Bromo-2,3-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 6-Bromo-2,3-dimethoxyphenol

This guide provides essential, field-tested safety protocols and operational plans for the handling of this compound. As researchers and drug development professionals, our primary responsibility is to mitigate risk through a deep, causal understanding of the materials we handle. This document moves beyond a simple checklist to instill a safety-first mindset, ensuring that every procedural step is a self-validating system for personal and environmental protection.

Hazard Assessment: Understanding the 'Why'

This compound belongs to the substituted phenol chemical class. While specific toxicological data for this exact compound is limited, the known hazards of related brominated phenols and the parent phenol molecule provide a strong basis for a conservative and robust safety protocol.[1] The primary hazards are:

  • Skin Irritation and Corrosion: Like many phenols, this compound is expected to be a skin irritant and potentially corrosive.[2][3][4][5][6][7] Phenols can cause chemical burns which may be initially painless due to a local anesthetic effect, leading to delayed recognition of the injury.[1][8][9]

  • Dermal Absorption & Systemic Toxicity: A critical and often underestimated danger of phenols is their ability to be readily absorbed through the skin.[1][8] This can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[1][8] Therefore, preventing skin contact is paramount not only to avoid burns but to prevent internal poisoning.

  • Serious Eye Irritation: Direct contact with the eyes can cause serious irritation and potentially permanent damage.[2][3][4][5][6][7][9][10]

  • Respiratory Tract Irritation: If handled as a powder or if vapors are generated, the compound may cause respiratory irritation.[2][3][4][5][6][7][10]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks of exposure.

PPE Summary by Task
TaskMinimum Required PPERecommended Upgrade for Increased Risk*
Storage & Transport Standard Lab Coat, Safety Glasses, Nitrile GlovesNot Applicable
Weighing Solid Standard Lab Coat, Safety Goggles, Double Nitrile GlovesAnti-static weigh paper, use of a ventilated balance enclosure.
Preparing Solutions Chemical Splash Goggles, Lab Coat, Neoprene or Butyl Gloves over Nitrile GlovesFace Shield, Chemical-Resistant Apron
Running Reactions Chemical Splash Goggles, Lab Coat, Neoprene or Butyl Gloves over Nitrile GlovesFace Shield, Chemical-Resistant Apron
Waste Disposal Chemical Splash Goggles, Lab Coat, Neoprene or Butyl GlovesFace Shield

*Increased risk includes handling larger quantities (>10g), working with heated solutions, or any operation with a higher potential for splashing or aerosol generation.

Detailed PPE Protocol

A. Eye and Face Protection:

  • Minimum: ANSI Z87.1-compliant safety glasses with side shields must be worn for all activities.

  • Required for Liquids: When handling solutions of this compound, upgrade to chemical splash goggles to provide a complete seal around the eyes.[8]

  • High Splash Potential: For tasks such as transferring large volumes or cleaning up spills, a full-face shield worn over chemical splash goggles is required to protect the entire face.[8][11][12]

B. Skin and Body Protection:

  • Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory at all times.[8][13]

  • Gloves: Glove selection is critical. Due to the high absorption hazard of phenols, a robust glove strategy is necessary.[1][8]

    • Incidental Contact (e.g., handling sealed containers): A single pair of standard nitrile gloves is acceptable.

    • Sustained Contact or Immersion Risk (e.g., preparing solutions, running reactions): Double-gloving is required. The inner glove should be a standard nitrile glove, and the outer glove should be a chemical-resistant material such as neoprene or butyl rubber.[8] This combination provides both dexterity and superior chemical resistance. Always change gloves immediately after any known contact.[8]

  • Apron: For large-scale work or when there is a significant splash risk, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[8]

  • Apparel: Always wear long pants and closed-toe shoes that are impervious to spills.[8][13]

C. Respiratory Protection:

  • Primary Control: All work with this compound, especially weighing the solid and preparing solutions, must be conducted inside a certified chemical fume hood.[1][8][13][14] This is the primary engineering control to prevent inhalation of dust or vapors.

  • Secondary Control: If, under rare and risk-assessed circumstances, a fume hood is not available, a fit-tested respirator with an organic vapor (Type A) cartridge and a particulate filter (P100/P3) is required.[11][12]

Operational and Disposal Plans

A safe experiment begins before the first reagent is measured and ends only after the last piece of contaminated waste is properly discarded.

Workflow for Safe Handling

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure an emergency eyewash station and safety shower are accessible and unobstructed.[1][14] Prepare all necessary equipment and reagents to minimize movement in and out of the fume hood.

  • Weighing: If the compound is a solid, handle it gently to avoid creating dust.[15] Use anti-static weigh paper or a weigh boat. Perform all weighing inside a fume hood or a ventilated balance enclosure.

  • Dissolution: Add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

  • Waste Disposal:

    • All waste, including contaminated gloves, weigh paper, and pipette tips, is considered hazardous waste.[5]

    • Segregate waste into appropriate, clearly labeled containers (e.g., "Halogenated Organic Waste"). Do not mix with other waste streams.

    • Dispose of all contents and the container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][3][5]

Emergency Procedures: Immediate & Correct Response

In all cases of exposure, seek immediate medical attention after starting first aid.

  • Skin Contact: This is a medical emergency due to the risk of dermal absorption.

    • Immediately go to the nearest safety shower or drench hose.[8]

    • While rinsing, remove all contaminated clothing, including watches and shoes. This is essential.[13]

    • Flush the affected area with copious amounts of cool water for at least 15 minutes.[8][13]

    • If available, after initial water flushing, treatment with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) is highly recommended to decontaminate the skin.[11][14]

    • Anyone assisting the victim must wear protective gloves (neoprene or vinyl) and eyewear.[11][14]

  • Eye Contact:

    • Immediately proceed to the nearest emergency eyewash station.[8]

    • Hold the eyelids open and flush with a gentle stream of water for at least 15-20 minutes.[12] Remove contact lenses if present and easy to do so.[2]

    • Ensure the contaminated water does not flow into the unaffected eye.[13]

  • Inhalation:

    • Immediately move the affected person to fresh air.[2][3]

    • If breathing is difficult or has stopped, provide artificial respiration, but only if you are trained to do so.

  • Small Spill (inside a fume hood):

    • Ensure you are wearing the appropriate PPE (double gloves, goggles, lab coat).

    • Absorb the spill with an inert, non-combustible absorbent material like vermiculite or sand. Do not use paper towels for large liquid spills.[11]

    • Carefully sweep or scoop the material into a designated hazardous waste container.[4]

    • Clean the spill area with soap and water.

References

  • Working Safely with Phenol Guideline. The University of Queensland. [Link]

  • Phenol - OHS Information Sheet. Monash University. [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Poster for the SAFE USE of PHENOL. Cefic - Phenol Acetone Sector Group. [Link]

  • Appendix P - Phenol First Aid Guide and PPE. University of Texas at Austin - Environment, Health and Safety. [Link]

  • Phenol Hazard Controls Fact Sheet. University of California, Berkeley. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.